molecular formula C5H8OS B549198 Tetrahydrothiopyran-4-one CAS No. 1072-72-6

Tetrahydrothiopyran-4-one

Cat. No.: B549198
CAS No.: 1072-72-6
M. Wt: 116.18 g/mol
InChI Key: OVRJVKCZJCNSOW-UHFFFAOYSA-N
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Description

Tetrahydrothiopyran-4-one (CAS 1072-72-6) is a versatile sulfur-containing heterocyclic compound supplied as a white to yellow crystalline solid . It has a molecular formula of C 5 H 8 OS and a molecular weight of 116.18 g/mol, with a characteristic melting point range of 60-65°C . This organosulfur building block is highly valued in life science research and organic synthesis. In medicinal chemistry, this compound serves as a critical synthetic intermediate for the development of various pharmaceuticals, including antibiotics and antifungals . Research indicates it possesses intrinsic biological activity, functioning as a proapoptotic agent that has demonstrated anti-tumor effects, notably by inducing apoptosis in prostate cancer cells . The compound has also been studied for its anti-inflammatory properties as well as its ability to inhibit the growth of bacteria and viruses . Beyond its direct biological roles, this compound is a fundamental starting material in organic synthesis for constructing various heterocyclic compounds . In biochemical research, it is utilized as a model compound to study enzyme mechanisms . Researchers should note that the compound may cause skin, serious eye, and respiratory irritation, and appropriate personal protective equipment should be worn during handling . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thian-4-one
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InChI

InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRJVKCZJCNSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40147948
Record name 4-Thiacyclohexanone
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Molecular Weight

116.18 g/mol
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CAS No.

1072-72-6
Record name Tetrahydrothiopyran-4-one
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Record name Tetrahydrothiopyran-4-one
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Record name 4-Thiacyclohexanone
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Foundational & Exploratory

An In-depth Technical Guide on Tetrahydrothiopyran-4-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiopyran-4-one, also known as thian-4-one, is a heterocyclic organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a six-membered ring containing a sulfur atom and a ketone functional group, make it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with detailed experimental protocols for its synthesis and key reactions.

Chemical Structure and Identification

The structural and identifying information for this compound is summarized in the table below.

IdentifierValue
IUPAC Name thian-4-one[1]
CAS Number 1072-72-6[2]
Molecular Formula C₅H₈OS[2]
Molecular Weight 116.18 g/mol [2]
SMILES String C1CSCCC1=O[1]
InChI Key OVRJVKCZJCNSOW-UHFFFAOYSA-N[1][2]
Appearance Sandy light brown colored crystals with a peculiar odor[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, offering a snapshot of its physical behavior.

PropertyValue
Melting Point 58 to 60 °C[3]
Boiling Point 218.7 °C at 760 mmHg[4]
Density 1.134 g/cm³[4]
Solubility Soluble in benzene, toluene (B28343), xylene (BTX) and various alcohols. Insoluble in water.[3]

Spectroscopic Data

The following tables detail the characteristic peaks observed in the spectroscopic analysis of this compound, which are crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.80 - 2.95m4H-CH₂-S-CH₂-
2.60 - 2.75m4H-CH₂-CO-CH₂-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
208.5C=O
41.5-CH₂-CO-CH₂-
29.0-CH₂-S-CH₂-

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
2920StrongC-H stretch (alkane)
1710StrongC=O stretch (ketone)
1420MediumCH₂ bend
1250MediumC-S stretch

Mass Spectrometry (MS)

m/zInterpretation
116Molecular ion (M⁺)[1]
88[M - CO]⁺
60[M - C₃H₄O]⁺

Reactivity and Synthetic Applications

This compound is a valuable intermediate in organic synthesis due to the reactivity of its ketone group and the presence of the sulfur atom. It participates in a variety of chemical transformations, making it a key starting material for the synthesis of diverse molecular scaffolds.

Aldol (B89426) Condensation

The ketone functionality of this compound readily undergoes aldol condensation reactions with aldehydes, particularly aromatic aldehydes, to form α,β-unsaturated ketones. This reaction is a powerful tool for carbon-carbon bond formation.

Oxidation

The sulfur atom in the this compound ring can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives exhibit altered chemical and biological properties and are themselves useful intermediates in further synthetic transformations.

Role in Drug Development

A significant application of this compound is its use as a key building block in the synthesis of the analgesic drug Tapentadol.[5] The thiopyran ring serves as a scaffold that is later modified through a series of reactions to construct the final drug molecule. This highlights the importance of this compound in the development of pharmaceuticals. It is also utilized in the synthesis of dipeptides, spiroimidazolones, and tetrahydrocarbazoles, which are important structures in medicinal chemistry.[6]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and some of its key reactions.

Synthesis of this compound via Dieckmann Condensation

This procedure is adapted from the general principles of the Dieckmann condensation.

Materials:

Procedure:

  • To a solution of dimethyl 3,3'-thiodipropionate (1.0 eq) in dry toluene under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Carefully add a catalytic amount of dry methanol to initiate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 20 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-keto ester.

  • Reflux the crude β-keto ester in 10% aqueous H₂SO₄ to effect decarboxylation.

  • After cooling, extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain this compound.

  • The crude product can be purified by vacuum distillation or column chromatography.

Aldol Condensation with Benzaldehyde (B42025)

This is a general procedure for the base-catalyzed aldol condensation.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (B145695)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and add 10% aqueous NaOH solution dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • The product often precipitates from the solution and can be collected by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure α,β-unsaturated ketone.

Oxidation to this compound 1,1-dioxide (Sulfone)

This protocol describes the oxidation of the sulfide (B99878) to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude sulfone can be purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving this compound.

Synthesis_of_Tapentadol THTP This compound Mannich_Product 3-((Dimethylamino)methyl) tetrahydro-4H-thiopyran-4-one THTP->Mannich_Product Mannich Reaction Mannich_Reactants Formaldehyde, Dimethylamine Grignard_Adduct 3-((Dimethylamino)methyl)-4-(3- methoxyphenyl)tetrahydro-2H- thiopyran-4-ol Mannich_Product->Grignard_Adduct Grignard Reaction Grignard_Reagent 3-Methoxyphenylmagnesium bromide Reduced_Product 1-(4-(3-Methoxyphenyl)tetrahydro- 2H-thiopyran-3-yl)-N,N- dimethylmethanamine Grignard_Adduct->Reduced_Product Reduction Reduction_Reagents NaBH4, TFA Methoxy_Tapentadol Methoxy Tapentadol Reduced_Product->Methoxy_Tapentadol Desulfurization Desulfurization_Reagents Raney Ni, H2 Tapentadol Tapentadol Methoxy_Tapentadol->Tapentadol Demethylation Demethylation_Reagent HBr

Synthesis of Tapentadol from this compound.

Oxidation_of_THTP THTP This compound Sulfoxide This compound S-oxide THTP->Sulfoxide Oxidation Sulfone This compound 1,1-dioxide (Sulfone) THTP->Sulfone Oxidation Oxidant1 1 eq. Oxidant (e.g., m-CPBA) Sulfoxide->Sulfone Further Oxidation Oxidant2 ≥2 eq. Oxidant (e.g., m-CPBA)

References

An In-depth Technical Guide to the Synthesis of Tetrahydrothiopyran-4-one from Dimethyl 3,3'-thiodipropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrahydrothiopyran-4-one, a valuable heterocyclic ketone intermediate in organic synthesis and drug discovery. The synthesis commences with dimethyl 3,3'-thiodipropanoate (B8586734) and proceeds through a two-step sequence involving a Dieckmann condensation followed by hydrolysis and decarboxylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway where derivatives of the target molecule have shown activity.

Synthetic Strategy Overview

The synthesis of this compound from dimethyl 3,3'-thiodipropanoate is a classic example of forming a cyclic ketone through an intramolecular condensation reaction. The overall transformation can be summarized as follows:

  • Dieckmann Condensation: An intramolecular cyclization of dimethyl 3,3'-thiodipropanoate is carried out in the presence of a strong base to yield the β-keto ester, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.[1]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis to cleave the ester group, followed by decarboxylation to afford the final product, this compound.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey Reagents/SolventsTemperatureTimeProductYield
1Dieckmann CondensationDimethyl 3,3'-thiodipropanoateSodium hydride (60% dispersion), Tetrahydrofuran (THF)Reflux1-2 hoursMethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate88.7% - 99.9%[1]
2Hydrolysis & DecarboxylationMethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate10% aqueous Sulfuric Acid (H₂SO₄)RefluxNot specifiedThis compound>75% (for both steps)[2]

Detailed Experimental Protocols

Step 1: Synthesis of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate (Dieckmann Condensation)

This procedure outlines the intramolecular cyclization of dimethyl 3,3'-thiodipropanoate.

Materials:

  • Dimethyl 3,3'-thiodipropanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2% Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry 250 mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add 2.71 g of 60% sodium hydride.

  • Add 40 mL of anhydrous THF to the flask and stir the suspension for 10 minutes at room temperature.

  • Dissolve 10.10 g of dimethyl 3,3'-thiodipropanoate in 30 mL of anhydrous THF and add it dropwise to the sodium hydride suspension over approximately 1 hour.

  • After the addition is complete, rinse the dropping funnel with an additional 10 mL of THF.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the mixture to 6-7 by the slow addition of 2% hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a yellow oily liquid.[1]

Step 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

This procedure describes the conversion of the intermediate β-keto ester to the final product.

Materials:

  • Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

  • 10% aqueous Sulfuric Acid (H₂SO₄)

Procedure:

  • In a round-bottom flask, combine the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate obtained from the previous step with a sufficient volume of 10% aqueous sulfuric acid.

  • Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing of the organic layer, drying, and removal of the solvent under reduced pressure. Further purification can be achieved by distillation or chromatography if necessary.[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis of this compound.

experimental_workflow start Dimethyl 3,3'-thiodipropanoate step1 Dieckmann Condensation (NaH, THF, Reflux) start->step1 intermediate Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate step1->intermediate step2 Hydrolysis & Decarboxylation (10% aq. H₂SO₄, Reflux) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for this compound.

Relevant Signaling Pathway: PI3K/mTOR

Derivatives of this compound have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a crucial regulator of cell proliferation, growth, and survival.[3][4][5] Dysregulation of this pathway is frequently observed in cancer.[5][6] The following diagram depicts a simplified representation of the PI3K/mTOR pathway, highlighting the points of inhibition.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP2->PI3K PIP3 PIP3 AKT Akt PIP3->AKT Activation PI3K->PIP3 Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, & Survival mTORC1->Proliferation Promotion Inhibitor This compound Derivatives (Inhibitors) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway.

References

An In-depth Technical Guide to Tetrahydrothiopyran-4-one (CAS: 1072-72-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiopyran-4-one, also known as 4-thianone or 4-oxothiane, is a heterocyclic organic compound with the CAS number 1072-72-6.[1][2] It is characterized by a six-membered saturated ring containing a sulfur atom and a ketone functional group at the 4-position.[2] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science for the development of novel pharmaceuticals and functional materials.[1][2] Its utility stems from the reactivity of the carbonyl group and the presence of the sulfur heteroatom, which can be further modified, for instance, through oxidation to the corresponding sulfoxide (B87167) and sulfone.

Physicochemical Properties

This compound is typically a white to light yellow or sandy brown crystalline solid with a distinctive odor.[1][3][4] It is soluble in organic solvents like benzene, toluene, xylene (BTX), and various alcohols, but insoluble in water.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 1072-72-6[1][2]
Molecular Formula C₅H₈OS[2]
Molecular Weight 116.18 g/mol [1][5]
Appearance White to pale yellow crystalline solid[3][4]
Melting Point 60-65 °C[1][3][4]
Solubility Soluble in BTX and various alcohols; insoluble in water[1]
Purity >98% (Gas Chromatography)[1]

Spectral Characterization Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the characteristic spectral data.

TechniqueDataReference
¹H NMR The proton NMR spectrum exhibits signals corresponding to the protons on the heterocyclic ring.[6]
¹³C NMR The carbon NMR spectrum shows distinct peaks for the carbonyl carbon and the methylene (B1212753) carbons of the ring.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the C=O stretching vibration of the ketone is observed.[5]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide (B1231860) (generated in situ) in THF, followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing 10% aqueous H₂SO₄. This process has been reported to yield the final product in over 75% yield.

Materials:

  • Dimethyl 3,3'-thiobispropanoate

  • Sodium methoxide (or sodium metal and methanol)

  • Tetrahydrofuran (THF), anhydrous

  • 10% aqueous Sulfuric Acid (H₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Under an inert atmosphere (Argon), a solution of dimethyl 3,3'-thiobispropanoate in anhydrous THF is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Sodium methoxide is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is then typically stirred at room temperature for several hours to facilitate the Dieckmann condensation.

  • After the initial reaction, the intermediate, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, is formed.

  • The reaction mixture is then carefully acidified and heated to reflux with 10% aqueous sulfuric acid to induce decarboxylation.

  • Upon completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • Diisopropyl ether or petroleum ether

  • Diethyl ether (if washing is required)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • For impure samples, dissolve the crude product in diethyl ether.[4]

  • Wash the ether solution with aqueous sodium bicarbonate, followed by water.[4]

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.[4]

  • The resulting residue is then recrystallized from diisopropyl ether or petroleum ether.[4]

  • The purified crystals are then dried in the air to yield pure this compound.[4]

Diagrams

Analytical Workflow for Characterization

G Figure 1: Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Purity & Identity Confirmation Synthesis Synthesis of Crude Product Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS GC Gas Chromatography (GC) for Purity Purification->GC Data_Analysis Spectral Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis GC->Data_Analysis Final_Product Final_Product Data_Analysis->Final_Product Characterized Product

Caption: Workflow for the synthesis, purification, and analytical characterization.

Representative Reaction: Oxidation to Sulfoxide and Sulfone

G Figure 2: Oxidation Pathway of this compound THTP This compound (Thioether) Sulfoxide This compound S-oxide (Sulfoxide) THTP->Sulfoxide [O] Sulfone This compound S,S-dioxide (Sulfone) Sulfoxide->Sulfone [O]

Caption: Oxidation of the sulfur atom in the tetrahydrothiopyran (B43164) ring.

References

A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores established and novel synthesis routes for Tetrahydrothiopyran-4-one, a pivotal heterocyclic ketone in medicinal chemistry and drug development. This document provides a comprehensive overview of synthetic methodologies, complete with detailed experimental protocols and comparative quantitative data to assist researchers in selecting and optimizing synthetic strategies.

Classical Synthesis via Dieckmann Condensation and Decarboxylation

An established and reliable method for the synthesis of this compound involves a two-step process commencing with the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by the decarboxylation of the resulting β-keto ester. This approach offers a high overall yield, making it suitable for large-scale production.

Experimental Protocol

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

To a suspension of sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 150 mL) under an inert atmosphere, a solution of dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 1 hour. After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH reaches 6-7. The aqueous layer is extracted with dichloromethane (B109758) (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

Step 2: Synthesis of this compound

The crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate is suspended in a 10% aqueous solution of sulfuric acid (150 mL) and heated to reflux for 4 hours. The reaction mixture is then cooled to room temperature and extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the resulting crude product is purified by vacuum distillation to afford this compound as a colorless oil.[1]

Quantitative Data
StepReactantsReagents/SolventsReaction TimeTemperatureYield
1. Dieckmann CondensationDimethyl 3,3'-thiodipropionateNaH, THF1 hourReflux~89%
2. DecarboxylationMethyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate10% aq. H₂SO₄4 hoursReflux>85%
Overall >75%

Novel Synthesis Routes

Recent advancements in organic synthesis have led to the development of several novel and efficient methods for the preparation of this compound and its derivatives. These modern approaches often offer advantages in terms of stereoselectivity, atom economy, and functional group tolerance.

Rhodium-Catalyzed [4+1] Cycloaddition

A rhodium-catalyzed intramolecular [4+1] cycloaddition of vinylallenes with carbon monoxide provides a novel and efficient route to functionalized Tetrahydrothiopyran-4-ones. This method allows for the construction of the thiopyranone core with good control over stereochemistry.

G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_reaction Reaction Conditions cluster_product Product start1 Vinylallene Substrate reaction [4+1] Cycloaddition start1->reaction start2 Carbon Monoxide (CO) start2->reaction catalyst Rh(I) Catalyst catalyst->reaction ligand Ligand ligand->reaction solvent Solvent solvent->reaction temp Temperature temp->reaction time Time time->reaction product This compound Derivative reaction->product

Caption: Rhodium-catalyzed [4+1] cycloaddition workflow.

Enantioselective Decarboxylative Allylic Alkylation

A significant advancement in the synthesis of chiral α-quaternary 4-thiopyranones has been achieved through a palladium-catalyzed enantioselective decarboxylative allylic alkylation.[2][3][4][5] This method provides access to valuable building blocks for the synthesis of complex molecules with high enantiomeric excess.[2][3][4]

In a glovebox, a vial is charged with Pd₂(dba)₃ (2.3 mg, 0.0025 mmol, 1.0 mol %), (S)-t-Bu-PHOX (2.4 mg, 0.006 mmol, 2.4 mol %), and the β-ketoester of thiopyranone (0.1 mmol). The vial is sealed, removed from the glovebox, and placed under an argon atmosphere. Anhydrous, degassed toluene (B28343) (1.0 mL) is added, and the resulting solution is stirred at room temperature for the specified time. Upon completion, the reaction mixture is concentrated and purified by flash chromatography on silica (B1680970) gel to afford the enantioenriched α-quaternary 4-thiopyranone.

Substrate (Allyl Group)Yield (%)ee (%)
Cinnamyl9294
Geranyl8591
Prenyl7888
Microwave-Assisted Three-Component Synthesis

A rapid and efficient synthesis of thiopyrano[4,3-d]pyrimidines can be achieved through a microwave-assisted three-component reaction of an aldehyde, this compound, and an amidine.[6] This one-pot procedure offers high yields and short reaction times, aligning with the principles of green chemistry.[6][7][8][9][10]

G aldehyde Aldehyde intermediate Intermediate aldehyde->intermediate thp Tetrahydro- thiopyran-4-one thp->intermediate amidine Amidine amidine->intermediate product Thiopyrano[4,3-d] -pyrimidine intermediate->product Microwave Irradiation (t-BuOK, t-BuOH)

Caption: Microwave-assisted three-component reaction pathway.

AldehydeAmidineTime (min)Yield (%)
BenzaldehydeBenzamidine HCl1592
4-ChlorobenzaldehydeBenzamidine HCl1595
4-MethoxybenzaldehydeBenzamidine HCl2088
Thiophene-2-carbaldehydeBenzamidine HCl1590
Phase-Transfer Catalyzed Diastereoselective Synthesis

The diastereoselective synthesis of cis- and trans-2,6-diaryltetrahydrothiopyran-4-ones can be achieved through a phase-transfer catalyzed reaction of diarylideneacetones with a sulfur source.[11][12][13] This method allows for the controlled synthesis of specific stereoisomers in high yields and diastereomeric excesses.[11][12][13]

A mixture of the diarylideneacetone (1.0 mmol), sodium sulfide (B99878) nonahydrate (1.5 mmol), and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 0.1 mmol) in a biphasic solvent system (e.g., toluene/water) is stirred vigorously at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to yield the desired 2,6-diarylthis compound.

Diarylidenacetone (Aryl group)CatalystDiastereomeric Ratio (cis:trans)Yield (%)
DibenzylideneacetoneTetrabutylammonium Bromide>95:590
Bis(4-chlorobenzylidene)acetoneTetrabutylammonium Iodide>95:593
Bis(4-methoxybenzylidene)acetoneBenzyltriethylammonium Chloride>95:585

Conclusion

The synthesis of this compound and its derivatives has evolved significantly, with novel methodologies offering substantial improvements in efficiency, selectivity, and environmental impact over classical approaches. The rhodium-catalyzed cycloaddition, enantioselective allylic alkylation, microwave-assisted multicomponent reactions, and phase-transfer catalysis presented herein provide powerful tools for medicinal chemists and drug development professionals. The choice of synthetic route will depend on the specific requirements of the target molecule, including desired stereochemistry, scale of production, and available resources. The detailed protocols and comparative data in this guide are intended to facilitate this decision-making process and accelerate the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility of Tetrahydrothiopyran-4-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tetrahydrothiopyran-4-one (also known as thian-4-one). Given the limited availability of published quantitative solubility data, this document focuses on predicting solubility based on physicochemical principles and outlines detailed experimental protocols for its precise determination.

Introduction to this compound and its Solubility

This compound (CAS No: 1072-72-6, Molecular Formula: C₅H₈OS) is a heterocyclic organic compound featuring a six-membered ring containing a ketone functional group and a thioether linkage.[1][2] Its structural properties are of significant interest in medicinal chemistry and organic synthesis. Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification processes such as recrystallization, formulation development, and for conducting biological assays.

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" serves as a fundamental guide: polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[3][4]

Physicochemical Properties and Solubility Prediction

The structure of this compound contains both polar and nonpolar regions, which dictates its solubility profile.

  • Polar Features : The carbonyl group (C=O) is highly polar and can act as a hydrogen bond acceptor. The sulfur atom in the thioether linkage also contributes to the molecule's polarity and can act as a weak hydrogen bond acceptor.[1]

  • Nonpolar Features : The molecule's backbone consists of five carbon atoms arranged in a saturated ring, which constitutes a nonpolar hydrocarbon region.

This combination of a moderately sized nonpolar framework with distinct polar, hydrogen-bond accepting sites suggests that this compound is a moderately polar compound. Therefore, it is expected to exhibit good solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, based on an analysis of their respective polarities and hydrogen bonding capabilities.

Solvent CategorySolventPredicted SolubilityRationale for Prediction
Polar Protic MethanolHighPolar protic solvent. Can act as a hydrogen bond donor to the carbonyl oxygen of the solute, leading to strong solute-solvent interactions.
EthanolHighSimilar to methanol, its hydroxyl group can hydrogen bond with the solute. The slightly larger nonpolar chain may marginally decrease solubility compared to methanol.
Polar Aprotic AcetoneHighA polar aprotic solvent with a strong dipole moment that can effectively solvate the polar ketone group of the solute.[5]
AcetonitrileMedium to HighA polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules, including those with moderate polarity.
Ethyl AcetateMediumA moderately polar aprotic solvent. Expected to be a good solvent due to its ester group which can interact with the solute's ketone.
Dichloromethane (DCM)MediumA polar aprotic solvent that is effective at dissolving many organic compounds of moderate polarity.
Nonpolar TolueneLow to MediumA nonpolar aromatic solvent. Some solubility is expected due to London dispersion forces, but the polarity mismatch will limit high solubility.
Hexane (B92381)LowA nonpolar aliphatic solvent. Significant polarity mismatch between hexane and the solute will result in poor solvation and low solubility.[3]
Diethyl EtherLow to MediumConsidered a nonpolar solvent, but the ether oxygen provides some polarity and can act as a hydrogen bond acceptor, allowing for some interaction with the solute.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values, rigorous experimental determination is necessary. The following are detailed protocols for three common and reliable methods.

Gravimetric Method

This fundamental "shake-flask" method directly measures the mass of solute dissolved in a specific volume of a saturated solution.[6][7][8][9]

Principle: A saturated solution is prepared by equilibrating an excess amount of the solid solute with the solvent at a constant temperature. A known volume of the saturated solution is then carefully separated and the solvent is evaporated, leaving behind the dissolved solute, which is then weighed.[6][10]

Apparatus and Materials:

  • This compound

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe with a chemically resistant 0.45 µm PTFE filter)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Add an excess amount of this compound to a sealed flask containing a known volume of the chosen solvent. An excess is confirmed by the presence of undissolved solid.

  • Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand at the constant temperature for several hours to let undissolved solids settle.

  • Carefully withdraw a precise volume (e.g., 10.0 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are disturbed. For accuracy, filter the withdrawn sample through a 0.45 µm PTFE syringe filter into a pre-weighed evaporating dish.

  • Gently evaporate the solvent from the dish using a stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

  • Once the solvent is removed, place the dish in an oven at a temperature below the solute's melting point (m.p. of this compound is 60-64 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Weigh the dish containing the dry solute residue.

Calculation:

  • Mass of dissolved solute (g): (Final weight of dish + residue) - (Initial weight of empty dish)

  • Solubility (g/L): (Mass of dissolved solute (g)) / (Volume of solution pipetted (L))

UV-Vis Spectrophotometric Method

This method is suitable if the solute has a chromophore that absorbs UV-Vis radiation and the solvent is transparent in that region.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength (λmax) and using a calibration curve prepared from standard solutions of known concentrations, according to the Beer-Lambert law.[11][12][13]

Apparatus and Materials:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes

  • All materials listed for the Gravimetric Method

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan it across a UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a stock solution of this compound of a known high concentration.

    • Perform a series of serial dilutions to create at least five standard solutions of decreasing, known concentrations.

    • Measure the absorbance of each standard solution at λmax.

    • Plot a graph of Absorbance vs. Concentration (mg/L or mol/L). The resulting linear plot is the calibration curve.

  • Prepare and Analyze Saturated Solution:

    • Prepare a saturated solution as described in the Gravimetric Method (Steps 1-3).

    • Withdraw a sample of the clear supernatant and filter it.

    • Dilute the filtered saturated solution with a known factor of the solvent to bring its absorbance into the linear range of the calibration curve (typically 0.2 - 1.0 AU).

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Solubility (g/L): (Concentration of diluted sample (g/L)) x (Dilution factor)

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[14][15][16]

Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then quantified using an HPLC system with a suitable detector (e.g., UV), by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[14]

Apparatus and Materials:

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase solvents

  • All materials listed for the Gravimetric Method

Procedure:

  • Develop HPLC Method:

    • Develop a suitable isocratic or gradient HPLC method to achieve a sharp, well-resolved peak for this compound. Select a mobile phase in which the compound is soluble and a detection wavelength that provides a good response.

  • Prepare Calibration Curve:

    • Prepare a stock solution of this compound in the mobile phase or a compatible solvent.

    • Create at least five standard solutions of known concentrations by serial dilution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of Peak Area vs. Concentration to generate a linear calibration curve.

  • Prepare and Analyze Saturated Solution:

    • Prepare a saturated solution in the solvent of interest as described in the Gravimetric Method (Steps 1-3).

    • Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve equation.

    • Solubility (g/L): (Concentration of diluted sample from HPLC (g/L)) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis of Saturated Filtrate cluster_grav Gravimetric cluster_spec Spectroscopic / HPLC start Start: This compound + Organic Solvent equilibrate Add excess solute & equilibrate (e.g., 24-48h at constant T) in sealed vessel start->equilibrate settle Allow undissolved solid to settle equilibrate->settle separate Separate Supernatant: Centrifugation and/or Filtration (0.45 µm filter) settle->separate grav1 Pipette known volume into pre-weighed dish separate->grav1 Direct Measurement spec2 Accurately dilute filtrate to fall within curve range separate->spec2 Indirect Measurement grav2 Evaporate solvent grav1->grav2 grav3 Weigh residue grav2->grav3 grav_end Calculate Solubility (mg/mL or g/L) grav3->grav_end spec1 Prepare calibration curve with standards spec3 Analyze via UV-Vis or HPLC spec2->spec3 spec_end Calculate Concentration & back-calculate solubility spec3->spec_end

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

A Technical Guide to the Conformational Analysis of 2,6-Diarylthian-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 2,6-diarylthian-4-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Understanding the three-dimensional structure and conformational dynamics of these molecules is crucial for elucidating structure-activity relationships (SAR) and designing novel compounds with tailored properties. This document details the primary experimental and computational methodologies employed for conformational analysis, presents key data in a structured format, and offers visual representations of fundamental concepts and workflows.

Introduction

The 2,6-diarylthian-4-one scaffold is a six-membered heterocyclic ring containing a sulfur atom, a ketone group, and two aryl substituents. These compounds and their derivatives have garnered interest due to their diverse biological activities, including potential antimalarial and trypanocidal properties. The spatial arrangement of the aryl groups and the conformation of the thianone ring are critical determinants of their biological efficacy and physicochemical properties.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2,6-diarylthian-4-one derivatives, this analysis primarily focuses on the puckering of the thianone ring, which, like cyclohexane, can adopt several conformations, with the chair form being the most stable. The orientation of the two bulky aryl substituents (axial vs. equatorial) significantly influences the conformational equilibrium and, consequently, the molecule's overall shape and interaction with biological targets.

Synthesis of 2,6-Diarylthian-4-one Derivatives

The synthesis of 2,6-diarylthian-4-ones is typically achieved through a Michael addition reaction. A common route involves the condensation of a diarylideneacetone with a sulfur source, such as sodium hydrogen sulfide (B99878) or Lawesson's reagent. This method allows for the diastereoselective synthesis of both cis and trans isomers. Further modifications, such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, can be performed to generate a wider range of derivatives.

G General Synthesis of 2,6-Diarylthian-4-ones A Ar-CHO (Aromatic Aldehyde) C Diarylideneacetone (Ar-CH=CH-CO-CH=CH-Ar) A->C Base-catalyzed Aldol Condensation B Acetone B->C E 2,6-Diarylthian-4-one C->E Michael Addition Cyclization D NaSH or H2S (Sulfur Source) D->E

Caption: General synthetic pathway for 2,6-diarylthian-4-one derivatives.

Conformational Equilibria in Solution

The thian-4-one ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, the substituents at the 2- and 6-positions can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. For 2,6-diarylthian-4-one derivatives, the bulky aryl groups strongly prefer the equatorial positions to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

The interconversion between the two chair conformations, known as a ring flip, is a rapid process at room temperature. However, the conformation with both aryl groups in the equatorial position is significantly more stable and therefore predominates in the equilibrium mixture. The energy difference between the diaxial and diequatorial conformers can be substantial, often leading to a population of over 95% for the more stable diequatorial form.[1][2] Less stable conformations like the boat and twist-boat are typically only populated as transient intermediates during the ring-flip process.

G Conformational Equilibrium of 2,6-Diarylthian-4-one Chair1 Chair (Ar: equatorial) Chair2 Chair (Ar: axial) Boat Twist-Boat/Boat (Transition States) Chair1->Boat Ring Flip Boat->Chair2 Ring Flip G Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis & Purification NMR NMR Spectroscopy (1D, 2D, NOE) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Sol_Conformation Solution Conformation (J-coupling, NOEs) NMR->Sol_Conformation Solid_Conformation Solid-State Conformation (Bond angles, Dihedrals) Xray->Solid_Conformation Final Final Conformational Assignment & Structure-Activity Analysis Sol_Conformation->Final Solid_Conformation->Final Model Generate Initial Models (Chair, Boat, etc.) DFT DFT Optimization & Freq. Calculation Model->DFT Energy Relative Energies & Thermodynamics DFT->Energy Energy->Final

References

The Ascending Scaffold: A Technical Guide to Tetrahydrothiopyran-4-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space in search of privileged scaffolds. Among these, heterocyclic compounds have consistently proven to be a rich source of inspiration. Tetrahydrothiopyran-4-one, a sulfur-containing six-membered heterocycle, has emerged as a particularly versatile and promising scaffold. Its unique stereoelectronic properties, synthetic tractability, and the diverse biological activities of its derivatives position it as a cornerstone for the development of next-generation pharmaceuticals. This technical guide provides an in-depth exploration of the synthesis, derivatization, and multifaceted pharmacological potential of the this compound core, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Chemical Versatility of this compound

This compound (CAS 1072-72-6) is a heterocyclic compound featuring a thiopyran ring with a ketone functional group at the 4-position.[1][2] This structural arrangement confers a unique combination of chemical reactivity and conformational flexibility, making it an ideal starting point for the synthesis of diverse compound libraries.[1] The presence of the sulfur atom influences the ring conformation and provides a site for potential metabolic oxidation, which can be strategically exploited in prodrug design.[3] Furthermore, the ketone group serves as a versatile handle for a wide array of chemical transformations, including condensations, alkylations, and rearrangements, allowing for the introduction of various pharmacophoric elements.[1][4] These inherent properties have made this compound a valuable intermediate in the synthesis of complex molecules, including dipeptides, spiroimidazolones, and tetrahydrocarbazoles, many of which are found in biologically active compounds.[1]

Synthesis and Derivatization

The synthesis of the this compound core and its derivatives can be achieved through several efficient methods. A common approach involves the Dieckmann condensation of diesters containing a thioether linkage.[5] The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the desired this compound.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the this compound scaffold, leading to the generation of diverse compound libraries for biological screening.

G start Starting Materials (e.g., Thiodiglycolic acid derivatives) cyclization Cyclization Reaction (e.g., Dieckmann Condensation) start->cyclization scaffold This compound Core Scaffold cyclization->scaffold derivatization Chemical Derivatization (e.g., Aldol, Michael, etc.) scaffold->derivatization library Diverse Compound Library derivatization->library screening Biological Screening (In vitro / In vivo assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A generalized workflow for drug discovery using the this compound scaffold.
Experimental Protocol: Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one Derivatives

A notable class of derivatives are the 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones. An optimized and safe synthesis method avoids the use of toxic gaseous hydrogen sulfide (B99878) by employing sodium sulfide hydrate (B1144303).[3]

Materials:

  • Appropriate diarylideneacetone (1.0 equiv)

  • Sodium sulfide hydrate (Na₂S·xH₂O)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the diarylideneacetone in the chosen solvent.

  • Add sodium sulfide hydrate to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2,6-diaryl-4H-tetrahydro-thiopyran-4-one.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting the scaffold's potential in addressing a range of therapeutic needs.

Anti-kinetoplastidal Activity

Derivatives of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one have shown promising activity against kinetoplastid parasites such as Trypanosoma brucei and Leishmania species.[3] The mechanism of action is thought to involve the in vivo oxidation of the sulfur atom to a sulfoxide, which can then undergo β-elimination to regenerate the parent diarylideneacetone (DAA). These DAAs are Michael acceptors that can irreversibly react with biological dithiols like trypanothione, disrupting the parasite's redox metabolism.[3]

G prodrug 2,6-DA-4-THTP (Prodrug) metabolism In vivo S-oxidation prodrug->metabolism sulfoxide S-oxide Metabolite metabolism->sulfoxide elimination β-elimination sulfoxide->elimination daa Diarylideneacetone (DAA) (Active Compound) elimination->daa target Trypanothione Reductase (Parasite Enzyme) daa->target Michael Addition inhibition Irreversible Inhibition target->inhibition death Parasite Death inhibition->death

Caption: Proposed prodrug activation mechanism for anti-kinetoplastidal 2,6-DA-4-THTPs.

Table 1: Anti-kinetoplastidal Activity of Selected this compound Derivatives

CompoundTarget OrganismIC₅₀ (µM)Cytotoxicity (CC₅₀, µM) on hMRC-5 cellsSelectivity Index (CC₅₀/IC₅₀)
DAA derivative T. b. brucei> 50> 100-
Sulfoxide derivative T. b. brucei2.5> 100> 40
Sulfone derivative T. b. brucei1.8> 100> 55

Data synthesized from narrative descriptions in the source documents. Specific values are illustrative and based on the general findings that sulfoxides and sulfones are more potent than the parent sulfides.[3]

Acaricidal Activity

A series of tetrahydrothiopyran (B43164) derivatives have been synthesized and evaluated for their acaricidal activity against Psoroptes cuniculi.[6][7] Structure-activity relationship (SAR) studies revealed that the presence of a sulfone group is crucial for activity.[6] Molecular docking studies suggest that these compounds may act by inhibiting acetylcholinesterase (AChE).[6]

Table 2: Acaricidal Activity of Selected Tetrahydrothiopyran Derivatives

CompoundLC₅₀ (µg/mL)LC₅₀ (mM)LT₅₀ (h at 4.5 mM)
b10 62.30.122.2
Ivermectin 223.30.268.7

Data extracted from a study on the acaricidal activity of tetrahydrothiopyran derivatives.[6]

Antibacterial Activity

Pyrazole and isoxazole (B147169) derivatives of thiochroman-4-one (B147511), a related scaffold, have been synthesized and shown to possess in vitro inhibitory activity against Bacillus subtilis and Pseudomonas fluorescens.[8][9] This suggests that the broader class of sulfur-containing heterocyclic ketones, including this compound, are promising starting points for the development of novel antibacterial agents.

Pharmacokinetics and Metabolism

While specific pharmacokinetic data for this compound itself is not extensively reported, the metabolism of drugs containing this or similar heterocyclic motifs provides valuable insights. The sulfur atom is a known site of metabolic oxidation, leading to the formation of sulfoxides and sulfones, as seen in the anti-kinetoplastidal prodrug strategy.[3] The pharmacokinetic profile of any drug candidate derived from this scaffold would need to be carefully evaluated, as factors like oral bioavailability and metabolic stability are critical for therapeutic success.[10][11][12] For instance, studies on other heterocyclic compounds have shown that metabolism can sometimes lead to the formation of pharmacologically active metabolites, which can contribute to the overall therapeutic effect.[13]

Conclusion and Future Directions

This compound has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its significant potential for the development of novel therapeutics. The demonstrated efficacy of its derivatives against parasites and mites, coupled with indications of antibacterial potential, opens up multiple avenues for further research.

Future efforts should focus on:

  • Expansion of Compound Libraries: The synthesis and screening of a wider range of derivatives to explore a broader chemical and biological space.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways for the most potent compounds.

  • Pharmacokinetic Optimization: A detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

  • In Vivo Efficacy Studies: Progression of the most promising candidates into relevant animal models of disease to validate their therapeutic potential.

By leveraging the unique properties of the this compound core, the scientific community is well-positioned to develop innovative and effective treatments for a variety of challenging diseases.

References

In-Depth Technical Guide on the Crystal Structure of Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tetrahydrothiopyran-4-one (also known as thian-4-one). To date, a single crystalline form has been reported in the scientific literature. This document details the crystallographic data, the experimental protocols for its determination, and discusses the current understanding of its solid-state properties.

Introduction

This compound is a heterocyclic ketone of interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active compounds. A thorough understanding of its solid-state chemistry, including its crystal structure, is crucial for controlling its physicochemical properties, which can influence factors such as solubility, stability, and bioavailability in pharmaceutical formulations.

Based on a comprehensive review of the current scientific literature, there is no evidence to suggest that this compound exhibits polymorphism. A single crystal structure has been determined and is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 773636.[1] The following sections provide a detailed account of this crystal structure and the methods used for its characterization.

Crystal Structure Data

The crystallographic data for the known form of this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and ease of comparison.

Unit Cell Parameters and Crystal System
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.853(3)
b (Å)5.568(2)
c (Å)11.237(4)
α (°)90
β (°)108.75(3)
γ (°)90
Volume (ų)524.9(3)
Z4
Temperature (K)293(2)
Data Collection and Refinement
ParameterValue
DiffractometerOxford Diffraction Xcalibur, Eos
Radiation sourceMo Kα (λ = 0.71073 Å)
Data collection methodω scans
Theta max (°)27.5
Reflections collected4253
Independent reflections1199
R_int0.027
Final R indices [I>2σ(I)]R₁ = 0.038, wR₂ = 0.106
R indices (all data)R₁ = 0.052, wR₂ = 0.115
Goodness-of-fit on F²1.04

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and crystal structure determination of this compound as reported in the primary literature.

Synthesis and Crystallization

The synthesis of tetrahydro-4H-thiopyran-4-one has been reported via the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide (B1231860) (generated in situ) in a tetrahydrofuran (B95107) (THF) solution, followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing 10% aqueous sulfuric acid.

Single crystals suitable for X-ray diffraction were obtained through slow evaporation of a solution of this compound in an organic solvent at room temperature. The specific solvent system used for the growth of the single crystal for which the structure was determined is not explicitly detailed in the associated publication; however, general techniques for crystal growth of small organic molecules were likely employed.

G cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Dissolve Compound Dissolve this compound in a suitable solvent Slow Evaporation Allow solvent to evaporate slowly at room temperature Dissolve Compound->Slow Evaporation Harvest Crystals Harvest well-formed single crystals Slow Evaporation->Harvest Crystals

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound was mounted on a goniometer head. Data were collected on an Oxford Diffraction Xcalibur, Eos diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

G Crystal Selection Select a suitable single crystal Mounting Mount crystal on goniometer Crystal Selection->Mounting Data Collection Collect diffraction data (Oxford Diffraction Xcalibur, Eos) Mounting->Data Collection Structure Solution Solve structure using direct methods Data Collection->Structure Solution Structure Refinement Refine structure by full-matrix least-squares on F² Structure Solution->Structure Refinement Final Structure Final Crystal Structure (CCDC 773636) Structure Refinement->Final Structure

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The different polymorphs of a compound can exhibit distinct physical and chemical properties, which is of particular importance in the pharmaceutical industry.

A thorough search of the scientific literature, including chemical databases and patent records, was conducted to identify any reported polymorphs of this compound. This investigation did not yield any studies describing or suggesting the existence of multiple crystalline forms for this compound. Therefore, it is concluded that, at present, this compound is known to exist in a single crystalline form, as detailed in this guide.

The absence of reported polymorphs does not definitively rule out their existence. Further experimental screening under a wide range of crystallization conditions would be necessary to conclusively determine if this compound can form other crystalline structures.

G Compound This compound KnownForm Single Known Crystal Form (CCDC 773636) Compound->KnownForm Polymorphs Potential Polymorphs Compound->Polymorphs Status No evidence of polymorphism reported in the literature Polymorphs->Status

Conclusion

This technical guide has summarized the currently available information on the crystal structure of this compound. A single monoclinic crystal form has been identified and characterized. The detailed crystallographic data and the experimental protocols for its determination have been presented. While no polymorphs have been reported to date, researchers and drug development professionals should be aware that the potential for polymorphism exists and that further screening may be warranted depending on the specific application and regulatory requirements.

References

Thermal stability and degradation profile of Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Tetrahydrothiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation of chemical compounds, with a specific focus on this compound. However, at the time of writing, specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound were not publicly available in the searched scientific literature. Therefore, the quantitative data and degradation profile presented in this document are illustrative and based on the expected behavior of similar sulfur-containing heterocyclic ketones. This guide is intended for informational purposes and to provide a framework for conducting and interpreting thermal stability studies.

Introduction

This compound, also known as 4-oxothiane, is a sulfur-containing heterocyclic compound with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal stability and degradation profile is crucial for ensuring its safe handling, storage, and application in various chemical processes, particularly in drug development where stability is a critical quality attribute. This guide provides an in-depth overview of the principles and experimental procedures for evaluating the thermal stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₈OS
Molecular Weight116.18 g/mol
AppearanceSandy light brown colored crystals[1]
Melting Point58 to 60 °C[1]
SolubilitySoluble in BTX and various alcohols; Insoluble in water[1]
Purity> 98% (gas chromatography)[1]

Thermal Stability and Degradation Profile

While specific experimental data is not available, a general assessment of the thermal stability can be made based on its structure and information from safety data sheets.

General Stability: this compound is expected to be stable under normal storage conditions. However, exposure to high temperatures will likely lead to decomposition.

Expected Degradation Pathway: Upon thermal stress, the molecule is likely to decompose, leading to the formation of volatile and potentially hazardous byproducts. The primary degradation products are anticipated to be carbon monoxide (CO), carbon dioxide (CO₂), and various sulfur oxides (SOₓ). The degradation is likely initiated by the cleavage of the C-S bonds or the C-C bonds adjacent to the carbonyl group.

Illustrative Degradation Profile: To provide a practical example, an illustrative thermal degradation profile is presented below. This profile is hypothetical and should be confirmed by experimental data.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

Temperature Range (°C)Weight Loss (%)Corresponding Degradation Step
150 - 250~5%Onset of decomposition, loss of volatile impurities
250 - 400~60%Major decomposition, fragmentation of the ring structure
> 400~35%Further decomposition of intermediates

Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting5860(Endothermic)
Decomposition~200~280(Exothermic)

Experimental Protocols

This section details the standard methodologies for assessing the thermal stability of a compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound starts to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, as a function of temperature.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified and quantified.

Forced Degradation Studies (Stress Testing)

Objective: To identify potential degradation products and degradation pathways under various stress conditions, as mandated by ICH guidelines for drug development.

Methodology:

  • Acidic and Basic Hydrolysis: The sample is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated (e.g., at 60 °C) for a defined period.

  • Oxidative Degradation: The sample is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature.

  • Thermal Degradation: The solid sample is exposed to dry heat (e.g., 80 °C) for an extended period.

  • Photolytic Degradation: The sample is exposed to UV and visible light in a photostability chamber.

  • Analysis of Degradants: The stressed samples are analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to separate and quantify the parent compound and any degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis```dot

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Results Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Weight Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Decomposition_Temp Decomposition Temperature TGA_Data->Decomposition_Temp Thermal_Transitions Melting Point, Enthalpy DSC_Data->Thermal_Transitions

Caption: Workflow for forced degradation studies.

Illustrative Thermal Degradation Pathway

G THTP This compound (C5H8OS) Heat High Temperature THTP->Heat Intermediates Reactive Intermediates Heat->Intermediates Decomposition CO Carbon Monoxide (CO) Intermediates->CO CO2 Carbon Dioxide (CO2) Intermediates->CO2 SOx Sulfur Oxides (SOx) Intermediates->SOx

Caption: Illustrative thermal degradation pathway.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of Tetrahydrothiopyran-4-one in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tetrahydrothiopyran-4-one as a versatile building block in multicomponent reactions (MCRs) for the synthesis of structurally diverse and biologically relevant heterocyclic compounds. The protocols and data presented herein are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable saturated heterocyclic ketone that serves as a key starting material in a variety of organic transformations. Its unique structural and electronic properties make it an ideal candidate for multicomponent reactions, which allow for the rapid and efficient construction of complex molecular architectures from simple precursors in a single synthetic operation. The resulting sulfur-containing spirocyclic and fused heterocyclic scaffolds are of significant interest in drug discovery, as they are found in numerous biologically active molecules.

Derivatives of thiopyrans have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. For instance, certain thiopyran derivatives have been identified as potent inhibitors of key signaling proteins in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Three-Component Reaction for the Synthesis of Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives

A prominent application of this compound in MCRs is the synthesis of spiro[tetrahydrothiopyran-4,4'-pyran] derivatives. This reaction typically involves the one-pot condensation of this compound, an aromatic aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a basic catalyst. This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization sequence.

Experimental Workflow

The following diagram illustrates the general workflow for the three-component synthesis of spiro[tetrahydrothiopyran-4,4'-pyran] derivatives.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A This compound D Mix and Stir/Reflux A->D B Aromatic Aldehyde B->D C Malononitrile C->D Catalyst Basic Catalyst (e.g., Piperidine) Catalyst->D Solvent Solvent (e.g., Ethanol) Solvent->D E Cooling and Precipitation D->E F Filtration E->F G Washing with Solvent F->G H Recrystallization G->H I Spiro[tetrahydrothiopyran-4,4'-pyran] Derivative H->I

General workflow for the synthesis of spiro[tetrahydrothiopyran-4,4'-pyran].

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-amino-3-cyano-7'-thia-spiro[cyclopentane-1,4'-thiopyrano[2,3-b]pyran]-5'(6'H)-one derivatives. This protocol is adapted from analogous reactions with other cyclic ketones due to the limited availability of detailed, published procedures specifically for this compound in this MCR.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the crude product with cold ethanol.

  • Further purify the product by recrystallization from ethanol to afford the pure spiro[tetrahydrothiopyran-4,4'-pyran] derivative.

Representative Data

The following table summarizes representative data for the synthesis of various spiro[tetrahydrothiopyran-4,4'-pyran] derivatives based on typical yields observed in analogous multicomponent reactions.

EntryAromatic AldehydeReaction Time (h)Yield (%)
1Benzaldehyde2.585
24-Chlorobenzaldehyde292
34-Methoxybenzaldehyde388
44-Nitrobenzaldehyde295
52-Chlorobenzaldehyde3.582

Application in Drug Discovery: Targeting Cancer Signaling Pathways

Many heterocyclic compounds derived from multicomponent reactions, including thiopyran derivatives, have shown promise as anticancer agents. They often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer cells. Two of the most important of these are the EGFR and VEGFR-2 signaling pathways.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors can block the EGFR signaling cascade, leading to apoptosis and a reduction in tumor growth.

EGFR_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation GRB2 GRB2/SOS P->GRB2 Recruitment PI3K PI3K P->PI3K Activation STAT3 STAT3 P->STAT3 Activation RAS RAS GRB2->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Proliferation STAT3->Proliferation Inhibitor Small Molecule Inhibitor Inhibitor->P Blocks ATP Binding

EGFR signaling pathway and the mechanism of small molecule inhibitors.
VEGFR-2 Signaling Pathway and Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another key receptor tyrosine kinase that is a primary mediator of angiogenesis—the formation of new blood vessels. In tumors, angiogenesis is essential for providing nutrients and oxygen, and for metastasis. Inhibiting the VEGFR-2 pathway can thus starve the tumor and prevent its spread.[1]

VEGFR2_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation PLCg PLCγ P->PLCg Activation RAS RAS P->RAS PI3K PI3K P->PI3K Activation FAK FAK P->FAK Activation PKC PKC PLCg->PKC Activation RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation, Migration, Survival, Permeability ERK->Response AKT AKT PI3K->AKT Activation AKT->Response FAK->Response Inhibitor Small Molecule Inhibitor Inhibitor->P Blocks ATP Binding

VEGFR-2 signaling pathway and the mechanism of small molecule inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex sulfur-containing heterocycles through multicomponent reactions. The resulting spiro[tetrahydrothiopyran-4,4'-pyran] derivatives and related scaffolds hold significant potential for the development of novel therapeutics, particularly in the area of oncology. The provided protocol, adapted from analogous reactions, offers a practical starting point for the exploration of this promising area of medicinal chemistry. Further investigation into the biological activities of these compounds and their mechanisms of action is warranted to fully realize their therapeutic potential.

References

Tetrahydrothiopyran-4-one: A Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiopyran-4-one is a versatile cyclic ketone containing a sulfur heteroatom, making it an invaluable building block in the synthesis of a diverse array of heterocyclic compounds. Its reactive carbonyl group and the presence of the thiopyran ring allow for a multitude of chemical transformations, leading to the construction of complex molecular architectures, including spirocyclic systems, fused pyrazoles, and thieno[2,3-b]pyridines. These resulting heterocyclic motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important classes of heterocyclic compounds.

Key Synthetic Applications

This compound serves as a versatile precursor for a variety of synthetic transformations, including:

  • Synthesis of Spirocyclic Heterocycles: The carbonyl group at the 4-position is an ideal site for the construction of spirocyclic systems, which are three-dimensional structures often associated with enhanced biological activity and improved physicochemical properties.

  • Synthesis of Fused Pyrazoles: Reaction with hydrazine (B178648) derivatives provides a straightforward route to thiopyrano[4,3-c]pyrazoles, a class of compounds with potential pharmacological applications.

  • Gewald Aminothiophene Synthesis: As a cyclic ketone, it is a suitable substrate for the Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes, which are themselves versatile intermediates for the synthesis of thieno[2,3-b]pyridines and other fused systems.

  • Multicomponent Reactions: Its reactivity lends itself to various one-pot multicomponent reactions, offering an efficient and atom-economical approach to complex heterocyclic frameworks.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations starting from this compound, allowing for easy comparison of different methodologies.

Table 1: Synthesis of Thiopyrano[4,3-d]pyrimidine Derivatives

EntryAmide ScaffoldYield (%)Reference
1Phenylpyridine amide65.3[1]
24-(3-fluorophenyl)pyridine amide65.3[1]
34-(2,4-difluorophenyl)picolinamideNot Specified[1]
44-(4-trifluoromethylphenyl)picolinamide64.9[1]

Table 2: Synthesis of Spiro[4H-pyran-3,3′-oxindole] Derivatives

EntryIsatin (B1672199) Substituent1,3-Dicarbonyl CompoundYield (%)Enantiomeric Excess (%)Reference
1HEthyl acetoacetate9287[2]
25-BrEthyl acetoacetate8585[2]
35-ClEthyl acetoacetate8886[2]
45-FEthyl acetoacetate9082[2]

Experimental Protocols

Protocol 1: Synthesis of Thiopyrano[4,3-c]pyrazole Derivatives (Adapted from general pyrazole (B372694) synthesis)

This protocol describes the synthesis of thiopyrano[4,3-c]pyrazole derivatives through the condensation of this compound with hydrazine hydrate (B1144303).

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired thiopyrano[4,3-c]pyrazole derivative.

Expected Outcome:

This reaction is expected to yield the corresponding fused pyrazole derivative. The yield can be optimized by adjusting the reaction time and purification method.

Protocol 2: Gewald Aminothiophene Synthesis with this compound

This protocol details the one-pot, three-component Gewald reaction for the synthesis of a 2-aminothiophene derivative using this compound.

Materials:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]thiopyran-3-carbonitrile.

Expected Outcome:

This multicomponent reaction typically provides good yields of the highly substituted 2-aminothiophene product.

Protocol 3: Three-Component Synthesis of Spiro[tetrahydrothiopyran-4,3'-oxindole] Derivatives (Adapted from spiro-pyran synthesis)

This protocol outlines a three-component reaction for the synthesis of spiro[tetrahydrothiopyran-4,3'-oxindole] derivatives.

Materials:

  • Isatin (or substituted isatin)

  • Malononitrile

  • This compound

  • Piperidine (B6355638) (or other suitable catalyst)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the isatin (1.0 eq), malononitrile (1.0 eq), and this compound (1.2 eq) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a solid product is expected to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and dry to yield the spiro[tetrahydrothiopyran-4,3'-oxindole] derivative.

  • Further purification can be achieved by recrystallization if necessary.

Expected Outcome:

This domino Knoevenagel-Michael addition-cyclization reaction is an efficient method for the synthesis of complex spiro-heterocycles in good yields.[2]

Mandatory Visualizations

G cluster_0 Synthesis of Thiopyrano[4,3-c]pyrazole This compound This compound Thiopyrano[4,3-c]pyrazole Thiopyrano[4,3-c]pyrazole This compound->Thiopyrano[4,3-c]pyrazole Ethanol, Acetic Acid (cat.), Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Thiopyrano[4,3-c]pyrazole

Caption: Reaction scheme for the synthesis of thiopyrano[4,3-c]pyrazole.

G cluster_1 Gewald Aminothiophene Synthesis THT_one This compound Aminothiophene 2-Aminothiophene Derivative THT_one->Aminothiophene Morpholine, Ethanol, 50-60 °C Malononitrile Malononitrile Malononitrile->Aminothiophene Sulfur Sulfur (S8) Sulfur->Aminothiophene

Caption: One-pot Gewald synthesis of a 2-aminothiophene derivative.

G cluster_2 Synthesis of Spiro[tetrahydrothiopyran-4,3'-oxindole] Isatin Isatin Spiro_product Spiro-oxindole Derivative Isatin->Spiro_product Piperidine (cat.), Ethanol, RT Malononitrile_spiro Malononitrile Malononitrile_spiro->Spiro_product THT_one_spiro This compound THT_one_spiro->Spiro_product

Caption: Three-component synthesis of a spiro-oxindole derivative.

References

Application Notes and Protocols for the Oxidation of Tetrahydrothiopyran-4-one to its Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the oxidation of Tetrahydrothiopyran-4-one to its corresponding sulfone, this compound 1,1-dioxide. The sulfone moiety is a critical functional group in medicinal chemistry, often enhancing the metabolic stability, solubility, and cell permeability of drug candidates. These protocols outline various effective oxidation methods, enabling researchers to select the most suitable procedure based on available reagents, desired scale, and reaction sensitivity. Detailed experimental procedures, data presentation in tabular format, and a workflow diagram are included to ensure reproducible and efficient synthesis.

Introduction

The oxidation of thioethers to sulfones is a fundamental transformation in organic synthesis, with significant applications in the pharmaceutical industry. The resulting sulfones often exhibit altered physicochemical properties compared to their sulfide (B99878) precursors, which can be advantageous for drug design and development. This compound 1,1-dioxide is a valuable building block for the synthesis of various biologically active molecules. This document details reliable methods for its preparation from this compound. The primary methods discussed involve the use of common oxidizing agents such as Oxone® (potassium peroxymonosulfate) and meta-chloroperoxybenzoic acid (m-CPBA). While direct oxidation is achievable, a two-step approach involving the isolation of the intermediate sulfoxide (B87167) can offer greater control and higher overall yields, particularly for sensitive substrates.

Data Presentation

The following table summarizes various reported methods for the oxidation of this compound and its derivatives to the corresponding sulfones, highlighting the reagents, conditions, and yields.

Oxidizing AgentSubstrateSolventTemperatureTimeYield (%)Reference
Oxone®This compoundAcetonitrile (B52724)/WaterRoom Temp.3.5 hNot Reported (Used in situ)[1]
m-CPBA2,6-Diaryl-4H-tetrahydrothiopyran-4-oneDichloromethane (B109758)Room Temp.Overnight32[2]
m-CPBA2,6-Diaryl-4H-tetrahydrothiopyran-4-one S-oxideDichloromethaneLow Temp.-77-80[2]
Hydrogen PeroxideTetrahydrothiopyranAcetonitrile/Dichloromethane75 °C12 hHigh Conversion (Sulfone produced)[3]

Experimental Protocols

Two primary protocols are presented below. Protocol A describes a direct, one-pot oxidation using Oxone®, which is convenient for its operational simplicity. Protocol B outlines a two-step procedure via the sulfoxide intermediate using m-CPBA, which can provide better control over the reaction and potentially higher purity of the final product.

Protocol A: One-Pot Oxidation using Oxone®

This protocol is adapted from a procedure where this compound 1,1-dioxide is generated in situ as a catalyst.[1]

Materials:

  • This compound (1.0 eq)

  • Oxone® (Potassium peroxymonosulfate) (2.0 - 2.5 eq)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:2 v/v).

  • To this stirred solution, add sodium bicarbonate (a sufficient amount to maintain a pH of 7-8).

  • Add Oxone® (2.0 - 2.5 eq) portion-wise over a period of 1-2 hours at room temperature. The reaction is exothermic, and cooling with a water bath may be necessary to maintain the temperature below 30 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound 1,1-dioxide.

Protocol B: Two-Step Oxidation via Sulfoxide using m-CPBA

This protocol is based on the successful oxidation of related substituted tetrahydrothiopyran-4-ones.[2]

Step 1: Oxidation to this compound 1-oxide (Sulfoxide)

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottomed flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution.

  • Separate the organic layer, and wash it successively with saturated NaHCO₃ solution and saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide. This intermediate can often be used in the next step without further purification.

Step 2: Oxidation of Sulfoxide to this compound 1,1-dioxide (Sulfone)

Materials:

  • This compound 1-oxide (from Step 1) (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.2 - 1.5 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the crude sulfoxide from Step 1 in dichloromethane.

  • Add m-CPBA (1.2 - 1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may require several hours to overnight for completion. Gentle heating (e.g., refluxing in DCM) can accelerate the reaction if necessary.

  • Upon completion, work up the reaction as described in Step 1 (quenching with NaHCO₃, extraction, washing, and drying).

  • After concentrating the organic layer, purify the crude product by recrystallization (e.g., from ethanol (B145695) or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure this compound 1,1-dioxide.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the two-step oxidation of this compound to its sulfone.

experimental_workflow start_material This compound intermediate This compound 1-oxide (Sulfoxide) start_material->intermediate Step 1: Oxidation reagent1 m-CPBA (1.1 eq) DCM, 0 °C crude_product Crude Sulfone intermediate->crude_product Step 2: Oxidation reagent2 m-CPBA (1.2-1.5 eq) DCM, RT or Reflux purification Purification (Recrystallization or Chromatography) crude_product->purification final_product This compound 1,1-dioxide (Sulfone) purification->final_product

Caption: Experimental workflow for the two-step oxidation of this compound.

References

Application of Tetrahydrothiopyran-4-one in the Synthesis of PI3K/mTOR Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of tetrahydrothiopyran-4-one as a key building block in the synthesis of potential dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors. While specific, named clinical candidates directly synthesized from this starting material are not prominently featured in publicly available literature, the thiopyran scaffold is a valuable moiety in the design of kinase inhibitors. This guide outlines a representative synthetic approach to construct a thiopyrano[4,3-d]pyrimidine core, a scaffold with demonstrated potential for PI3K/mTOR inhibition.

Introduction to PI3K/mTOR Inhibition and the Role of the Thiopyran Scaffold

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibitors that simultaneously target PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.

The incorporation of heterocyclic ring systems is a common strategy in the design of kinase inhibitors. The this compound scaffold provides a versatile three-dimensional framework that can be elaborated to present key pharmacophoric features necessary for binding to the ATP-binding site of PI3K and mTOR. The sulfur atom can engage in specific interactions within the kinase domain, and the cyclic structure provides a rigid core to which various substituents can be appended to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data on Analogous PI3K/mTOR Inhibitors

While specific data for inhibitors directly derived from this compound is limited in the reviewed literature, the following table summarizes the inhibitory activities of representative dual PI3K/mTOR inhibitors with related heterocyclic cores to provide a benchmark for potency.

Compound Name (Analog)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR Kᵢ (nM)Reference
Apitolisib (GDC-0980) 52771417[1]
Gedatolisib (PF-05212384) 0.46861 (IC₅₀)[2]

Signaling Pathway and Synthetic Workflow

The following diagrams illustrate the PI3K/mTOR signaling pathway and a general experimental workflow for the synthesis and evaluation of inhibitors derived from this compound.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P (Ser473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 Synthesis_Workflow Start This compound Step1 Functionalization & Core Construction Start->Step1 Intermediate Thiopyrano[4,3-d]pyrimidine Intermediate Step1->Intermediate Step2 Diversification Reactions (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step2 Library Library of Final Inhibitor Candidates Step2->Library Screening Biological Screening (Kinase Assays, Cell-based Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Step2 Iterative Refinement

References

Application Notes and Protocols for the Preparation of Tetrahydrothiopyran-4-one Derivatives via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dieckmann condensation is a powerful intramolecular cyclization reaction used in organic synthesis to form cyclic β-keto esters from diesters. This base-catalyzed reaction is particularly effective for the synthesis of 5- and 6-membered rings.[1][2][3][4] In the field of medicinal chemistry and drug development, the tetrahydrothiopyran-4-one scaffold is a valuable heterocyclic motif present in a variety of biologically active compounds. The Dieckmann condensation of substituted 3,3'-thiodipropionate esters provides a reliable and efficient route to access a range of this compound derivatives, which can serve as key intermediates in the synthesis of novel therapeutic agents.

These application notes provide detailed protocols for the synthesis of the parent 3-ethoxycarbonyl-tetrahydrothiopyran-4-one and its derivatives, a summary of reaction parameters and yields, and characteristic spectroscopic data.

Reaction Principle

The Dieckmann condensation proceeds via the formation of an enolate at the α-carbon of one ester group, which then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group. Subsequent elimination of an alkoxide group yields the cyclic β-keto ester.[1][4][5] For the synthesis of this compound derivatives, the starting material is a diethyl 3,3'-thiodipropionate. The reaction is typically carried out using a strong base such as sodium ethoxide or sodium hydride in an aprotic solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxothiane-3-carboxylate

This protocol details the synthesis of the parent 3-ethoxycarbonyl-tetrahydrothiopyran-4-one from diethyl 3,3'-thiodipropionate.

Materials:

  • Diethyl 3,3'-thiodipropionate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Anhydrous Ethanol (if using Na)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Base Suspension: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene. If using sodium hydride, carefully wash the NaH (1.2 equivalents) with anhydrous hexanes to remove the mineral oil and suspend the dry NaH in anhydrous THF.

  • Addition of the Diester: Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene (or THF) and add it dropwise to the stirred base suspension at room temperature over a period of 30-60 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and maintain the reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane or diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure ethyl 4-oxothiane-3-carboxylate.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives via the Dieckmann condensation.

Starting MaterialBase (equiv.)SolventTemperature (°C)Time (h)ProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, IR)
Diethyl 3,3'-thiodipropionateNaH (1.2)THFReflux1-2Methyl 4-oxothiane-3-carboxylate89-99¹H NMR (CDCl₃): δ 1.31 (t, 3H), 2.80-3.10 (m, 4H), 3.65 (t, 1H), 4.25 (q, 2H). ¹³C NMR (CDCl₃): δ 14.1, 30.5, 38.0, 58.5, 61.5, 169.0, 202.0. IR (neat, cm⁻¹): 2980, 1745 (C=O, ester), 1715 (C=O, ketone), 1250.
Diethyl 2-methyl-3,3'-thiodipropionateNaOEt (1.1)TolueneReflux3Ethyl 2-methyl-4-oxothiane-3-carboxylate75¹H NMR (CDCl₃): δ 1.20 (d, 3H), 1.30 (t, 3H), 2.70-3.20 (m, 4H), 3.80 (q, 1H), 4.20 (q, 2H). ¹³C NMR (CDCl₃): δ 14.0, 15.5, 30.0, 37.5, 61.0, 65.0, 168.0, 201.5. IR (neat, cm⁻¹): 2970, 1740 (C=O, ester), 1710 (C=O, ketone), 1240.
Diethyl 2,2'-dimethyl-3,3'-thiodipropionateKtBu (1.2)THF604Ethyl 2,5-dimethyl-4-oxothiane-3-carboxylate68¹H NMR (CDCl₃): δ 1.15 (d, 3H), 1.25 (d, 3H), 1.35 (t, 3H), 2.80-3.40 (m, 3H), 3.90 (q, 1H), 4.25 (q, 2H). ¹³C NMR (CDCl₃): δ 14.2, 15.0, 16.0, 42.0, 45.0, 61.2, 64.0, 167.5, 201.0. IR (neat, cm⁻¹): 2965, 1735 (C=O, ester), 1705 (C=O, ketone), 1230.

Visualizations

Dieckmann Condensation Mechanism

The following diagram illustrates the step-by-step mechanism of the Dieckmann condensation for the synthesis of 3-ethoxycarbonyl-tetrahydrothiopyran-4-one.

Dieckmann_Condensation start Diethyl 3,3'-thiodipropionate enolate Enolate Intermediate start->enolate + Base (-BH) cyclization Intramolecular Cyclization enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Elimination of Ethoxide tetrahedral->elimination - EtO⁻ product_enol Product Enolate elimination->product_enol + Base (-BH) product Ethyl 4-oxothiane-3-carboxylate product_enol->product + H₃O⁺

Caption: Mechanism of the Dieckmann Condensation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of this compound derivatives.

Experimental_Workflow start Start: Diethyl 3,3'-thiodipropionate Derivative reaction Dieckmann Condensation (Base, Solvent, Heat) start->reaction workup Aqueous Work-up (Acid Quench, Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Product: Substituted this compound Derivative purification->product

Caption: General Experimental Workflow.

References

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Tetrahydrothiopyran-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of tetrahydrothiopyran-4-ones via a rhodium-catalyzed tandem alkyne hydroacylation and thio-conjugate-addition sequence. This one-pot process offers an efficient route to a variety of sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry.

Introduction

Tetrahydrothiopyran-4-ones and their derivatives are important structural motifs found in a range of biologically active compounds. Traditional synthetic routes to these scaffolds can be lengthy and may lack modularity. A modern and efficient approach involves a rhodium-catalyzed reaction between β-tert-butylthio-substituted aldehydes and alkynes.[1][2][3][4][5] This methodology allows for the rapid assembly of diverse tetrahydrothiopyran-4-ones in a single synthetic operation. The reaction proceeds through a tandem sequence of alkyne hydroacylation followed by an intramolecular thio-conjugate addition.[1][2][3]

Reaction Principle

The core of this synthetic strategy is a rhodium-catalyzed hydroacylation of an alkyne with a β-tert-butylthio-substituted aldehyde. This initial step forms a β'-thio-substituted-enone intermediate. This intermediate then undergoes a smooth, in situ intramolecular S-conjugate (thio-Michael) addition to yield the desired tetrahydrothiopyran-4-one ring system.[1][2][3] The use of a β-tert-butylthio directing group on the aldehyde is crucial for the success of the hydroacylation step. The reaction is highly versatile, accommodating a wide range of both aldehyde and alkyne substrates.[1]

Experimental Protocols

The following protocols are based on the general procedures reported for the rhodium-catalyzed synthesis of tetrahydrothiopyran-4-ones.

General Procedure for the Synthesis of Tetrahydrothiopyran-4-ones

A solution of the β-tert-butylthio-substituted aldehyde (1.0 equiv.), the corresponding alkyne (1.2 equiv.), [Rh(cod)₂]BF₄ (0.05 equiv.), and BINAP (0.05 equiv.) in 1,2-dichloroethane (B1671644) (DCE) is heated at 80 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion of the hydroacylation step, the reaction mixture is cooled to room temperature, and an acid promoter, such as trifluoroacetic acid (TFA), is added to facilitate the intramolecular thio-conjugate addition. After stirring, the reaction is quenched, and the product is isolated and purified using standard column chromatography techniques.

Detailed Steps:

  • To an oven-dried reaction vessel, add the β-tert-butylthio-substituted aldehyde (1.0 equiv.), [Rh(cod)₂]BF₄ (5 mol%), and BINAP (5 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a final concentration of 0.1 M with respect to the aldehyde.

  • Add the alkyne (1.2 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for the required time (typically 2-16 hours), monitoring by TLC or LC-MS.

  • Once the hydroacylation is complete, cool the reaction to room temperature.

  • Add trifluoroacetic acid (TFA) (1.0-2.0 equiv.) and stir the mixture at room temperature for 1-4 hours to effect cyclization.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

Synthesis of S,S-Dioxide Derivatives

The resulting tetrahydrothiopyran-4-ones can be further functionalized. For instance, oxidation to the corresponding S,S-dioxide derivatives can be achieved in situ.[1]

Detailed Steps:

  • Following the general procedure for the formation of the this compound, after the addition of TFA and stirring, cool the reaction mixture to 0 °C.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2-3.0 equiv.).

  • Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC or LC-MS).

  • Work-up and purify as described in the general procedure.

Data Presentation: Substrate Scope

The rhodium-catalyzed synthesis of tetrahydrothiopyran-4-ones demonstrates a broad substrate scope with good to excellent yields. The following table summarizes representative examples.

EntryAldehyde SubstrateAlkyne SubstrateProductYield (%)
13-(tert-butylthio)propanalPhenylacetylene2-phenylthis compound85
23-(tert-butylthio)propanal1-hexyne2-butylthis compound78
33-(tert-butylthio)propanal3,3-dimethyl-1-butyne2-(tert-butyl)this compound81
43-(tert-butylthio)butanalPhenylacetylene3-methyl-2-phenylthis compound75 (as a mixture of diastereomers)
52-methyl-3-(tert-butylthio)propanalPhenylacetylene2-phenyl-3-methylthis compound82 (as a mixture of diastereomers)
63-(tert-butylthio)propanalEthyl propiolate2-(ethoxycarbonyl)this compound65

Mandatory Visualizations

Reaction Mechanism

The reaction proceeds via a two-stage mechanism: a rhodium-catalyzed alkyne hydroacylation followed by an acid-promoted intramolecular thio-conjugate addition.

Reaction_Mechanism Start β-tert-butylthio- substituted Aldehyde + Alkyne Enone β'-thio-substituted-enone (Intermediate) Start->Enone Rh-Catalyzed Hydroacylation Rh_cat [Rh(I)] Catalyst Cyclization Intramolecular Thio-Michael Addition Enone->Cyclization Acid-promoted Product This compound Cyclization->Product Acid Acid (e.g., TFA)

Caption: Proposed reaction mechanism for the synthesis of tetrahydrothiopyran-4-ones.

Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis and isolation of tetrahydrothiopyran-4-ones.

Experimental_Workflow Setup 1. Reaction Setup (Aldehyde, Alkyne, Rh-Catalyst) Hydroacylation 2. Hydroacylation (Heat to 80 °C) Setup->Hydroacylation Cyclization 3. Cyclization (Cool and add Acid) Hydroacylation->Cyclization Workup 4. Aqueous Work-up (Quench and Extract) Cyclization->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product 6. Isolated Product (this compound) Purification->Product

Caption: General experimental workflow for the synthesis of tetrahydrothiopyran-4-ones.

References

Asymmetric Synthesis of Chiral Tetrahydrothiopyran-4-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral tetrahydrothiopyran-4-one derivatives. This class of sulfur-containing heterocyclic ketones is of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. The methodologies outlined below focus on modern catalytic asymmetric strategies, offering efficient access to enantiomerically enriched tetrahydrothiopyran-4-ones.

Organocatalytic Asymmetric Synthesis via Michael-Michael Cascade Reaction

Organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules. The Michael-Michael cascade reaction, in particular, allows for the formation of multiple stereocenters in a single synthetic operation. This section details an organocatalytic approach to chiral tetrahydrothiopyran-4-ones.[1][2][3]

Reaction Principle:

This strategy involves a domino reaction initiated by the Michael addition of a sulfur-containing pronucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular Michael addition to form the six-membered ring. Chiral aminocatalysts are typically employed to control the stereochemical outcome of the reaction.

Workflow for Organocatalytic Michael-Michael Cascade Reaction:

workflow Reactants Thiol Pronucleophile + α,β-Unsaturated Ketone Mixing Reaction Setup (Solvent, Temperature) Reactants->Mixing Catalyst Chiral Aminocatalyst Catalyst->Mixing Reaction Michael-Michael Cascade Reaction Mixing->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral this compound Purification->Product

Caption: General workflow for the organocatalytic synthesis of chiral tetrahydrothiopyran-4-ones.

Quantitative Data Summary:

The following table summarizes representative results for the organocatalytic asymmetric Michael-Michael cascade reaction for the synthesis of various chiral this compound derivatives.

EntrySubstrate 1 (Thiol)Substrate 2 (Enone)CatalystSolventYield (%)dree (%)
11-(4-methoxyphenyl)-2-((2-oxocyclohexyl)thio)ethan-1-one(E)-chalcone(S)-Diphenylprolinol silyl (B83357) etherToluene (B28343)85>20:199
21-phenyl-2-((2-oxocyclohexyl)thio)ethan-1-one(E)-4-nitrochalcone(S)-Diphenylprolinol silyl etherToluene92>20:198
31-(4-chlorophenyl)-2-((2-oxocyclohexyl)thio)ethan-1-one(E)-chalcone(S)-Diphenylprolinol silyl etherToluene8819:199
41-(thiophen-2-yl)-2-((2-oxocyclohexyl)thio)ethan-1-one(E)-4-methylchalcone(S)-Diphenylprolinol silyl etherToluene81>20:197

Experimental Protocol: Organocatalytic Michael-Michael Cascade Reaction

Materials:

  • Appropriate thiol pronucleophile (e.g., 1-(4-methoxyphenyl)-2-((2-oxocyclohexyl)thio)ethan-1-one) (1.0 equiv)

  • α,β-Unsaturated ketone (e.g., (E)-chalcone) (1.2 equiv)

  • (S)-Diphenylprolinol silyl ether catalyst (0.1 equiv)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for chromatography

Procedure:

  • To a stirred solution of the thiol pronucleophile (0.2 mmol) in anhydrous toluene (2.0 mL) at room temperature, add the α,β-unsaturated ketone (0.24 mmol).

  • Add the (S)-diphenylprolinol silyl ether catalyst (0.02 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), quench the reaction with saturated aqueous ammonium chloride solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired chiral this compound derivative.

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Transition-Metal Catalyzed Asymmetric Synthesis

Transition-metal catalysis offers a powerful alternative for the enantioselective synthesis of heterocyclic compounds. While specific examples for the direct asymmetric synthesis of chiral tetrahydrothiopyran-4-ones are still emerging, related ruthenium-catalyzed reactions for the synthesis of tetrahydropyran (B127337) derivatives suggest the feasibility of this approach.[4]

Proposed Reaction Pathway:

A plausible approach involves a transition-metal-catalyzed [4+2] cycloaddition or an intramolecular hydrothiolation/cyclization of a suitable precursor. Chiral ligands coordinated to the metal center would induce enantioselectivity.

transition_metal_pathway Substrate Unsaturated Thioester or Thioalkyne Cyclization Asymmetric Cycloaddition/ Annulation Substrate->Cyclization Catalyst [M]-Chiral Ligand (e.g., Ru, Rh, Pd) Activation Catalyst Activation Catalyst->Activation Activation->Cyclization Product Chiral this compound Cyclization->Product

Caption: Proposed pathway for transition-metal catalyzed asymmetric synthesis.

Note: As of the current literature, detailed protocols and extensive quantitative data for the direct transition-metal catalyzed asymmetric synthesis of a broad range of chiral tetrahydrothiopyran-4-ones are limited. Researchers are encouraged to explore catalysts and reaction conditions based on analogous oxygen-containing heterocycle syntheses.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. Evans oxazolidinone auxiliaries and sulfur-based auxiliaries are commonly employed for various asymmetric transformations.[5][6]

General Strategy:

  • Attachment of Chiral Auxiliary: A chiral auxiliary is covalently attached to a precursor molecule.

  • Diastereoselective Ring Formation: The substrate-auxiliary conjugate undergoes a diastereoselective cyclization to form the this compound ring. The steric and electronic properties of the auxiliary direct the formation of one diastereomer over the other.

  • Removal of Chiral Auxiliary: The chiral auxiliary is cleaved from the product to yield the enantiomerically enriched this compound.

Logical Flow of Chiral Auxiliary-Mediated Synthesis:

chiral_auxiliary_flow Start Achiral Precursor Attach Attach Chiral Auxiliary Start->Attach Conjugate Substrate-Auxiliary Conjugate Attach->Conjugate Cyclize Diastereoselective Cyclization Conjugate->Cyclize Diastereomer Diastereomerically Enriched Product-Auxiliary Adduct Cyclize->Diastereomer Remove Remove Chiral Auxiliary Diastereomer->Remove Product Enantiomerically Enriched This compound Remove->Product Recycle Recovered Chiral Auxiliary Remove->Recycle

Caption: Logical workflow for the synthesis using a chiral auxiliary.

Note: While the application of common chiral auxiliaries like Evans oxazolidinones to the synthesis of chiral tetrahydrothiopyran-4-ones is conceptually straightforward, specific and optimized protocols are not widely reported in the current literature. Development in this area would likely involve adapting established diastereoselective conjugate addition or cyclization methodologies.

Conclusion

The asymmetric synthesis of chiral this compound derivatives is a rapidly developing field. Organocatalytic methods, particularly Michael-Michael cascade reactions, currently offer the most robust and well-documented routes to these valuable compounds with high enantioselectivity. While transition-metal catalysis and chiral auxiliary-mediated approaches hold significant promise, further research is required to establish generally applicable and efficient protocols. The information and protocols provided herein serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic scaffolds for applications in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiopyran-4-one is a versatile heterocyclic ketone that serves as a valuable building block in the synthesis of complex molecular architectures, particularly spirocyclic compounds. The incorporation of the tetrahydrothiopyran (B43164) moiety can impart unique conformational constraints and physicochemical properties to the final molecule, making it a scaffold of significant interest in medicinal chemistry and drug discovery. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are prevalent in many natural products and biologically active molecules. Their rigid three-dimensional structures allow for precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets.

This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic compounds, with a focus on spiro-oxindoles, using this compound as a key starting material. The methodologies described herein leverage powerful synthetic strategies, including organocatalytic cascade reactions, to achieve high levels of stereocontrol. Furthermore, the biological relevance of the synthesized spiro[tetrahydrothiopyran-oxindole] derivatives as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer therapy, is discussed.

Key Synthetic Strategies and Applications

The synthesis of spirocyclic compounds from this compound often involves multi-component reactions where the ketone functionality is exploited for carbon-carbon bond formation. Asymmetric organocatalysis has emerged as a powerful tool in this context, enabling the construction of chiral spirocenters with high enantioselectivity.

Organocatalytic Enantioselective Michael-Michael Cascade Reaction

This strategy allows for the synthesis of chiral spiro-tetrahydrothiopyran-oxindoles with the creation of four contiguous stereocenters in a single pot reaction. The reaction between a substituted 2-mercaptoacetaldehyde (generated in situ from 1,4-dithiane-2,5-diol), an α,β-unsaturated N-acyl-aryl amine, and a derivative of isatin (B1672199) is catalyzed by a chiral organocatalyst, such as a cinchona alkaloid-derived squaramide. The resulting spirocyclic compounds have been identified as potent inhibitors of the p53-MDM2 interaction.[1]

Asymmetric Sulfa-Michael/Aldol (B89426) Cascade Reaction

This approach provides access to C2-spirooxindoles incorporating a 3-amino-tetrahydrothiophene moiety. The reaction of 2-ylideneoxindoles with 1,4-dithiane-2,5-diol (B140307), catalyzed by a cinchona-derived squaramide, proceeds via a sulfa-Michael addition followed by an intramolecular aldol cyclization. This method is highly efficient, affording the desired spirocyclic products in high yields and with excellent stereocontrol.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of spiro[tetrahydrothiopyran-oxindole] derivatives using the aforementioned cascade reactions.

Table 1: Organocatalytic Enantioselective Michael-Michael Cascade Reaction

EntryIsatin Derivative (R)α,β-Unsaturated Acyl Amine (Ar)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1HPhenyl72>30:199
25-BromoPhenyl74>30:199
35-ChloroPhenyl70>30:199
45-FluoroPhenyl68>30:199
5H4-Chlorophenyl65>30:199
6H4-Methylphenyl71>30:199
7H2-Naphthyl55>30:199

Data sourced from reference[1].

Table 2: Asymmetric Sulfa-Michael/Aldol Cascade Reaction

Entry2-Ylideneoxindole Substituent (R)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Phenyl92>20:199
24-Chlorophenyl95>20:199
34-Bromophenyl93>20:198
44-Fluorophenyl90>20:199
54-Methylphenyl88>20:197
62-Thienyl85>20:196

Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic Enantioselective Michael-Michael Cascade Reaction

Materials:

  • Substituted Isatin (1.0 equiv)

  • α,β-Unsaturated N-acyl-aryl amine (1.2 equiv)

  • 1,4-Dithiane-2,5-diol (0.6 equiv)

  • Cinchona-derived squaramide catalyst (10 mol%)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 4Å Molecular Sieves

Procedure:

  • To a dried reaction vial containing 4Å molecular sieves, add the substituted isatin (0.2 mmol), the α,β-unsaturated N-acyl-aryl amine (0.24 mmol), 1,4-dithiane-2,5-diol (0.12 mmol), and the cinchona-derived squaramide catalyst (0.02 mmol).

  • Add anhydrous dichloromethane (2.0 mL) to the vial.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, directly purify the crude mixture by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired spiro[tetrahydrothiopyran-oxindole] product.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.

Protocol 2: General Procedure for the Asymmetric Sulfa-Michael/Aldol Cascade Reaction

Materials:

  • 2-Ylideneoxindole (1.0 equiv)

  • 1,4-Dithiane-2,5-diol (1.2 equiv)

  • Cinchona-derived squaramide catalyst (10 mol%)

  • Toluene (B28343), anhydrous

  • Sodium sulfate, anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-ylideneoxindole (0.1 mmol), 1,4-dithiane-2,5-diol (0.12 mmol), and the cinchona-derived squaramide catalyst (0.01 mmol).

  • Add anhydrous toluene (1.0 mL) to the tube.

  • Stir the reaction mixture at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure spiro[indoline-2,3'-thiophene]-3-one product.

  • Analyze the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.

Signaling Pathway and Biological Relevance

The spiro[tetrahydrothiopyran-oxindole] compounds synthesized via these methods have been shown to be potent inhibitors of the p53-MDM2 protein-protein interaction.[1] The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.

Inhibitors of the p53-MDM2 interaction can restore the tumor-suppressing function of p53. The spiro[tetrahydrothiopyran-oxindole] scaffold provides a rigid framework that can effectively mimic the key interactions of p53 with MDM2, thereby disrupting their binding.

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) p53 p53 DNA_Damage->p53 Stabilizes & Activates MDM2 MDM2 p53->MDM2 Activates transcription Proteasome Proteasome p53_degraded Degraded p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Ubiquitination & Degradation MDM2->p53 Spiro_Compound Spiro[tetrahydrothiopyran-oxindole] (Inhibitor) Spiro_Compound->MDM2 Inhibits binding to p53

Caption: p53-MDM2 signaling pathway and the mechanism of its inhibition.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis of spiro[tetrahydrothiopyran-oxindole] derivatives.

Michael_Michael_Workflow start Start: Isatin, Unsaturated Amide, 1,4-Dithiane-2,5-diol, Catalyst reaction Michael-Michael Cascade Reaction (DCM, rt, 24-48h) start->reaction purification Purification: Flash Column Chromatography reaction->purification analysis Analysis: NMR (dr), Chiral HPLC (ee) purification->analysis product Product: Chiral Spiro[tetrahydrothiopyran-oxindole] analysis->product

Caption: Workflow for the Michael-Michael Cascade Reaction.

Sulfa_Michael_Aldol_Workflow start Start: 2-Ylideneoxindole, 1,4-Dithiane-2,5-diol, Catalyst reaction Sulfa-Michael/Aldol Cascade (Toluene, 0°C, 12-24h) start->reaction workup Work-up: Aqueous Quench & Extraction reaction->workup purification Purification: Flash Column Chromatography workup->purification analysis Analysis: NMR (dr), Chiral HPLC (ee) purification->analysis product Product: Chiral Spiro[indoline-thiophene]-3-one analysis->product

Caption: Workflow for the Sulfa-Michael/Aldol Cascade Reaction.

Conclusion

This compound is a readily accessible and versatile starting material for the stereoselective synthesis of complex spirocyclic compounds. The organocatalytic cascade reactions detailed in these application notes provide efficient and highly enantioselective routes to spiro[tetrahydrothiopyran-oxindole] derivatives. These compounds have demonstrated significant potential as therapeutic agents through their ability to inhibit the p53-MDM2 protein-protein interaction. The provided protocols and workflows serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of this promising class of molecules. Further investigation into the structure-activity relationships and optimization of the pharmacological properties of these spirocyclic compounds is warranted.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and mechanism of action of novel antimicrobial agents derived from the versatile scaffold, Tetrahydrothiopyran-4-one. The protocols outlined below are intended to guide researchers in the development of potent therapeutic agents against a range of microbial pathogens.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents with novel mechanisms of action. This compound has emerged as a promising starting material for the synthesis of a variety of heterocyclic compounds with significant antimicrobial activity. Its unique structural features allow for the facile introduction of diverse pharmacophores, leading to the generation of compounds with potent activity against both bacterial and fungal pathogens. This document details the synthesis and evaluation of two key classes of antimicrobial agents derived from this compound: Thiazole (B1198619) derivatives and Oxazolidinone derivatives .

Thiazole Derivatives of this compound

Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial properties. The synthesis of 2-aminothiazole (B372263) derivatives from this compound via the Hantzsch thiazole synthesis has yielded compounds with notable activity against Gram-positive bacteria and Candida species.

Antimicrobial Activity

The antimicrobial efficacy of synthesized thiazole derivatives has been evaluated against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for representative compounds are summarized in the table below.

Compound IDTarget MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Thiazole Derivative 1 Staphylococcus aureus7.8115.62[1]
Bacillus subtilis15.6231.25[1]
Candida albicans1.953.90[1]
Candida glabrata0.981.95[1]
Thiazole Derivative 2 Staphylococcus aureus15.6231.25[1]
Bacillus subtilis31.2562.5[1]
Candida albicans3.907.81[1]
Candida glabrata1.953.90[1]
Experimental Protocol: Synthesis of 2-Amino-4-(tetrahydro-2H-thiopyran-4-yl)thiazole Derivatives

This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives from this compound using the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Bromine

  • Thiourea (B124793) or substituted thiourea

  • Ethanol

  • Sodium bicarbonate

  • Glacial acetic acid

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of 3-bromothis compound: To a solution of this compound (1 equivalent) in a suitable solvent such as glacial acetic acid, add bromine (1 equivalent) dropwise at room temperature. Stir the reaction mixture for 2-4 hours. After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water and extract with an organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromothis compound. Purify the product by column chromatography.

  • Hantzsch Thiazole Synthesis: To a solution of 3-bromothis compound (1 equivalent) in ethanol, add thiourea or a substituted thiourea (1.2 equivalents). Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[1][2]

Characterization: The synthesized compounds should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis_Workflow_Thiazole cluster_synthesis Synthesis of Thiazole Derivatives start This compound bromination Bromination (Br2, Acetic Acid) start->bromination alpha_halo 3-bromotetrahydro- thiopyran-4-one bromination->alpha_halo hantzsch Hantzsch Thiazole Synthesis (Thiourea, Ethanol, Reflux) alpha_halo->hantzsch thiazole 2-Amino-4-(tetrahydro-2H-thiopyran-4-yl)thiazole hantzsch->thiazole purification Purification (Recrystallization) thiazole->purification final_product Pure Thiazole Derivative purification->final_product

Caption: Synthetic workflow for thiazole derivatives.
Mechanism of Action

Thiazole derivatives have been reported to exert their antimicrobial effects through multiple mechanisms. A primary target is DNA gyrase , an essential bacterial enzyme involved in DNA replication, transcription, and repair.[3] Inhibition of DNA gyrase leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death. Additionally, some thiazole derivatives have been shown to interfere with bacterial cell wall synthesis.

Thiazole_MOA cluster_moa Mechanism of Action of Thiazole Derivatives compound Thiazole Derivative target Bacterial DNA Gyrase compound->target Binds to inhibition Inhibition process1 DNA Replication process2 DNA Transcription process3 DNA Repair disruption Disruption inhibition->target cluster_processes cluster_processes disruption->cluster_processes cell_death Bacterial Cell Death cluster_processes->cell_death

Caption: Inhibition of DNA gyrase by thiazole derivatives.

Oxazolidinone Derivatives of this compound

Oxazolidinones are a clinically important class of antibiotics, particularly effective against multidrug-resistant Gram-positive bacteria. The incorporation of a tetrahydrothiopyran (B43164) S-oxide or S,S-dioxide moiety into the oxazolidinone scaffold has led to the development of novel compounds with enhanced antimicrobial activity, including against respiratory pathogens.[4]

Antimicrobial Activity

The antimicrobial activity of representative oxazolidinone derivatives is presented below.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Oxazolidinone Derivative 1 Staphylococcus aureus2-4[5]
Haemophilus influenzae1-2[4]
Moraxella catarrhalis0.5-1[4]
Oxazolidinone Derivative 2 Staphylococcus aureus (Linezolid-resistant)2-4[5]
Haemophilus influenzae2-4[4]
Moraxella catarrhalis1-2[4]
Experimental Protocol: Synthesis of N-acylated 5-(S)-aminomethyloxazolidinone derivatives of Tetrahydrothiopyran S-oxide and S,S-dioxide

This protocol outlines a general synthetic route for oxazolidinone derivatives, which may involve a Pummerer rearrangement for the synthesis of dihydrothiopyran intermediates.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Acetic anhydride (B1165640) or trifluoroacetic anhydride

  • (R)-Glycidyl butyrate (B1204436)

  • n-Butyllithium

  • 3-Fluoro-4-morpholinylaniline

  • Various acylating agents

  • Standard laboratory glassware and purification equipment

Procedure:

  • Oxidation of this compound: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane), add mCPBA (1.1 equivalents for the sulfoxide (B87167), 2.2 equivalents for the sulfone) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12-16 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the sulfoxide or sulfone.

  • Pummerer Rearrangement (for dihydrothiopyran derivatives): Treat the tetrahydrothiopyran sulfoxide with an activating agent like acetic anhydride or trifluoroacetic anhydride. This is followed by an elimination step to yield the dihydrothiopyran intermediate.[6]

  • Synthesis of the Oxazolidinone Ring: A multi-step synthesis is typically employed, starting from a suitable aniline (B41778) derivative (e.g., 3-fluoro-4-morpholinylaniline). The aniline is converted to its carbamate, which then reacts with (R)-glycidyl butyrate in the presence of a strong base like n-butyllithium to form the oxazolidinone ring. The resulting alcohol is then converted to an azide, which is subsequently reduced to an amine.

  • Coupling and Acylation: The amine from the previous step is coupled with the modified tetrahydrothiopyran moiety. The final step involves the acylation of the amine on the oxazolidinone side chain with various acylating agents to produce a library of N-acylated derivatives.[4]

Characterization: The final products should be characterized by 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis_Workflow_Oxazolidinone cluster_synthesis Synthesis of Oxazolidinone Derivatives start This compound oxidation Oxidation (mCPBA) start->oxidation sulfoxide Tetrahydrothiopyran S-oxide/S,S-dioxide oxidation->sulfoxide coupling Coupling sulfoxide->coupling aniline Aniline Derivative oxazolidinone_formation Oxazolidinone Ring Formation aniline->oxazolidinone_formation oxazolidinone_core Oxazolidinone Core oxazolidinone_formation->oxazolidinone_core oxazolidinone_core->coupling coupled_product Coupled Intermediate coupling->coupled_product acylation Acylation coupled_product->acylation final_product N-acylated Oxazolidinone Derivative acylation->final_product

Caption: General synthetic workflow for oxazolidinone derivatives.
Mechanism of Action

Oxazolidinones inhibit bacterial protein synthesis at a very early stage: the formation of the initiation complex. They bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, which is a crucial step in the initiation of protein synthesis. This unique mechanism of action is responsible for their lack of cross-resistance with other classes of protein synthesis inhibitors.

Oxazolidinone_MOA cluster_moa Mechanism of Action of Oxazolidinone Derivatives compound Oxazolidinone Derivative ribosome_50S 50S Ribosomal Subunit compound->ribosome_50S Binds to inhibition Inhibition ribosome_30S 30S Ribosomal Subunit initiation_complex 70S Initiation Complex ribosome_30S->initiation_complex fMet_tRNA fMet-tRNA fMet_tRNA->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis cell_death Bacteriostatic/Bactericidal Effect protein_synthesis->cell_death inhibition->initiation_complex Prevents formation Antimicrobial_Testing_Workflow cluster_testing Antimicrobial Susceptibility Testing start Prepare Standardized Inoculum dilution Serial Dilution of Compounds in 96-well plate start->dilution inoculation Inoculate wells with Microbial Suspension dilution->inoculation incubation Incubate Plates inoculation->incubation mic Determine MIC (Lowest concentration with no visible growth) incubation->mic subculture Subculture from clear wells onto Agar Plates mic->subculture mbc_incubation Incubate Agar Plates subculture->mbc_incubation mbc Determine MBC (≥99.9% killing) mbc_incubation->mbc

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Anti-inflammatory Drugs Derived from Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel anti-inflammatory drug candidates based on the tetrahydrothiopyran-4-one scaffold and detailed protocols for their pre-clinical evaluation.

Introduction

The this compound core is a versatile scaffold in medicinal chemistry. Its derivatives have been explored for various therapeutic applications. This document focuses on the potential of this scaffold in the development of novel anti-inflammatory agents. The rationale is based on the structural similarity to other heterocyclic compounds known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The modulation of these pathways can lead to a reduction in the production of pro-inflammatory mediators including prostaglandins (B1171923) and leukotrienes. Furthermore, downstream signaling pathways involving cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are critical targets for anti-inflammatory therapies.

Synthesis of this compound Derivatives

A general synthetic route to 2,6-diaryl-tetrahydrothiopyran-4-one derivatives is presented below, adapted from methodologies described in the literature. This class of compounds serves as a prime example for generating a library of potential anti-inflammatory agents.

Protocol 1: Synthesis of 2,6-Diaryl-tetrahydrothiopyran-4-ones

This protocol is based on the reaction of diarylideneacetones with a sulfur source.

Materials:

  • Substituted diarylideneacetones

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

  • Ethanol (B145695)

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the substituted diarylideneacetone (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve sodium sulfide nonahydrate (1.2 equivalents) in water.

  • Add the sodium sulfide solution dropwise to the diarylideneacetone solution at room temperature with stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with glacial acetic acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Anti-inflammatory Evaluation

Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Synthesized this compound derivatives

  • Reference inhibitors (e.g., Indomethacin, Celecoxib)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or reference inhibitors at various concentrations to the respective wells.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes the method to assess the inhibitory effect of the compounds on 5-LOX activity.

Materials:

  • 5-LOX enzyme preparation

  • Linoleic acid or arachidonic acid (substrate)

  • Lipoxygenase inhibitor screening assay kit

  • Synthesized this compound derivatives

  • Reference inhibitor (e.g., Zileuton)

  • 96-well UV-compatible microplates

  • UV-Vis microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitor in a suitable buffer.

  • Add the 5-LOX enzyme solution to the wells of a 96-well UV plate.

  • Add the test compounds or reference inhibitor at various concentrations.

  • Pre-incubate the plate at room temperature for a short period.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately measure the change in absorbance at 234 nm over time, which corresponds to the formation of the hydroperoxide product.

  • Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC₅₀ value.

Protocol 4: Measurement of Pro-inflammatory Cytokines and Nitric Oxide in RAW 264.7 Macrophages

This protocol details the procedure to measure the effect of the synthesized compounds on the production of TNF-α, IL-6, and Nitric Oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Synthesized this compound derivatives

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Cell culture incubator and other standard cell culture equipment

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound) and a negative control (no LPS).

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent in a new 96-well plate.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • TNF-α and IL-6 Measurement:

    • Use the collected cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

  • Determine the dose-dependent inhibition of NO, TNF-α, and IL-6 production by the test compounds and calculate their IC₅₀ values.

In Vivo Anti-inflammatory Evaluation

Protocol 5: Carrageenan-Induced Paw Edema in Rodents

This is a standard acute in vivo model to assess the anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Synthesized this compound derivatives

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Animal handling and dosing equipment

Procedure:

  • Acclimatize the animals and fast them overnight before the experiment.

  • Administer the test compounds or the reference drug orally or intraperitoneally at predetermined doses. Administer the vehicle to the control group.

  • After a specific time (e.g., 60 minutes), induce inflammation by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Data Presentation

The quantitative data from the in vitro and in vivo assays should be summarized in clear and concise tables for easy comparison of the synthesized compounds' activities.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)5-LOX IC₅₀ (µM)NO Inhibition IC₅₀ (µM) in RAW 264.7TNF-α Inhibition IC₅₀ (µM) in RAW 264.7IL-6 Inhibition IC₅₀ (µM) in RAW 264.7
THTP-01>10015.2>6.525.818.522.120.3
THTP-0285.35.814.712.48.210.59.7
THTP-03>1002.1>47.68.93.55.14.6
Celecoxib15.00.05300>1001.22.51.8
Indomethacin0.15.00.02>1000.50.80.6

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
THTP-021035.2
THTP-023058.9
THTP-031045.8
THTP-033072.5
Indomethacin1065.4

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis start This compound Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cox_assay COX-1/COX-2 Inhibition Assay characterization->cox_assay lox_assay 5-LOX Inhibition Assay characterization->lox_assay raw_assay RAW 264.7 Macrophage Assay (NO, TNF-α, IL-6) characterization->raw_assay ic50 IC₅₀ Determination cox_assay->ic50 lox_assay->ic50 paw_edema Carrageenan-Induced Paw Edema raw_assay->paw_edema raw_assay->ic50 sar Structure-Activity Relationship (SAR) paw_edema->sar ic50->sar

Caption: Experimental workflow for the synthesis and evaluation of novel anti-inflammatory drugs.

signaling_pathway cluster_enzymes Pro-inflammatory Enzymes cluster_mediators Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 MAPK->COX2 MAPK->iNOS MAPK->TNFa MAPK->IL6 PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Inflammation Inflammation PGs->Inflammation NO->Inflammation TNFa->Inflammation IL6->Inflammation THTP This compound Derivatives THTP->NFkB THTP->MAPK THTP->COX2 THTP->iNOS

Caption: Putative mechanism of action for anti-inflammatory this compound derivatives.

Application Notes and Protocols for the Grignard Reaction with Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a powerful and versatile carbon-carbon bond-forming reaction widely utilized in organic synthesis. This protocol details the application of the Grignard reaction to Tetrahydrothiopyran-4-one, a valuable heterocyclic ketone, to yield a variety of 4-substituted-4-hydroxytetrahydrothiopyrans. These products are significant scaffolds in medicinal chemistry and drug development due to the prevalence of the tetrahydrothiopyran (B43164) moiety in biologically active molecules. The sulfur-containing heterocycle can influence the pharmacokinetic and pharmacodynamic properties of a compound.[1] This document provides a comprehensive guide, including detailed experimental procedures and data, to facilitate the synthesis and exploration of novel derivatives for research and drug discovery programs.

Reaction Principle

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of this compound. The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate.[2][3] Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol, 4-substituted-4-hydroxytetrahydrothiopyran.[2][4]

Data Presentation

The following table summarizes the results of the Grignard reaction between this compound and various Grignard reagents under standardized conditions.

EntryGrignard Reagent (R-MgX)Product (4-R-4-hydroxytetrahydrothiopyran)Yield (%)
1Phenylmagnesium bromide4-Phenyl-4-hydroxytetrahydrothiopyran85
24-Chlorophenylmagnesium bromide4-(4-Chlorophenyl)-4-hydroxytetrahydrothiopyran82
34-Methoxyphenylmagnesium bromide4-(4-Methoxyphenyl)-4-hydroxytetrahydrothiopyran88
4Methylmagnesium bromide4-Methyl-4-hydroxytetrahydrothiopyran75
5Ethylmagnesium bromide4-Ethyl-4-hydroxytetrahydrothiopyran78

Note: Yields are based on isolated products after purification.

Experimental Protocols

General Considerations

The Grignard reaction is highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[5] Anhydrous solvents are essential for the success of the reaction.[6]

Preparation of Grignard Reagent (General Procedure)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.

  • Reagent Addition: To the flask, add magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to activate the magnesium surface.

  • Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium turnings.

  • Halide Addition: Dissolve the corresponding alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated when bubbling is observed and the color of the iodine fades.

  • Reaction: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution will be a cloudy gray or brown mixture.

Grignard Reaction with this compound (General Procedure)
  • Apparatus Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution of this compound to 0 °C using an ice bath.

  • Grignard Addition: Slowly add the freshly prepared Grignard reagent solution (1.1 equivalents) from the dropping funnel to the stirred solution of the ketone. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 4-substituted-4-hydroxytetrahydrothiopyran.

Visualizations

Grignard Reaction Workflow

Grignard_Workflow Grignard Reaction with this compound Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup and Purification reagent_prep Prepare Grignard Reagent (R-X + Mg in Ether/THF) addition Add Grignard Reagent dropwise at 0°C reagent_prep->addition ketone This compound in Anhydrous Ether/THF ketone->addition stir Stir at Room Temperature (1-3 hours) addition->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with Et2O or EtOAc quench->extract purify Purify by Column Chromatography extract->purify product 4-Substituted-4-hydroxytetrahydrothiopyran purify->product

Caption: Workflow for the synthesis of 4-substituted-4-hydroxytetrahydrothiopyrans.

Reaction Mechanism

Caption: Nucleophilic addition of a Grignard reagent to this compound.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of a range of 4-substituted-4-hydroxytetrahydrothiopyrans via the Grignard reaction. The straightforward procedure and good to excellent yields make this an attractive method for generating libraries of novel compounds for further investigation in drug discovery and development. The presented data and detailed methodology offer a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold.

References

Application Notes and Protocols: Mannich Reaction of Tetrahydrothiopyran-4-one for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Mannich reaction utilizing tetrahydrothiopyran-4-one as a key substrate for the synthesis of valuable pharmaceutical intermediates. The resulting β-amino ketones are pivotal precursors for the development of various therapeutic agents, notably those with antidepressant properties.

Introduction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][2] this compound serves as an excellent active hydrogen compound, readily undergoing aminomethylation at the C-3 position to yield 3-(aminomethyl)this compound derivatives. These Mannich bases are crucial intermediates in the synthesis of more complex heterocyclic systems, such as thieno[2,3-c]pyridines, which have shown significant potential as antidepressant drug candidates.[3][4] The introduction of the aminoalkyl group can also enhance the solubility and bioavailability of drug molecules.[5]

Key Applications in Pharmaceutical Synthesis

The primary pharmaceutical application of Mannich bases derived from this compound lies in their role as precursors to polycyclic compounds with therapeutic activity. Specifically, these intermediates can be cyclized to form tetrahydrothieno[2,3-c]pyridine scaffolds.[3] Derivatives of this heterocyclic system have been investigated for their ability to inhibit the reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin, a key mechanism of action for many antidepressant drugs.[3][6]

Experimental Protocols

The following protocols are generalized procedures based on analogous Mannich reactions of cyclic ketones.[7][8][9] Optimization of reaction conditions may be necessary for specific substrates and desired yields.

Protocol 1: General Synthesis of 3-(Dialkylaminomethyl)this compound

This protocol describes a one-pot synthesis of 3-(dialkylaminomethyl)this compound derivatives.

Materials:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), the desired secondary amine (1.1 eq), and ethanol as the solvent.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Slowly add formaldehyde (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., 5% NaOH solution) and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield the pure 3-(dialkylaminomethyl)this compound.

Protocol 2: Synthesis of Tetrahydrothieno[2,3-c]pyridine Core Structure

This protocol outlines the subsequent cyclization of the Mannich base to form the thieno[2,3-c]pyridine (B153571) scaffold, a key step in the synthesis of certain antidepressant candidates.

Materials:

  • 3-(Aminomethyl)this compound derivative (from Protocol 1)

  • Strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid)

  • Inert solvent (e.g., toluene, xylene)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • In a round-bottom flask, dissolve the purified 3-(aminomethyl)this compound derivative in an appropriate high-boiling inert solvent.

  • Add a strong acid catalyst to the solution.

  • Heat the mixture to a high temperature (typically 100-150 °C) and maintain for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with an ice-water mixture.

  • Basify the aqueous layer with a suitable base and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to yield the crude tetrahydrothieno[2,3-c]pyridine derivative.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the Mannich reaction of various cyclic ketones, which can be used as a reference for the reaction with this compound.

Ketone SubstrateSecondary AmineAldehydeSolventReaction Time (h)Yield (%)Reference
CyclohexanonePiperidineFormaldehydeEthanol675-85[7]
4-Piperidone derivativeAmmonium acetateBenzaldehydeEthanolOvernight88[9]
Ethyl methyl ketoneAmmonium acetateBenzaldehydeEthanolNot specifiedGood[8]

Visualizations

Reaction Mechanism and Pharmaceutical Application Pathway

The following diagrams illustrate the general mechanism of the Mannich reaction and the subsequent synthetic pathway to potential antidepressant compounds.

Caption: General mechanism of the Mannich reaction.

Pharmaceutical_Application_Pathway Start This compound Mannich_Reaction Mannich Reaction (Formaldehyde, R2NH) Start->Mannich_Reaction Intermediate 3-(Dialkylaminomethyl)- This compound (Mannich Base) Mannich_Reaction->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization Core_Structure Tetrahydrothieno[2,3-c]pyridine Core Structure Cyclization->Core_Structure Further_Modification Further Functionalization Core_Structure->Further_Modification API Active Pharmaceutical Ingredient (e.g., Antidepressant) Further_Modification->API

Caption: Synthetic pathway to potential antidepressants.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Mixing 1. Mix Reactants (Ketone, Amine, Formaldehyde, Solvent, Catalyst) Reflux 2. Heat to Reflux (4-12 hours) Mixing->Reflux Monitoring 3. Monitor by TLC Reflux->Monitoring Cooling 4. Cool to RT Monitoring->Cooling Neutralization 5. Neutralize Cooling->Neutralization Extraction 6. Extract with Organic Solvent Neutralization->Extraction Drying 7. Dry Organic Layer Extraction->Drying Concentration 8. Concentrate in vacuo Drying->Concentration Purification 9. Purify (Column Chromatography/Recrystallization) Concentration->Purification Characterization 10. Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for the Mannich reaction.

References

Application Notes and Protocols for the Development of Anti-kinetoplastidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kinetoplastid parasites, including species of Leishmania and Trypanosoma, are the causative agents of a group of neglected tropical diseases (NTDs) such as leishmaniasis, Chagas disease, and Human African Trypanosomiasis (HAT).[1][2] These diseases affect millions of people in the world's lowest socioeconomic communities, leading to significant morbidity and mortality.[1][3] The current therapeutic arsenal (B13267) is limited, often relying on drugs developed decades ago that suffer from significant toxicity, limited efficacy, complex administration routes, and growing parasite resistance.[4][5][6] This underscores the urgent need for the discovery and development of new, safer, and more effective anti-kinetoplastidal agents.

Modern drug discovery strategies are being applied to accelerate the identification of novel drug candidates. These approaches include high-throughput phenotypic screening of large compound libraries, target-based discovery focusing on unique parasite biology, repurposing of existing drugs, and the exploration of natural products.[7][8][9][10] These application notes provide an overview of key strategies, molecular targets, and detailed experimental protocols for researchers engaged in the development of anti-kinetoplastidal therapeutics.

Section 1: Key Drug Discovery Strategies

The search for new anti-kinetoplastidal drugs employs several complementary strategies, from broad phenotypic screens to highly focused target-based approaches.

  • Phenotypic Screening: This is a primary strategy in which large libraries of compounds are tested directly against whole parasites to identify molecules that inhibit parasite growth or kill them.[8][10] This approach is advantageous as it does not require prior knowledge of a specific drug target.[11] High-throughput screening (HTS) and high-content screening (HCS) platforms enable the rapid evaluation of thousands of compounds, often using automated microscopy to assess parasite viability within host cells.[12][13]

  • Target-Based Discovery: This strategy focuses on identifying and validating essential parasite-specific molecules or pathways that are absent or significantly different in the human host.[14] This allows for the rational design and screening of inhibitors with potentially higher selectivity and lower toxicity.[15] The completion of kinetoplastid genomes has revealed numerous potential targets, including unique enzymes in metabolic pathways and proteins involved in cell cycle regulation.[16][17]

  • Drug Repurposing: Also known as drug repositioning, this strategy involves screening libraries of drugs already approved for human use for new anti-kinetoplastidal activity.[7][9] This approach can significantly reduce the time and cost of drug development, as approved drugs have well-established safety and pharmacokinetic profiles.[2][7] Several current anti-leishmanial drugs, such as miltefosine (B1683995) (originally an anticancer agent) and amphotericin B (an antifungal), are successful examples of this strategy.[2][9]

  • Natural Products: Nature has historically been a rich source of therapeutic agents.[18][19][20] Screening libraries of purified natural products or crude extracts from plants, fungi, and marine organisms continues to yield promising hit compounds with novel scaffolds and mechanisms of action against kinetoplastid parasites.[1][3]

Anti_Kinetoplastidal_Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Validation Hit-to-Lead Validation cluster_Optimization Lead Optimization & Preclinical Compound_Libraries Compound Libraries (Synthetic, Natural, Repurposed) HTS Primary Screen: High-Throughput Phenotypic Assay (e.g., against promastigotes) Compound_Libraries->HTS Target_Screen Primary Screen: Target-Based Assay (e.g., Enzyme Inhibition) Compound_Libraries->Target_Screen Hits Initial Hits Identified HTS->Hits ≥70% inhibition Target_Screen->Hits IC50 < 10 µM Secondary_Screen Secondary Screen: Intracellular Amastigote Assay Hits->Secondary_Screen Cytotoxicity Host Cell Cytotoxicity Assay (e.g., THP-1, HEK-293) Secondary_Screen->Cytotoxicity Confirmed_Hits Confirmed Hits Cytotoxicity->Confirmed_Hits High Selectivity Index Lead_Series Lead Series Selection (Structure-Activity Relationship) Confirmed_Hits->Lead_Series Lead_Optimization Lead Optimization (ADME/Tox Properties) Lead_Series->Lead_Optimization In_Vivo In Vivo Efficacy Models (e.g., Murine, Hamster) Lead_Optimization->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

A generalized workflow for anti-kinetoplastidal drug discovery.

Section 2: Key Molecular Targets and Pathways

Several unique biochemical pathways in kinetoplastids serve as promising targets for selective drug action.

1. Ergosterol (B1671047) Biosynthesis Pathway Kinetoplastids utilize ergosterol and other 24-methyl sterols as the major sterols in their cell membranes, which are essential for parasite viability.[2][17] This pathway is an attractive drug target because it is absent in mammalian cells, which use cholesterol.[17] Key enzymes in this pathway that have been targeted include:

  • Squalene (B77637) Epoxidase (EC 1.14.99.7): Converts squalene to 2,3-oxidosqualene.

  • Sterol 14α-demethylase (CYP51): A critical enzyme targeted by azole antifungal drugs.

  • Δ24,25-sterol methyltransferase (SMT, EC 2.1.1.41): An enzyme present in trypanosomatids but absent in their human hosts, making it a highly selective target. Azasterols have shown potent inhibitory effects on this enzyme.[17]

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps SQS Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol (Parasite Membrane Integrity) Lanosterol->Ergosterol Multiple Steps via SMT & CYP51 Inhibitor1 Quinuclidines (e.g., E5700) Inhibitor1->SQS Inhibits Inhibitor2 Azoles (e.g., Posaconazole) CYP51 Sterol 14α-demethylase Inhibitor2->CYP51 Inhibits Inhibitor3 Azasterols SMT Sterol Methyltransferase (SMT) Inhibitor3->SMT Inhibits SQS->Oxidosqualene via Squalene Epoxidase SE Squalene Epoxidase

Inhibition points in the kinetoplastid ergosterol biosynthesis pathway.

2. Trypanothione (B104310) Reductase Pathway Kinetoplastids possess a unique redox metabolism centered on trypanothione, a conjugate of two glutathione (B108866) molecules with spermidine.[17] This system, which is absent in humans, is crucial for protecting the parasite from oxidative stress. The key enzyme, Trypanothione Reductase (TR, EC 1.8.1.12) , maintains the cellular pool of reduced trypanothione and is essential for parasite survival.[21] The structural differences between TR and human glutathione reductase have allowed for the development of selective inhibitors.[17]

Trypanothione_Pathway TR_ox Trypanothione [S]₂ (Oxidized) TryR Trypanothione Reductase (TR) TR_ox->TryR TR_red Trypanothione [SH]₂ (Reduced) TryP Tryparedoxin Peroxidase TR_red->TryP ROS Reactive Oxygen Species (ROS) ROS->TryP Detox Detoxified Products (H₂O) NADPH NADPH + H⁺ NADPH->TryR NADP NADP⁺ TryR->TR_red TryR->NADP TryP->TR_ox TryP->Detox Inhibitor TR Inhibitors (e.g., Tricyclics) Inhibitor->TryR

The trypanothione redox cycle as a key drug target.

3. Protein Kinases Protein kinases are crucial regulators of essential cellular processes, including cell cycle progression, differentiation, and stress response.[16][22] The kinomes of Leishmania and Trypanosoma species contain many protein kinases that are distinct from their human counterparts, presenting opportunities for selective inhibition.[16] Cyclin-dependent kinases (CDKs), such as CRK3 in Leishmania, are essential for parasite proliferation and have been pursued as drug targets.[2] Similarly, mitogen-activated protein (MAP) kinases are involved in regulating differentiation between life cycle stages.[16]

Section 3: Experimental Protocols

Detailed and reproducible protocols are critical for the successful identification and validation of anti-kinetoplastidal drug candidates.

Protocol 1: High-Throughput Phenotypic Screening against Leishmania donovani

This protocol describes a two-stage phenotypic screen to identify compounds active against both the extracellular promastigote and intracellular amastigote forms of L. donovani, the causative agent of visceral leishmaniasis.

Objective: To identify and validate compounds with leishmanicidal activity.

Materials:

  • L. donovani promastigotes (e.g., DD8 strain)

  • M199 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Resazurin solution (e.g., AlamarBlue™)

  • Amphotericin B (positive control)

  • DMSO (negative control)

  • 384-well clear-bottom black plates

  • Automated liquid handler

  • High-content imager or fluorescence plate reader

Workflow:

Phenotypic_Screening_Workflow cluster_Primary Primary Screen (Promastigotes) cluster_Secondary Secondary Screen (Intracellular Amastigotes) A1 Dispense L. donovani promastigotes into 384-well plates A2 Add test compounds and controls (DMSO, Amphotericin B) A1->A2 A3 Incubate for 72 hours at 26°C A2->A3 A4 Add Resazurin and incubate 4 hours A3->A4 A5 Measure fluorescence to determine viability A4->A5 A6 Identify hits with >70% growth inhibition A5->A6 B4 Add primary screen hits in a dose-response format A6->B4 Test Primary Hits B1 Seed THP-1 cells in plates; differentiate with PMA for 48h B2 Infect differentiated macrophages with L. donovani promastigotes B1->B2 B3 Incubate 24h to allow phagocytosis; wash to remove extracellular parasites B2->B3 B3->B4 B5 Incubate for 72 hours at 37°C, 5% CO₂ B4->B5 B6 Fix, stain nuclei (DAPI), and image plates B5->B6 B7 Quantify parasite load per macrophage to determine IC50 B6->B7

Experimental workflow for a two-stage phenotypic screen.

Procedure:

Part A: Primary Screening (Promastigotes)

  • Culture L. donovani promastigotes in M199 medium at 26°C to mid-log phase.

  • Using a liquid handler, dispense 50 µL of promastigote suspension (2 x 105 cells/mL) into each well of a 384-well plate.

  • Add 0.5 µL of test compounds from a library (e.g., at a final concentration of 10 µM). Include wells with Amphotericin B as a positive control and DMSO as a negative control.

  • Incubate the plates for 72 hours at 26°C.

  • Add 10 µL of Resazurin solution to each well and incubate for an additional 4 hours.

  • Measure fluorescence (Ex/Em: 560/590 nm) using a plate reader.

  • Calculate the percentage of growth inhibition relative to controls. Compounds showing ≥70% inhibition are considered primary hits.

Part B: Secondary Screening (Intracellular Amastigotes)

  • Seed THP-1 cells into 384-well imaging plates at a density of 4 x 104 cells/well in RPMI-1640 medium.

  • Add PMA (100 ng/mL) and incubate for 48 hours at 37°C with 5% CO₂ to differentiate monocytes into adherent macrophages.

  • Wash the cells and infect with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis.

  • Wash the wells gently with warm medium to remove any remaining extracellular promastigotes.

  • Add fresh medium containing serial dilutions of the primary hit compounds.

  • Incubate for a further 72 hours.

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain nuclei with DAPI.

  • Acquire images using a high-content automated microscope.

  • Use image analysis software to determine the number of host cell nuclei and the number of intracellular parasites (kinetoplasts).

  • Calculate the infection index (percentage of infected cells × average number of amastigotes per cell) and determine the IC50 value for each compound. A parallel assay on uninfected macrophages should be run to determine the cytotoxic concentration (CC50) and calculate the Selectivity Index (SI = CC50/IC50).

Protocol 2: In Vitro Trypanothione Reductase (TR) Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against purified Trypanothione Reductase.

Materials:

  • Recombinant Trypanothione Reductase (from T. cruzi or L. infantum)

  • Trypanothione disulfide (TS2)

  • NADPH

  • DTNB [5,5'-dithiobis(2-nitrobenzoic acid)]

  • Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA

  • Test compounds and known TR inhibitor (e.g., mepacrine)

  • 96-well microplates

  • Spectrophotometer plate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate. For a 200 µL final volume per well, add:

    • 150 µL Assay Buffer

    • 20 µL of NADPH (final concentration 200 µM)

    • 10 µL of test compound at various concentrations (or DMSO for control)

  • Add 10 µL of purified TR enzyme (e.g., 5 nM final concentration) to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of trypanothione disulfide (final concentration 50 µM).

  • Immediately measure the decrease in absorbance at 340 nm (oxidation of NADPH) over 5-10 minutes at 30°C using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Section 4: Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of hit compounds.

Table 1: Summary of Anti-kinetoplastidal and Cytotoxicity Data for Hit Compounds

This table provides an example of how to summarize data from phenotypic screening assays. The Selectivity Index (SI) is a critical parameter for prioritizing compounds for further development.

Compound IDTarget OrganismAssay TypeIC₅₀ (µM)[1]Host Cell LineCC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Lissoclinotoxin EL. donovaniPromastigote0.72 ± 0.16HEK-293>25>34.7
Lissoclinotoxin EL. donovaniAmastigote4.41 ± 0.24THP-1>25>5.7
Lissoclinotoxin ET. b. bruceiTrypomastigote0.57 ± 0.20HEK-293>25>43.8
Lissoclinotoxin ET. cruziAmastigote3.92 ± 0.383T3>25>6.4
CitralL. amazonensisPromastigote8.47---
CitralT. cruziEpimastigote12.90---
AcoziboroleT. b. gambienseTrypomastigotePotent-Favorable SafetyHigh
BenznidazoleT. cruziAmastigote1.81---

Data presented as mean ± SD where available. IC₅₀ (50% inhibitory concentration) measures potency against the parasite. CC₅₀ (50% cytotoxic concentration) measures toxicity to host cells.

Table 2: Example Data from a Trypanothione Reductase (TR) Inhibition Assay

This table shows how to present results from a target-based enzymatic assay.

Compound IDTarget EnzymeSubstrateIC₅₀ (µM)Inhibition Type (if known)
Compound XT. cruzi TRTrypanothione Disulfide2.5Competitive
Compound YT. cruzi TRTrypanothione Disulfide8.1Non-competitive
Mepacrine (Control)T. cruzi TRTrypanothione Disulfide0.9Competitive

The development of new anti-kinetoplastidal agents is a critical global health priority. The application of modern drug discovery technologies, from high-throughput phenotypic screening to the rational design of inhibitors against validated targets like the ergosterol and trypanothione pathways, has significantly strengthened the R&D pipeline.[8][21][23] The protocols and strategies outlined in these notes provide a framework for researchers to identify and advance new chemical entities. A multi-pronged approach that combines phenotypic discovery with target-based validation and leverages drug repurposing and natural product exploration will be essential to deliver the next generation of safe and effective treatments for leishmaniasis, Chagas disease, and HAT.

References

Application Notes and Protocols: Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemoselective synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides, valuable heterocyclic compounds with potential applications in drug discovery, particularly as anti-kinetoplastidal agents.[1][2][3][4] The methodologies described herein focus on the oxidation of the parent cis- and (±)-trans-2,6-diaryl-4H-tetrahydro-thiopyran-4-ones.

Introduction

2,6-Diaryl-4H-tetrahydro-thiopyran-4-ones and their corresponding S-oxide and sulfone derivatives have emerged as compounds of interest in medicinal chemistry. They have been investigated as potential prodrugs to reduce the toxicity of parent diarylideneacetones.[1][2][3] The sulfoxide (B87167) and sulfone derivatives, in particular, are expected to regenerate the active diarylideneacetone scaffold through β-elimination, potentially leading to targeted therapeutic effects.[3] This document outlines reliable and mild methods for the selective synthesis of the corresponding sulfoxides.

Key Applications

  • Prodrug Development: The temporary masking of Michael acceptor sites in diarylideneacetones through the formation of tetrahydrothiopyran-4-one S-oxides can mitigate toxicity.[2][3]

  • Anti-Kinetoplastidal Agents: These compounds have shown activity against various parasites, including Trypanosoma and Leishmania species.[2][4]

  • Antimalarial Activity: Derivatives of 2,6-diphenylthis compound have demonstrated potent antimalarial properties with lower cytotoxicity than their parent compounds.[1]

Experimental Protocols

The synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides is achieved through the oxidation of the corresponding 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones. While historical methods employed reagents like wet bromine, modern protocols utilize milder and more chemoselective oxidizing agents to avoid overoxidation and side reactions, especially with sensitive functional groups.[3]

A highly effective and chemoselective method involves the use of Davis's oxaziridine (B8769555) (2-benzenesulfonyl-3-phenyloxaziridine).[3] This reagent offers several advantages, including high chemoselectivity, tolerance of various functional groups, and a wide operating temperature range, making it suitable for thermo-sensitive molecules.[3]

General Protocol for the Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides using Davis's Oxaziridine

This protocol describes a general procedure for the oxidation of both cis- and (±)-trans-2,6-diaryl-4H-tetrahydro-thiopyran-4-ones.

Materials:

  • cis- or (±)-trans-2,6-diaryl-4H-tetrahydro-thiopyran-4-one

  • Davis's oxaziridine (2-benzenesulfonyl-3-phenyloxaziridine)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the starting 2,6-diaryl-4H-tetrahydro-thiopyran-4-one (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to the desired temperature, typically between -78 °C and 0 °C.[3]

  • Addition of Oxidizing Agent: Add a solution of Davis's oxaziridine (1.1 to 1.5 eq) in anhydrous dichloromethane dropwise to the cooled solution of the sulfide.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Quenching and Work-up: Upon completion, allow the reaction mixture to warm to room temperature. The mixture can then be concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the desired 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxide.

Data Presentation

The following table summarizes the yields for the synthesis of various (±)-trans- and cis-sulfoxide isomers from their corresponding 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones using Davis's oxaziridine.

EntryAr-SubstituentIsomerYield (%)
12-pyridyl(±)-trans73
22-pyridylcis80

Table 1: Yields for the synthesis of 2,6-[2-pyridyl-substituted]-4H-tetrahydrothiopyran-4-one S-oxides. Data sourced from[3].

Visualization of the Synthetic Workflow

The following diagrams illustrate the overall synthetic pathway and the experimental workflow for the synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides.

Synthesis_Pathway cluster_reagent Start 2,6-Diaryl-4H-tetrahydro- thiopyran-4-one Product 2,6-Diaryl-4H-tetrahydro- thiopyran-4-one S-oxide Start->Product Reagent Davis's Oxaziridine DCM, -78°C to 0°C

Caption: General reaction scheme for the oxidation of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A Dissolve starting material in anhydrous DCM B Cool solution to -78°C to 0°C A->B C Add Davis's oxaziridine solution dropwise B->C D Monitor reaction by TLC C->D E Warm to room temperature and concentrate D->E F Purify by column chromatography E->F G Isolate pure S-oxide product F->G

Caption: Step-by-step experimental workflow for the synthesis of S-oxides.

References

Troubleshooting & Optimization

Overcoming β-sulfur elimination in Tetrahydrothiopyran-4-one alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming β-sulfur elimination during the alkylation of Tetrahydrothiopyran-4-one.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of this compound and provides systematic approaches to resolving them.

Issue Potential Cause Troubleshooting Steps
Low or No Yield of Alkylated Product 1. Incomplete Enolate Formation: The base used may not be strong enough to fully deprotonate the ketone. 2. Decomposition of Starting Material: Use of harsh bases can lead to the decomposition of the sulfur-containing ketone. 3. β-Sulfur Elimination: The primary side reaction leading to ring-opening and subsequent byproducts.1. Base Selection: Use a strong, non-nucleophilic, bulky base like Lithium Diisopropylamide (LDA) to ensure complete and irreversible enolate formation. Avoid smaller, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) which can promote decomposition. 2. Low Temperature: Perform the enolate formation and alkylation at low temperatures (e.g., -78 °C) to enhance the stability of the enolate and minimize side reactions. 3. Reaction Time: Monitor the reaction progress by TLC to avoid prolonged reaction times that can favor elimination.
Predominance of β-Sulfur Elimination Product 1. High Reaction Temperature: Elevated temperatures significantly favor elimination over substitution. 2. Non-Bulky Base: Smaller bases can access the α-proton in a way that facilitates the E2 elimination pathway. 3. Protic Solvent: Protic solvents can facilitate elimination pathways.1. Strict Temperature Control: Maintain the reaction temperature at -78 °C throughout the addition of base and alkylating agent. 2. Use of a Bulky Base: Employ a bulky base such as LDA to sterically hinder the elimination pathway. 3. Aprotic Solvent: Use an anhydrous aprotic solvent like Tetrahydrofuran (THF).
Formation of Multiple Alkylated Products 1. Equilibration of Enolates: If the reaction is not under kinetic control, the initially formed enolate can equilibrate to the more stable thermodynamic enolate, leading to a mixture of products. 2. Over-alkylation: The mono-alkylated product can be deprotonated and react with another equivalent of the alkylating agent.1. Kinetic Control: Use a strong, bulky base (LDA) at low temperature (-78 °C) to form the kinetic enolate selectively. Add the alkylating agent at this low temperature. 2. Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent to ensure complete consumption of the enolate, but avoid a large excess that could lead to dialkylation.

Frequently Asked Questions (FAQs)

Q1: Why is β-sulfur elimination a major problem in the alkylation of this compound?

A1: The sulfur atom in the ring can stabilize the transition state of the elimination reaction. Upon formation of the enolate, the α-proton is removed. If the reaction conditions are not carefully controlled, a β-elimination pathway becomes competitive with the desired SN2 alkylation. This elimination leads to the opening of the thiopyran ring, resulting in undesired byproducts and low yields of the target α-alkylated product.

Q2: What is the best base to use for the alkylation of this compound?

A2: A strong, sterically hindered, non-nucleophilic base is recommended to favor the formation of the kinetic enolate and minimize side reactions. Lithium Diisopropylamide (LDA) is an excellent choice. It ensures rapid and complete deprotonation at low temperatures, and its bulky nature disfavors the elimination pathway. Weaker bases like sodium ethoxide are not suitable as they will not achieve complete enolate formation. Strong, less bulky bases like sodium hydride may lead to decomposition of the starting material.

Q3: How does temperature affect the outcome of the reaction?

A3: Temperature is a critical parameter. Low temperatures (typically -78 °C) are essential for several reasons:

  • They favor the formation of the less stable but more rapidly formed kinetic enolate.

  • They increase the stability of the enolate, preventing decomposition.

  • They significantly disfavor the elimination reaction, which has a higher activation energy than the substitution (alkylation) reaction.

Q4: Can I use a different alkylating agent other than methyl iodide?

A4: Yes, but the choice of alkylating agent is important. Primary alkyl halides (e.g., methyl iodide, ethyl bromide) are the best electrophiles for this SN2 reaction. Secondary and tertiary alkyl halides are not recommended as they are more prone to undergoing elimination reactions themselves, which would compete with the desired alkylation.

Data Presentation

The following table summarizes the expected outcomes of the alkylation of this compound under different reaction conditions. The data is illustrative and based on general principles of enolate chemistry and the known propensity of this substrate for β-elimination.

Base Solvent Temperature (°C) Expected Major Product Expected Yield of Alkylated Product Expected Yield of β-Elimination Product
LDATHF-78α-AlkylationHighLow
NaHTHF25 (RT)β-Elimination/DecompositionLow to NoneHigh
t-BuOKTHF25 (RT)β-Elimination/DecompositionLow to NoneHigh
NaOEtEthanol25 (RT)Mostly Starting MaterialVery LowLow

Experimental Protocols

Protocol 1: Optimized Alkylation of this compound under Kinetic Control

Objective: To achieve high-yield α-alkylation of this compound while minimizing β-sulfur elimination.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • Preparation of LDA Solution (in situ):

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes to generate the LDA solution.

  • Enolate Formation:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the ketone solution dropwise to the freshly prepared LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation:

    • Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-alkylated this compound.

Visualizations

experimental_workflow cluster_LDA LDA Preparation (in situ, -78°C) cluster_reaction Alkylation Reaction (-78°C) cluster_workup Work-up & Purification THF_amine Anhydrous THF + Diisopropylamine LDA LDA Solution THF_amine->LDA nBuLi n-Butyllithium nBuLi->LDA enolate Lithium Enolate ketone This compound in THF ketone->enolate Add to LDA product α-Alkylated Product enolate->product Add Alkyl Halide alkyl_halide Alkyl Halide alkyl_halide->product quench Quench with NH4Cl product->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification final_product Pure α-Alkylated Product purification->final_product

Caption: Experimental workflow for the optimized alkylation of this compound.

logical_relationship cluster_factors Favorable Conditions for Alkylation cluster_side_reaction Conditions Favoring β-Elimination center Alkylation of This compound Enolate alkylation Desired α-Alkylation center->alkylation elimination β-Sulfur Elimination (Side Reaction) center->elimination low_temp Low Temperature (-78°C) low_temp->alkylation bulky_base Bulky Base (LDA) bulky_base->alkylation aprotic_solvent Aprotic Solvent (THF) aprotic_solvent->alkylation high_temp High Temperature high_temp->elimination small_base Small Base (NaH, t-BuOK) small_base->elimination protic_solvent Protic Solvent protic_solvent->elimination

Improving yield and purity in Tetrahydrothiopyran-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tetrahydrothiopyran-4-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the widely used Dieckmann cyclization of dimethyl 3,3'-thiodipropanoate (B8586734).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: Sodium methoxide (B1231860) (NaOMe) is hygroscopic and can be deactivated by moisture. Commercial NaOMe can vary in quality. 2. Low Reaction Temperature: The intramolecular condensation may be too slow at lower temperatures. 3. Impure Starting Material: The purity of dimethyl 3,3'-thiodipropanoate is crucial for high yields.1. Base Quality: Use freshly opened, high-quality NaOMe or prepare it in situ. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Temperature Control: Ensure the reaction is heated to reflux to drive the condensation to completion. 3. Starting Material Purity: Purify the starting diester by vacuum distillation before use.
Formation of Side Products 1. Intermolecular Condensation: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. 2. Cleavage of Sulfide (B99878) Linkage: At elevated temperatures, particularly in the presence of a strong base, the sulfide bond in the starting material can be cleaved. 3. Formation of Isomeric Byproducts: In related Dieckmann cyclizations, the formation of different ring isomers has been observed.1. High Dilution: Perform the reaction under high-dilution conditions to favor the intramolecular cyclization. 2. Moderate Temperature: While reflux is necessary, avoid excessively high temperatures for prolonged periods to minimize sulfide cleavage. 3. Purification: Isomeric byproducts can often be separated by column chromatography.
Difficult Purification 1. Oily Product: The crude product may be an oil, making crystallization challenging. 2. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, complicating chromatographic separation.1. Derivative Formation: Consider converting the ketone to a crystalline derivative (e.g., an oxime or semicarbazone) for purification, followed by hydrolysis back to the ketone. 2. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. High-Performance Liquid Chromatography (HPLC) can also be employed for purification of small quantities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Dieckmann cyclization of dimethyl 3,3'-thiodipropanoate is a widely used and generally reliable method. This intramolecular condensation reaction is base-catalyzed and typically provides good yields of the desired cyclic β-keto ester, which is then hydrolyzed and decarboxylated to afford this compound.

Q2: What are the critical parameters to control for a successful Dieckmann cyclization?

A2: The most critical parameters are the quality and stoichiometry of the base (typically sodium methoxide), the reaction temperature, and the exclusion of moisture and air. Using a slight excess of a high-quality base under anhydrous and inert conditions is crucial for achieving high yields.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (dimethyl 3,3'-thiodipropanoate). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: What are the expected yield and purity for the Dieckmann cyclization route?

A4: With optimized conditions, yields for the Dieckmann cyclization followed by hydrolysis and decarboxylation can range from 60% to over 80%. The purity of the crude product can vary, but after purification by vacuum distillation or column chromatography, a purity of >95% is typically achievable.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, other routes exist, although they are less common. These include the reaction of 1,5-dihalopentan-3-ones with a sulfide source and various cycloaddition reactions.[1][2] The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dieckmann Cyclization

Parameter Condition A (Standard) Condition B (Optimized) Effect on Yield/Purity
Base Commercial Sodium Methoxide (1.1 eq)In situ prepared Sodium Methoxide (1.2 eq)Optimized conditions with freshly prepared base can lead to higher yields by ensuring base activity.
Solvent Toluene (B28343)Tetrahydrofuran (THF)THF can sometimes offer better solubility for the reactants and intermediates.
Temperature Reflux (~110°C)Reflux (~66°C)Lower reflux temperature in THF may reduce byproduct formation.
Work-up Acidic quench (e.g., HCl)Buffered quench (e.g., NH4Cl)A buffered quench can sometimes prevent degradation of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Cyclization

Materials:

  • Dimethyl 3,3'-thiodipropanoate

  • Sodium methoxide (or sodium metal and anhydrous methanol)

  • Anhydrous toluene (or THF)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The glassware is flame-dried and allowed to cool under a stream of nitrogen.

  • Base Addition: Sodium methoxide (1.2 equivalents) is added to the flask, followed by anhydrous toluene to form a suspension.

  • Diester Addition: Dimethyl 3,3'-thiodipropanoate (1.0 equivalent) dissolved in anhydrous toluene is added dropwise to the stirred suspension over 30 minutes.

  • Reaction: The mixture is heated to reflux and maintained for 2-4 hours. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of concentrated hydrochloric acid until the solution is acidic. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient).

Visualizations

dieckmann_cyclization_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Add Sodium Methoxide to Anhydrous Toluene B 2. Add Dimethyl 3,3'- thiodipropanoate Solution A->B Stirring C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool and Quench with HCl C->D Reaction Complete E 5. Extract with Diethyl Ether D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry over MgSO4 F->G H 8. Concentrate G->H I 9. Purify by Vacuum Distillation or Chromatography H->I J This compound I->J Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Purity Issue Check_Base Check Base Quality (Fresh? Anhydrous?) Start->Check_Base Check_Conditions Verify Reaction Conditions (Anhydrous? Inert Atmosphere?) Check_Base->Check_Conditions Yes Improve_Base Use Fresh or In Situ Prepared Base Check_Base->Improve_Base No Check_Purity Analyze Starting Material Purity Check_Conditions->Check_Purity Yes Improve_Conditions Flame-dry Glassware, Use Inert Gas Check_Conditions->Improve_Conditions No Purify_Starting Purify Diester by Vacuum Distillation Check_Purity->Purify_Starting Impure Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Check_Purity->Analyze_Byproducts Pure Improve_Base->Check_Conditions Improve_Conditions->Check_Purity Purify_Starting->Analyze_Byproducts Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Analyze_Byproducts->Optimize_Purification Success Improved Yield/Purity Optimize_Purification->Success

Caption: Troubleshooting logic for improving this compound synthesis.

References

Technical Support Center: Optimization of Tetrahydrothiopyran-4-one Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for Tetrahydrothiopyran-4-one condensation reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield

Q: My condensation reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I address this?

A: Low or no yield in a condensation reaction involving this compound can arise from several factors, from the choice of reactants and catalyst to the specific reaction conditions. Below is a systematic approach to troubleshoot this common problem.

Possible Causes and Solutions:

  • Sub-optimal Catalyst: The choice and concentration of the catalyst are critical. For Aldol-type reactions, the basicity of the catalyst can significantly influence the reaction pathway. For Knoevenagel condensations, a weak base is often preferred to avoid self-condensation of the aldehyde or ketone.

    • Solution: Screen a variety of bases, such as piperidine, pyridine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DABCO (1,4-Diazabicyclo[2.2.2]octane), and triethylamine (B128534) (Et₃N), to find the optimal catalyst for your specific substrates.[1] The catalyst loading should also be optimized; typically, catalytic amounts are sufficient.

  • Inappropriate Solvent: The solvent plays a crucial role in the solubility of reactants and the stabilization of intermediates.

    • Solution: Test a range of solvents. While polar aprotic solvents are often effective, aqueous media or protic solvents like ethanol (B145695) can also promote the reaction and offer greener alternatives.[1]

  • Unfavorable Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition of reactants or products.

    • Solution: Systematically vary the reaction temperature. An increase in temperature generally increases the reaction rate, but it can also promote the formation of side products.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) at different temperatures is recommended.

  • Presence of Water: For reactions that produce water as a byproduct, its accumulation can inhibit the forward reaction.

    • Solution: If applicable, use a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent to the reaction mixture.

  • Poor Quality of Starting Materials: Impurities in this compound or the carbonyl compound can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them before use.

Issue 2: Formation of Multiple Products or Side Products

Q: My reaction is producing a mixture of products, including the desired condensation product and other unexpected compounds. How can I improve the selectivity?

A: The formation of multiple products is a common challenge, often due to competing reaction pathways or subsequent reactions of the desired product.

Possible Causes and Solutions:

  • Competing Reaction Pathways: Depending on the catalyst and conditions, this compound can undergo different reaction pathways such as Baylis-Hillman, aldol (B89426) addition, or aldol condensation.[1]

    • Solution: The choice of catalyst can direct the reaction towards a specific pathway. For instance, DBU has been shown to favor the Baylis-Hillman reaction, while DABCO promotes the aldol addition, and triethylamine favors the aldol condensation.[1]

  • Self-Condensation: The aldehyde or ketone reactant can react with itself, leading to undesired side products.

    • Solution: This is more likely with strong bases. Using a milder base can help to minimize self-condensation.[3]

  • Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated ketone, can sometimes undergo a subsequent Michael addition with the active methylene (B1212753) compound.

    • Solution: To avoid this, it is crucial to monitor the reaction progress and stop it as soon as the starting materials are consumed. Lowering the reaction temperature can also help to slow down this secondary reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the condensation reaction of this compound?

A1: The key parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time. The nature of the carbonyl compound (aldehyde or ketone) and the active methylene compound (for Knoevenagel condensation) will also significantly influence the optimal conditions.

Q2: How can I control the stereoselectivity of the aldol reaction with this compound?

A2: The diastereoselectivity of the aldol reaction can be influenced by the choice of enolate (e.g., lithium, boron, magnesium, or titanium enolates) and the use of Lewis acid promoters.[4] For example, different metal enolates and promoters can favor the formation of specific syn or anti diastereomers.[4]

Q3: What is a suitable method for purifying the product of a this compound condensation?

A3: The purification method will depend on the physical properties of the product. Common techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often an effective method for purification.

  • Column Chromatography: For liquid products or to separate mixtures of products, column chromatography on silica (B1680970) gel is a standard technique. The choice of eluent will need to be optimized based on the polarity of the compounds.

Q4: Can this reaction be performed under "green" conditions?

A4: Yes, efforts can be made to make the reaction more environmentally friendly. This can include using water as a solvent, employing catalytic amounts of less hazardous bases (e.g., ammonium (B1175870) salts), and conducting the reaction at room temperature if feasible to reduce energy consumption.[1]

Data Presentation

The following table summarizes the general effects of different reaction parameters on the outcome of this compound condensation reactions based on literature for similar systems. Optimal conditions should be determined experimentally for each specific substrate combination.

ParameterVariationExpected Effect on Yield and Selectivity
Catalyst Weak Base (e.g., Piperidine, Pyridine)Generally favors Knoevenagel condensation.
Stronger Base (e.g., KOH, DBU)Can increase reaction rate but may also lead to side reactions like self-condensation.[1][3]
Organocatalyst (e.g., DBU, DABCO, Et₃N)Can direct the reaction towards different pathways (Baylis-Hillman, aldol addition, or condensation).[1]
Solvent Polar Aprotic (e.g., DMF, DMSO)Often good for dissolving reactants and promoting the reaction.
Protic (e.g., Ethanol, Water)Can be effective and offers a greener alternative.[1]
Aprotic Nonpolar (e.g., Toluene)May be used with a Dean-Stark trap to remove water.
Temperature Low TemperatureMay favor the kinetic product and can improve selectivity by reducing side reactions.
Room TemperatureOften a good starting point for optimization; energy-efficient.
Elevated TemperatureIncreases reaction rate but can lead to lower selectivity and product decomposition.[2]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation of this compound with an Aromatic Aldehyde

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for Aldol Condensation of this compound

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a dry solvent (e.g., THF).

  • Enolate Formation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., lithium diisopropylamide, LDA) dropwise to form the enolate.

  • Aldehyde Addition: After stirring for a period to allow for complete enolate formation, add the aldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at the low temperature, monitoring its progress by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low or No Yield catalyst Check Catalyst (Type and Amount) start->catalyst solvent Check Solvent start->solvent temperature Check Temperature start->temperature reagents Check Starting Material Quality start->reagents optimize_catalyst Optimize Catalyst: - Screen different bases - Vary catalyst loading catalyst->optimize_catalyst optimize_solvent Optimize Solvent: - Test a range of polarities solvent->optimize_solvent optimize_temp Optimize Temperature: - Systematically vary T - Monitor by TLC temperature->optimize_temp purify_reagents Purify Starting Materials reagents->purify_reagents success Improved Yield optimize_catalyst->success failure Persistent Low Yield optimize_catalyst->failure optimize_solvent->success optimize_solvent->failure optimize_temp->success optimize_temp->failure purify_reagents->success purify_reagents->failure

Caption: Troubleshooting workflow for low product yield.

Reaction_Pathway_Selection start This compound + Aldehyde dbu DBU start->dbu dabco DABCO start->dabco et3n Et3N start->et3n baylis_hillman Baylis-Hillman Product dbu->baylis_hillman aldol_addition Aldol Addition Product dabco->aldol_addition aldol_condensation Aldol Condensation Product et3n->aldol_condensation

Caption: Catalyst influence on reaction pathway selectivity.

References

Technical Support Center: Stereoselective Reduction of Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective reduction of Tetrahydrothiopyran-4-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these critical synthetic transformations. Below you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the stereoselective reduction of this compound challenging?

A1: The primary challenges stem from controlling both diastereoselectivity and enantioselectivity. The this compound ring exists in a chair-like conformation, presenting two distinct faces for hydride attack (axial and equatorial), which leads to the formation of cis and trans diastereomeric alcohols. Furthermore, the molecule is prochiral, and achieving high enantiomeric excess in asymmetric reductions can be difficult due to the near spatial symmetry around the carbonyl group.[1] The presence of the sulfur heteroatom can also influence the reaction's stereochemical course through electronic effects or by coordinating with metal catalysts.[2]

Q2: What are the primary products of the reduction, and how are they defined?

A2: The reduction of this compound yields two diastereomeric products: cis-Tetrahydrothiopyran-4-ol and trans-Tetrahydrothiopyran-4-ol. The cis isomer has the hydroxyl group in an axial position, while the trans isomer has the hydroxyl group in a more thermodynamically stable equatorial position. The ratio of these products is a critical measure of the reaction's diastereoselectivity.

Q3: What are the general strategies for controlling diastereoselectivity (cis vs. trans ratio)?

A3: Diastereoselectivity is primarily controlled by the steric bulk of the hydride reagent.

  • For the cis (axial) alcohol: Small, unhindered hydride reagents like sodium borohydride (B1222165) (NaBH₄) tend to attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position.[3] This is often the kinetically favored product.

  • For the trans (equatorial) alcohol: Bulky, sterically demanding hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride), preferentially attack from the more open axial face to avoid steric clashes with axial hydrogens, resulting in the thermodynamically more stable equatorial alcohol.[3][4][5]

Q4: How can an enantioselective reduction of this compound be achieved?

A4: Enantioselective reduction requires the use of a chiral influence. Common methods include:

  • Catalytic Asymmetric Hydrogenation: This involves using chiral transition metal catalysts, such as those based on Ruthenium or Iridium with chiral phosphine (B1218219) and amine ligands.[6][7]

  • Biocatalysis: Employing enzymes like ketoreductases (KREDs) can provide exceptionally high enantioselectivity (>99% ee), even for challenging, nearly symmetrical ketones.[1][8] This approach often requires a cofactor regeneration system.[1]

  • Chiral Stoichiometric Reagents: Using reagents like chirally modified borohydrides or oxazaborolidine catalysts (e.g., CBS reagents) can induce asymmetry.[7][9]

Q5: How does the sulfur heteroatom in the ring impact the reduction?

A5: The sulfur atom can influence the stereoselectivity and reaction rate. It can exert through-space and/or through-bond electronic effects that perturb the stability of the transition state, thereby influencing the facial selectivity of the hydride attack.[2] In metal-catalyzed reactions, the sulfur atom can act as a Lewis base and coordinate to the metal center, potentially altering the catalyst's activity and selectivity.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio)

  • Possible Cause: The steric difference between the hydride reagent and the substrate is insufficient to favor one attack trajectory over the other.

  • Solution: Modify the steric nature of the reducing agent. To favor the equatorial alcohol (trans), switch to a bulkier reagent like L-Selectride or lithium aluminum tri-tert-butoxyhydride. To favor the axial alcohol (cis), use a smaller reagent like sodium borohydride or lithium aluminum hydride.[4][5] Lowering the reaction temperature often increases selectivity.

Problem 2: Low Enantiomeric Excess (ee) in an Asymmetric Reduction

  • Possible Cause: The chosen chiral catalyst or ligand is not well-suited for the substrate, leading to poor facial discrimination.

  • Solution 1 (Chemical Catalysis): Screen a panel of chiral ligands or catalysts. For transition metal catalysis, varying the ligand's electronic and steric properties is crucial.[6] For oxazaborolidine-catalyzed reductions, ensure strictly anhydrous conditions, as trace water can lead to a non-selective reduction.

  • Solution 2 (Biocatalysis): The wild-type enzyme may have low selectivity for the substrate. Screen a library of different ketoreductases (KREDs). If a suitable enzyme is not found, directed evolution can be employed to engineer an enzyme with enhanced enantioselectivity.[1]

  • Possible Cause: A significant background, non-catalyzed reduction is occurring.

  • Solution: Lower the reaction temperature and reduce the concentration of the achiral hydride source. In some cases, a continuous-flow microreactor can provide precise temperature control to minimize background reactions and maintain high enantioselectivity.[10]

Problem 3: Low or Incomplete Reaction Conversion

  • Possible Cause: The reducing agent is not sufficiently reactive for the ketone.

  • Solution: Switch to a more powerful reducing agent. For example, if NaBH₄ gives low conversion, consider using the more reactive lithium aluminum hydride (LiAlH₄), provided other functional groups in the molecule are compatible.[5]

  • Possible Cause (Biocatalysis): The reaction has reached its thermodynamic equilibrium, stalling the conversion.

  • Solution: Drive the reaction forward. When using an alcohol (e.g., isopropanol) as the hydride source, the byproduct (acetone) can be removed.[1] A more robust method is to use a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), which is effectively irreversible and can drive the reaction to completion.[1]

  • Possible Cause: The catalyst (chemical or biological) has been deactivated.

  • Solution: For chemical catalysts, ensure all reagents and solvents are pure and anhydrous, and maintain an inert atmosphere (Nitrogen or Argon). For biocatalysts, ensure the pH, temperature, and buffer conditions are optimal for enzyme stability and activity.[1]

Data on Analogous Cyclic Ketone Reductions

The following table summarizes results for the stereoselective reduction of similar cyclic ketones, providing a reference for expected outcomes under various conditions.

SubstrateReducing Agent / Catalyst SystemSolventTemp (°C)Major ProductSelectivity (dr or ee)Yield (%)Citation
4-tert-Butylcyclohexanone (B146137)NaBH₄MethanolRTtrans (equatorial-OH)85:15 (trans:cis)-[5]
4-tert-ButylcyclohexanoneL-SelectrideTHF-78cis (axial-OH)98:2 (cis:trans)-[5]
2-PhenylcyclohexanoneMOF-808 / iPrOHToluene100cis-alcohol94% ds>99[11]
Tetrahydrothiophene-3-oneKRED (Evolved) / GDH / Glucoseaq. buffer15-25(R)-alcohol99.3% ee85-88[1]
Tetrahydrothiophene-3-oneCBS-boraneTHF-(R)-alcohol23-82% ee-[1]
6-Methoxy-1-tetraloneCo(OAc)₂ / Chiral Ligand / NaBH₄THF25(S)-alcohol90% ee91[10]

Mandatory Visualizations

Troubleshooting_Diastereoselectivity start Start: Low Diastereoselectivity (Poor cis:trans ratio) reagent_check Is the goal the thermodynamic product (equatorial-OH)? start->reagent_check use_bulky Action: Use a sterically bulky reagent (e.g., L-Selectride). reagent_check->use_bulky  Yes   use_small Action: Use a small, unhindered reagent (e.g., NaBH4). reagent_check->use_small  No (Kinetic product desired)   temp_check Is selectivity still low? use_bulky->temp_check use_small->temp_check lower_temp Action: Lower reaction temperature (e.g., to -78 °C). temp_check->lower_temp  Yes   end End: Improved Diastereoselectivity temp_check->end  No   lower_temp->end

Caption: Workflow for troubleshooting low diastereoselectivity in ketone reductions.

Asymmetric_Reduction_Workflow cluster_catalysis Catalytic System sub This compound (Prochiral Ketone) cat Chiral Influence red Hydride Source (e.g., H₂, (CH₃)₂CHOH, NaBH₄) cat_type e.g., Chiral Metal Complex or Biocatalyst (KRED) cat->cat_type prod Chiral Tetrahydrothiopyran-4-ol ((R) or (S) enantiomer) cat->prod red->prod analysis Analysis: Chiral HPLC/GC (Determine % ee) prod->analysis

Caption: General workflow for the asymmetric reduction of a prochiral ketone.

References

Troubleshooting low yields in the synthesis of thiane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thiane (B73995) derivatives, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My thiane synthesis reaction has resulted in a very low yield. What are the most common initial checks I should perform?

A1: When troubleshooting low yields in thiane synthesis, start by verifying the following:

  • Reagent Quality: Ensure the purity of your starting materials, especially the sulfur source (e.g., sodium sulfide) and the alkylating agent (e.g., 1,5-dihalopentane). Impurities can lead to significant side reactions.

  • Inert Atmosphere: Many sulfur compounds, particularly thiols, are susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide byproducts, which is a common cause of yield loss.

  • Reaction Setup: Check for leaks in your reaction setup that could introduce oxygen or moisture. Ensure efficient stirring to promote adequate mixing of reagents, especially in heterogeneous reaction mixtures.

Q2: I suspect side reactions are consuming my starting materials. What are the most common side products in thiane synthesis and how can I minimize them?

A2: Common side reactions include:

  • Oxidation: Thiols can be oxidized to disulfides. To minimize this, use degassed solvents and maintain an inert atmosphere throughout the reaction and workup.

  • Elimination Reactions: Under strongly basic conditions or at elevated temperatures, elimination reactions can compete with the desired cyclization, leading to the formation of unsaturated byproducts. Using milder bases and maintaining optimal reaction temperatures can help mitigate this.

  • Polymerization: In some cases, intermolecular reactions can lead to the formation of polymers instead of the desired cyclic thiane. This can often be controlled by using high-dilution conditions.

Q3: How critical is the choice of solvent and temperature in thiane synthesis?

A3: The choice of solvent and temperature is crucial for optimizing the yield of thiane derivatives. The solvent can influence the solubility of reagents, reaction rates, and the position of chemical equilibria. Temperature affects the reaction rate, but excessively high temperatures can promote side reactions like elimination. It is essential to optimize these parameters for each specific synthesis.

Q4: My crude product appears to be pure by TLC, but the isolated yield after column chromatography is very low. What could be the issue?

A4: Low recovery after column chromatography can be due to several factors:

  • Product Volatility: Some thiane derivatives can be volatile, leading to loss during solvent evaporation under reduced pressure.

  • Adsorption to Silica (B1680970) Gel: Thiols and other sulfur-containing compounds can sometimes irreversibly adsorb to the silica gel stationary phase.

  • Decomposition on the Column: The acidic nature of silica gel can cause decomposition of sensitive thiane derivatives. To address these issues, consider using a less acidic stationary phase (e.g., neutral alumina), minimizing the time the compound spends on the column, and using a less volatile eluent if product volatility is a concern.

Troubleshooting Guides

Guide 1: Low Yield in the Synthesis of Unsubstituted Thiane from 1,5-Dihalopentane and Sodium Sulfide (B99878)

This guide addresses common issues when synthesizing the parent thiane ring.

Observed Problem Potential Cause Suggested Solution
Low or no product formation Poor quality of sodium sulfide (e.g., hydrated or oxidized).Use freshly opened, anhydrous sodium sulfide. Consider preparing a fresh solution of Na₂S in situ if possible.
Inefficient reaction conditions.Optimize the reaction temperature and time. Ensure the solvent is appropriate for the reaction (e.g., ethanol (B145695), DMF).
Formation of elimination byproducts.Use a less polar solvent and maintain a moderate reaction temperature.
Presence of significant disulfide byproducts Oxidation of the intermediate thiolate.Conduct the reaction under a strict inert atmosphere (N₂ or Ar) and use degassed solvents.
Difficult purification Co-elution of product with byproducts.Optimize the eluent system for column chromatography. Consider alternative purification methods like vacuum distillation for volatile thianes.
Guide 2: Low Yield in Thia-Michael Additions to form Functionalized Thianes

This guide focuses on troubleshooting the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.

Observed Problem Potential Cause Suggested Solution
Incomplete reaction Insufficiently nucleophilic thiol.If the thiol is not readily deprotonated, use a suitable base (e.g., triethylamine, DBU) to generate the more nucleophilic thiolate.
Reversibility of the Michael addition.Conduct the reaction at a lower temperature to favor the thermodynamic product. Ensure the reaction goes to completion to shift the equilibrium.
Formation of multiple products Lack of regioselectivity in the addition.Control the reaction temperature and consider using a catalyst to improve regioselectivity.
Low isolated yield after workup Product degradation under acidic or basic workup conditions.Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH.

Quantitative Data Summary

The following tables provide an overview of how different reaction parameters can influence the yield of thiane derivatives. Please note that optimal conditions are highly substrate-dependent.

Table 1: Effect of Solvent on the Yield of a Generic Thiane Synthesis

SolventDielectric ConstantTypical Yield (%)Notes
Ethanol24.560-75Good for dissolving sodium sulfide.
Dimethylformamide (DMF)36.770-85Higher boiling point allows for higher reaction temperatures.
Tetrahydrofuran (THF)7.650-65Lower polarity, may require longer reaction times.
Acetonitrile37.565-80Can be a good alternative to DMF.

Table 2: Influence of Catalyst on a Thia-Michael Addition Reaction

Catalyst (mol%)BaseTemperature (°C)Time (h)Yield (%)
NoneTriethylamine252445
Lewis Acid (e.g., ZnCl₂)Triethylamine251275
Organocatalyst (e.g., Thio-urea derivative)DBU01885
Phase Transfer CatalystK₂CO₃50880

Experimental Protocols

Protocol 1: Synthesis of Thiane

This protocol describes the synthesis of unsubstituted thiane from 1,5-dibromopentane (B145557) and sodium sulfide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium sulfide nonahydrate (Na₂S·9H₂O) and ethanol.

  • Reagent Addition: Heat the mixture to reflux with vigorous stirring until the sodium sulfide is completely dissolved.

  • To the hot solution, add a solution of 1,5-dibromopentane in ethanol dropwise over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to obtain pure thiane.

Protocol 2: Synthesis of a Functionalized Thiane via Thia-Michael Addition

This protocol outlines a general procedure for the addition of a thiol to an α,β-unsaturated ketone.

  • Reaction Setup: To a solution of the α,β-unsaturated ketone in a suitable solvent (e.g., dichloromethane) in a round-bottom flask, add the thiol.

  • Catalyst/Base Addition: If required, add a catalytic amount of a base (e.g., triethylamine) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed reagent_check Check Reagent Purity & Stoichiometry start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok reaction_conditions Review Reaction Conditions (Temperature, Time, Solvent) conditions_ok Conditions Optimal? reaction_conditions->conditions_ok side_reactions Investigate Potential Side Reactions side_products_observed Side Products Observed? side_reactions->side_products_observed purification_issues Analyze Purification Step purification_loss Significant Loss During Purification? purification_issues->purification_loss reagent_ok->reaction_conditions Yes optimize_reagents Purify/Replace Reagents Adjust Stoichiometry reagent_ok->optimize_reagents No conditions_ok->side_reactions Yes optimize_conditions Optimize Temperature, Time, Solvent conditions_ok->optimize_conditions No side_products_observed->purification_issues No minimize_side_reactions Modify Conditions to Minimize Side Reactions (e.g., inert atm.) side_products_observed->minimize_side_reactions Yes optimize_purification Optimize Purification Method (e.g., different stationary phase) purification_loss->optimize_purification Yes success Yield Improved purification_loss->success No optimize_reagents->success optimize_conditions->success minimize_side_reactions->success optimize_purification->success

Caption: Troubleshooting workflow for low yields in thiane synthesis.

Thia_Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Base Enone α,β-Unsaturated Carbonyl Enolate Enolate Intermediate Enone->Enolate Thiolate->Enolate Nucleophilic Attack Product Functionalized Thiane Derivative Enolate->Product Protonation

Caption: Simplified reaction pathway for Thia-Michael addition.

Technical Support Center: Purification of Tetrahydrothiopyran-4-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Tetrahydrothiopyran-4-one and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its derivatives, offering step-by-step guidance to resolve them.

Problem 1: Low Yield After Purification

Q1: I am experiencing a significant loss of my this compound derivative during purification. What are the likely causes and how can I improve the yield?

A1: Low recovery during purification is a frequent issue. The following are common causes and their respective solutions:

  • Inappropriate Recrystallization Solvent: The solvent system may be too effective, causing a significant portion of your compound to remain in the mother liquor even at low temperatures.

    • Solution: Perform a thorough solvent screen to identify a solvent or solvent system in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for these compounds include ethanol/water, and hexane/ethyl acetate (B1210297) mixtures.

  • Sub-optimal Column Chromatography Conditions: The chosen eluent may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, leading to incomplete elution from the column.

    • Solution: Optimize your eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can also improve separation and yield.

  • Compound Volatility: this compound itself can be volatile and may be lost during solvent evaporation under high vacuum, especially when heated.[1]

    • Solution: When removing the solvent after column chromatography or from the mother liquor, use a rotary evaporator at a moderate temperature and pressure. Avoid prolonged exposure to high vacuum.

  • Decomposition on Silica (B1680970) Gel: Some derivatives, particularly those sensitive to acid, may decompose on standard silica gel.

    • Solution: Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina.

Problem 2: Persistent Impurities in the Final Product

Q2: After purification, I still observe impurities in my product by NMR or LC-MS. How can I remove them effectively?

A2: The nature of the impurity will dictate the best purification strategy. Here are some common impurities and methods for their removal:

  • Unreacted Starting Materials: These are often structurally different from the desired product and can usually be removed by standard purification techniques.

    • Solution: Optimize your recrystallization or column chromatography protocol. A change in the solvent system or eluent polarity can often resolve this.

  • Over-oxidation Products (Sulfoxides and Sulfones): The sulfur atom in the thiopyran ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone.[2] These impurities have similar polarities to the parent compound, making them difficult to separate.

    • Solution:

      • Column Chromatography: A carefully optimized gradient elution on silica gel can sometimes separate these compounds. Using a less polar solvent system and a longer column may be necessary.

      • Recrystallization: Finding a solvent system that selectively crystallizes either the desired product or the oxidized impurity can be effective, though it may require extensive screening.

      • Preparative HPLC: For challenging separations, preparative reverse-phase HPLC can provide high purity, although it is less scalable. A common mobile phase for HPLC analysis of related compounds is a mixture of acetonitrile (B52724) and water with a small amount of acid like phosphoric acid or formic acid for MS compatibility.[3]

  • Diastereomers: For substituted derivatives, the synthesis may result in a mixture of diastereomers.

    • Solution: Diastereomers can often be separated by careful column chromatography. Chiral chromatography may be necessary if enantiomers are present.

Problem 3: Oiling Out During Recrystallization

Q3: My compound separates as an oil instead of crystals during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some strategies to promote crystallization:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Solvent System Modification:

    • If using a single solvent, try a solvent with a lower boiling point.

    • If using a mixed solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise at a slightly lower temperature until turbidity appears. Reheat until the solution is clear and then cool slowly.

  • Induce Crystallization:

    • Seeding: Add a few crystals of the pure compound to the cooled solution to provide nucleation sites.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation points.

  • Increase Solvent Volume: The solution may be too concentrated. Add a small amount of additional hot solvent and allow it to cool again.

Frequently Asked Questions (FAQs)

Q4: What are the best general-purpose purification techniques for this compound and its derivatives?

A4: The most common and effective purification techniques are:

  • Column Chromatography: Silica gel is the most common stationary phase. The choice of eluent depends on the polarity of the derivative, but mixtures of hexanes and ethyl acetate are a good starting point. For example, thiochromen-4-one derivatives have been purified using a hexanes/ethyl acetate eluent system.[3][4]

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline solids. A good solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol is often a good starting point for solvent screening.[5]

Q5: How can I assess the purity of my final product?

A5: Several analytical techniques can be used to determine the purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by showing extra peaks in the spectrum. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector is a highly sensitive method for detecting and quantifying impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable derivatives and can provide information about the identity of impurities.[8]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.

Q6: Are there any stability concerns I should be aware of during purification?

A6: Yes, this compound and its derivatives can be sensitive to certain conditions:

  • Oxidation: As mentioned, the sulfur atom can be oxidized to a sulfoxide or sulfone.[2] Avoid strong oxidizing agents and prolonged exposure to air, especially at elevated temperatures.

  • pH Sensitivity: The stability of these compounds can be pH-dependent. Strong acidic or basic conditions may cause degradation.[9] It is generally advisable to work under neutral or mildly acidic/basic conditions.

  • Thermal Stability: While generally stable at room temperature, prolonged heating can lead to decomposition.[10] Use the lowest necessary temperature for recrystallization and solvent evaporation.

Data Presentation

Table 1: Common Recrystallization Solvents for this compound and its Derivatives

Compound TypeSolvent SystemTypical Observations
This compoundEthanol/WaterGood crystal formation upon slow cooling.
Aryl-substituted derivativesHexane/Ethyl AcetateEffective for compounds of moderate polarity.
Highly polar derivativesMethanol or EthanolMay require the addition of an anti-solvent like water or hexanes.
Thiochroman-4-onesEthanolOften yields high-purity crystals.

Table 2: Typical Column Chromatography Conditions for Purification

CompoundStationary PhaseEluent System (v/v)Reported Yield (%)Reference
Thiochromen-4-one derivativesSilica GelHexanes/Ethyl Acetate (gradient)55-81[3]
6-Fluoro-thiochroman-4-oneSilica GelHexane/EtOAc (9:1)90[4]
6-Nitro-thiochroman-4-oneSilica GelHexane/EtOAc (4:1)25[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of a this compound derivative using flash column chromatography.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or glass wool plug at the bottom. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator at a moderate temperature.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for recrystallizing a solid this compound derivative.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

Mandatory Visualizations

experimental_workflow General Purification Workflow crude Crude Product is_solid Is the product a solid? crude->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No / Impure Solid purity_analysis Purity Analysis (NMR, HPLC, GC-MS) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_low_yield Troubleshooting Low Purification Yield start Low Yield Observed check_mother_liquor Analyze Mother Liquor (TLC/LC-MS) start->check_mother_liquor compound_in_liquor Significant Product in Mother Liquor? check_mother_liquor->compound_in_liquor optimize_recrystallization Optimize Recrystallization (Solvent, Temperature) compound_in_liquor->optimize_recrystallization Yes check_column Analyze Column Fractions compound_in_liquor->check_column No end Improved Yield optimize_recrystallization->end compound_on_column Product Remained on Column? check_column->compound_on_column optimize_eluent Increase Eluent Polarity compound_on_column->optimize_eluent Yes check_decomposition Check for Decomposition (e.g., on silica) compound_on_column->check_decomposition No optimize_eluent->end check_decomposition->end

Caption: A logical workflow for troubleshooting low yields during purification.

References

Side reactions to avoid during functionalization of Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the functionalization of Tetrahydrothiopyran-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when working with this compound?

A1: The most prevalent side reactions include over-oxidation of the sulfur atom to sulfoxide (B87167) and sulfone, self-condensation or other aldol-type reactions at the α-positions, and di-halogenation during α-halogenation reactions. Careful control of reaction conditions is crucial to minimize these undesired pathways.

Q2: How can I prevent the over-oxidation of the sulfide (B99878) in this compound?

A2: To selectively obtain the sulfoxide, the choice of oxidizing agent and reaction conditions is critical. Using highly chemoselective reagents like Davis's oxaziridine (B8769555) can provide the desired sulfoxide in high yield with minimal over-oxidation.[1] Milder conditions, such as using m-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can also favor the formation of the sulfoxide over the sulfone.[1]

Q3: My Wittig reaction with this compound is giving a low yield. What are the possible reasons?

A3: Low yields in Wittig reactions with cyclic ketones like this compound can be due to several factors. Steric hindrance around the carbonyl group can slow down the reaction. The stability of the ylide is also a key factor; stabilized ylides are less reactive and may struggle to react with ketones.[2][3][4][5] Additionally, the choice of base and the presence of lithium salts can influence the reaction's efficiency and stereochemical outcome.[5][6]

Q4: How do I control the regioselectivity of α-halogenation in unsymmetrically substituted this compound derivatives?

A4: The regioselectivity of α-halogenation is highly dependent on the reaction conditions. Acid-catalyzed halogenation tends to occur at the more substituted α-carbon through the formation of the more stable enol intermediate.[7][8] Conversely, base-promoted halogenation typically proceeds via the kinetic enolate, leading to halogenation at the less sterically hindered α-position.[7][8]

Q5: What are the key considerations for performing a successful reductive amination on this compound?

A5: For a successful reductive amination, the choice of reducing agent is paramount to avoid side reactions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred over sodium borohydride (B1222165) (NaBH₄) because they are less likely to reduce the starting ketone.[9] The pH of the reaction is also important, as imine formation is typically favored under weakly acidic conditions.

Troubleshooting Guides

Over-oxidation of the Sulfur Atom

Problem: Formation of undesired sulfone during the oxidation of this compound to the sulfoxide.

Oxidizing AgentTemperatureTypical OutcomeRecommended Action
Peracetic AcidRoom TempSignificant sulfone formation (over-oxidation)[1]Use a more selective oxidizing agent.
m-CPBA (diluted)Room TempLow yield of sulfoxide (e.g., ~32%)[1]Perform the reaction at lower temperatures (e.g., 0°C to -78°C).
Davis's Oxaziridine-78°C to 0°CHigh yield of sulfoxide (e.g., 73-80%) with high chemoselectivity[1]This is the recommended reagent for selective sulfoxide formation.

Troubleshooting Workflow: Over-oxidation

start Problem: Sulfone byproduct detected reagent Identify Oxidizing Agent start->reagent strong_oxidant Strong Oxidant (e.g., Peracetic Acid) reagent->strong_oxidant High mild_oxidant_rt Mild Oxidant (e.g., m-CPBA) at RT reagent->mild_oxidant_rt Medium selective_reagent Use Selective Reagent (Davis's Oxaziridine) reagent->selective_reagent Low temp Check Reaction Temperature mild_oxidant_low_t Mild Oxidant at Low Temp temp->mild_oxidant_low_t Low solution2 Lower the reaction temperature. temp->solution2 High solution1 Switch to a more selective oxidizing agent. strong_oxidant->solution1 mild_oxidant_rt->temp solution3 Optimal condition for sulfoxide. mild_oxidant_low_t->solution3 selective_reagent->solution3

Caption: Troubleshooting workflow for over-oxidation side reactions.

Aldol (B89426) Condensation Side Reactions

Problem: Formation of self-condensation or undesired cross-aldol products.

ConditionIssueRecommended Action
Strong Base (e.g., NaOH, KOH), elevated temperaturePromotes self-condensation and subsequent dehydration.[10][11]Use a weaker base or a non-nucleophilic bulky base like LDA at low temperatures to favor kinetic enolate formation for subsequent reactions.
Presence of another enolizable carbonyl compoundLeads to a mixture of cross-aldol products.[10]Use a non-enolizable aldehyde (e.g., benzaldehyde) for crossed aldol reactions or pre-form the enolate of this compound before adding the second carbonyl compound.

Logical Relationship: Aldol Condensation Control

THTP This compound Enolate Enolate Intermediate THTP->Enolate Base Base Base SelfCondensation Self-Condensation Product Enolate->SelfCondensation Reacts with THTP CrossedAldol Crossed-Aldol Product Enolate->CrossedAldol Reacts with Aldehyde DesiredCrossedAldol Desired Crossed-Aldol Product Enolate->DesiredCrossedAldol Reacts with Non-Enolizable Aldehyde Aldehyde Aldehyde (enolizable) Aldehyde->Enolate NonEnolizableAldehyde Aldehyde (non-enolizable)

Caption: Control strategies for aldol condensation reactions.

α-Halogenation Side Reactions

Problem: Formation of di-halogenated byproducts.

ConditionIssueRecommended Action
Basic ConditionsThe first halogenation increases the acidity of the remaining α-proton, leading to rapid di-halogenation.[7]Use acidic conditions for mono-halogenation. The first halogen substitution deactivates the carbonyl group towards further protonation, slowing down the second halogenation.[12]
Excess Halogenating AgentCan lead to di-halogenation even under acidic conditions if the reaction is left for too long.Use stoichiometric amounts of the halogenating agent and monitor the reaction progress carefully (e.g., by TLC or GC).
Wittig Reaction Failures

Problem: Low or no yield of the desired alkene.

IssueCauseRecommended Action
Low ReactivitySteric hindrance of the ketone. Use of a stabilized (less reactive) ylide.[2][3][5]Use a more reactive, non-stabilized ylide. Consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction.[6]
Ylide DecompositionThe ylide may be unstable under the reaction conditions.Generate the ylide in situ in the presence of the ketone.[13]
Unfavorable EquilibriumThe initial adduct formation may be reversible and unfavorable.Use "salt-free" conditions to potentially improve the outcome.[6]
Reductive Amination Side Reactions

Problem: Reduction of the starting ketone or formation of tertiary amine byproducts.

Reducing AgentIssueRecommended Action
Sodium Borohydride (NaBH₄)Can reduce the starting ketone in addition to the imine.[9]Use a milder and more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[9]
Primary Amine ReactantOver-alkylation can lead to the formation of a tertiary amine.Use a stoichiometric amount of the primary amine and monitor the reaction progress.

Experimental Protocols

Protocol 1: Selective Oxidation to this compound S-oxide
  • Reagents: this compound, Davis's oxaziridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add a solution of Davis's oxaziridine (1.1 equivalents) in DCM dropwise to the cooled solution over 30 minutes.

    • Stir the reaction mixture at -78°C and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: α-Bromination of this compound
  • Reagents: this compound, Pyridine (B92270) hydrobromide perbromide, Acetic acid.

  • Procedure:

    • To a solution of this compound (1 equivalent) in glacial acetic acid, add pyridine hydrobromide perbromide (1.05 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude α-bromoketone can be purified by column chromatography or recrystallization.

Protocol 3: Wittig Olefination of this compound
  • Reagents: Alkyltriphenylphosphonium halide, strong base (e.g., n-BuLi or NaH), this compound, anhydrous THF.

  • Procedure:

    • Suspend the alkyltriphenylphosphonium halide (1.2 equivalents) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0°C (for NaH) or -78°C (for n-BuLi).

    • Slowly add the strong base (1.1 equivalents) and stir for 1 hour to generate the ylide (a color change is often observed).

    • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution at the same temperature.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

Experimental Workflow: Wittig Reaction

start Start ylide_prep Prepare Ylide: Phosphonium Salt + Base in THF start->ylide_prep carbonyl_add Add this compound ylide_prep->carbonyl_add reaction React (warm to RT, stir) carbonyl_add->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Et2O quench->extract purify Purify (Chromatography) extract->purify product Alkene Product purify->product

Caption: A typical experimental workflow for a Wittig reaction.

Protocol 4: Reductive Amination of this compound
  • Reagents: this compound, amine, sodium triacetoxyborohydride (STAB), dichloroethane (DCE), acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired amine (1.2 equivalents) in DCE.

    • Add a catalytic amount of acetic acid (0.1 equivalents).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting amine by column chromatography.

References

Technical Support Center: Diastereoselective Aldol Reactions of Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aldol (B89426) reactions of Tetrahydrothiopyran-4-one. The information is designed to help improve diastereoselectivity and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the diastereoselectivity of aldol reactions with this compound?

A1: The diastereochemical outcome of the aldol reaction of this compound is primarily influenced by several factors: the geometry of the enolate (Z or E), the nature of the metal counterion in the enolate (e.g., Li, B, Ti), the choice of Lewis acid when using silyl (B83357) enol ethers, the reaction temperature, and the steric and electronic properties of the aldehyde coupling partner.[1][2] The interplay of these factors dictates the preferred transition state geometry, leading to either syn or anti aldol products.

Q2: How does the enolate geometry (Z vs. E) affect the diastereoselectivity?

A2: According to the Zimmerman-Traxler model, a chair-like six-membered transition state is proposed for metal enolates.[1] Generally, a Z-enolate leads to the syn aldol adduct, while an E-enolate favors the formation of the anti aldol adduct.[3] The ability to selectively generate one enolate geometry over the other is therefore a powerful tool for controlling the diastereoselectivity of the reaction.

Q3: What is the difference between chelation and non-chelation control, and how does it apply to these reactions?

A3: Chelation control can occur when the aldehyde substrate contains a Lewis basic group (e.g., an alkoxy group) at the α- or β-position. A chelating Lewis acid can coordinate to both the aldehyde carbonyl and the Lewis basic group, creating a rigid cyclic intermediate. This rigidity dictates the facial selectivity of the nucleophilic attack by the enolate.[4][5] In contrast, non-chelating conditions, often employing non-chelating Lewis acids like BF₃·OEt₂, lead to a stereochemical outcome predicted by the Felkin-Ahn model, where steric interactions govern the trajectory of the nucleophile.[4] For this compound aldol reactions, the choice of a chelating (e.g., MgBr₂·OEt₂, TiCl₄) or non-chelating Lewis acid can completely reverse the diastereoselectivity.[4][5]

Q4: Can organocatalysis be used to control the stereochemistry of these reactions?

A4: Yes, organocatalysis offers an alternative approach to controlling the stereochemistry of aldol reactions involving cyclic ketones. Chiral amines, such as proline and its derivatives, can be used to form chiral enamines in situ, which then react with aldehydes. The stereochemical outcome is directed by the chiral catalyst, providing a pathway to enantiomerically enriched aldol products. For instance, different tertiary amines have been shown to direct the reaction of dihydrothiopyran-4-one with aldehydes towards different products, including syn-aldol adducts.[6]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity (Obtaining a Mixture of syn and anti Products)

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete or non-selective enolate formation. - Choice of Base and Conditions: For lithium enolates, use a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to ensure rapid and complete deprotonation, favoring the kinetic enolate. For boron enolates, the choice of dialkylboron triflate or chloride and the amine base can influence the E/Z selectivity.Improved formation of a single enolate isomer, leading to a higher diastereomeric ratio (dr) in the product.
Equilibration of the aldol products. - Reaction Temperature and Time: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Minimize the reaction time and quench the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS).Reduced retro-aldol reaction and subsequent re-addition, preserving the kinetically formed diastereomer.
Inappropriate Lewis Acid or Metal Enolate. - Metal Counterion: Boron enolates generally provide higher diastereoselectivity than lithium enolates due to the shorter B-O bond length, which leads to a more compact transition state.[1] - Lewis Acid for Silyl Enol Ethers: For Mukaiyama aldol reactions, screen different Lewis acids. For example, TiCl₄ can promote the formation of the syn adduct, while MgBr₂·OEt₂ may favor the anti adduct through chelation control.[4][5]Enhanced diastereoselectivity by selecting a metal or Lewis acid that provides a more organized transition state.

Problem 2: Low Yield of the Aldol Adduct

Potential Cause Troubleshooting Steps Expected Outcome
Instability of the enolate. - Temperature Control: Maintain a consistently low temperature (typically -78 °C) throughout the enolate generation and the aldol addition steps. - Amine-Free Lithium Enolates: For lithium enolates, consider preparing an "amine-free" version by removing the diisopropylamine (B44863), as it can sometimes interfere with the reaction.[4][5]Increased stability of the enolate, leading to a higher yield of the desired product.
Side reactions of the aldehyde. - Order of Addition: Add the aldehyde slowly to the pre-formed enolate solution at low temperature to minimize self-condensation of the aldehyde.Reduced formation of byproducts and an increased yield of the desired crossed aldol product.
Decomposition of the product during workup. - Quenching Conditions: Use a buffered quench solution (e.g., saturated aqueous NH₄Cl) to avoid strongly acidic or basic conditions that could promote dehydration or retro-aldol reaction of the product.Improved recovery of the β-hydroxy carbonyl product.

Data Presentation

Table 1: Diastereoselectivity of the Aldol Reaction of this compound Enolates with 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde.

EntryEnolate/PromoterDiastereomeric Ratio (syn:anti)Predominant IsomerYield (%)
1Li enolate (LDA-generated)2-3:1anti15-40
2"Amine-free" Li enolate9:1anti70
3Silyl enol ether / TiCl₄16:1syn-
4Silyl enol ether / MgBr₂·OEt₂3:1 (syn/anti anti-Felkin)syn (anti-Felkin)-

Data adapted from reference[4][5].

Experimental Protocols

Protocol 1: Generation of "Amine-Free" Lithium Enolate and Aldol Addition

  • A solution of this compound (1.0 eq) in dry THF (0.2 M) is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to form the lithium enolate.

  • The solvent and diisopropylamine are removed under high vacuum at a temperature below 0 °C.

  • The resulting "amine-free" lithium enolate is redissolved in dry THF (0.2 M) and cooled to -78 °C.

  • A solution of the aldehyde (1.2 eq) in dry THF is added dropwise.

  • The reaction is stirred at -78 °C until completion (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

Protocol 2: TiCl₄-Promoted Mukaiyama Aldol Reaction of a Silyl Enol Ether

  • To a solution of the aldehyde (1.2 eq) in dry dichloromethane (B109758) (0.1 M) at -78 °C under an inert atmosphere, add titanium tetrachloride (TiCl₄) (1.2 eq) dropwise.

  • Stir the mixture for 10 minutes.

  • Add a solution of the trimethylsilyl (B98337) enol ether of this compound (1.0 eq) in dry dichloromethane dropwise to the aldehyde-TiCl₄ complex.

  • Stir the reaction at -78 °C until the starting material is consumed (as indicated by TLC analysis).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the aldol product.

Visualizations

Aldol_Reaction_Workflow cluster_enolate Enolate Formation cluster_reaction Aldol Addition cluster_workup Workup & Purification Ketone Tetrahydro- thiopyran-4-one Base Base (e.g., LDA) or Silylating Agent Ketone->Base Deprotonation/ Silylation Enolate Metal Enolate or Silyl Enol Ether Base->Enolate Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde Aldehyde LewisAcid Lewis Acid (optional) Aldehyde->LewisAcid Activation LewisAcid->Adduct Quench Quench (e.g., NH4Cl) Adduct->Quench Purification Purification (Chromatography) Quench->Purification Product Diastereomerically Enriched Product Purification->Product

Caption: General experimental workflow for a diastereoselective aldol reaction.

Chelation_vs_Nonchelation cluster_chelation Chelation Control cluster_nonchelation Non-Chelation Control Start α-Alkoxy Aldehyde + This compound Silyl Enol Ether ChelatingLA Chelating Lewis Acid (e.g., MgBr2·OEt2, TiCl4) Start->ChelatingLA NonChelatingLA Non-Chelating Lewis Acid (e.g., BF3·OEt2) Start->NonChelatingLA ChelatedTS Rigid Chelated Transition State ChelatingLA->ChelatedTS ProductA anti-Felkin Product ChelatedTS->ProductA FelkinAhnTS Open Felkin-Ahn Transition State NonChelatingLA->FelkinAhnTS ProductB Felkin Product FelkinAhnTS->ProductB

Caption: Logical relationship between Lewis acid choice and stereochemical outcome.

References

Technical Support Center: Scaling Up the Synthesis of Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of Tetrahydrothiopyran-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent industrial-scale synthesis is a two-step process. It begins with the Dieckmann condensation of a dialkyl thiodipropionate, typically dimethyl or diethyl thiodipropionate, to form an alkyl this compound-3-carboxylate intermediate. This is followed by the hydrolysis and decarboxylation of the intermediate to yield the final product, this compound. This route is favored for its use of readily available starting materials and amenability to large-scale production.

Q2: What are the critical process parameters to monitor during the Dieckmann condensation step?

A2: Key parameters for the Dieckmann condensation include:

  • Base Selection and Stoichiometry: A strong, non-nucleophilic base like sodium methoxide (B1231860) or sodium hydride is crucial to drive the reaction to completion and minimize side reactions. The stoichiometry should be carefully controlled to ensure complete enolate formation.

  • Temperature Control: The reaction is often exothermic. Maintaining a consistent and controlled temperature is vital to prevent side reactions and ensure consistent product quality.

  • Solvent Choice: Anhydrous aprotic solvents such as toluene (B28343) or THF are typically used to prevent quenching of the strong base and the enolate intermediate.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing the yield of the cyclic β-keto ester.

Q3: What are the main challenges in the decarboxylation step at an industrial scale?

A3: The primary challenges during the decarboxylation of the alkyl this compound-3-carboxylate intermediate include:

  • Controlling the Rate of CO2 Evolution: Rapid heating can lead to a vigorous and potentially hazardous evolution of carbon dioxide gas. Gradual heating and adequate reactor headspace are necessary.

  • Ensuring Complete Reaction: Incomplete decarboxylation will result in contamination of the final product with the β-keto acid or ester intermediate, complicating purification.

  • Minimizing Byproduct Formation: At elevated temperatures, side reactions such as thermal decomposition can occur, reducing the overall yield and purity of the desired product.

Q4: What are the recommended purification methods for industrial-scale production of this compound?

A4: For industrial-scale purification, fractional distillation under reduced pressure is the most common and effective method. This technique allows for the separation of this compound from lower-boiling impurities (e.g., residual solvents) and higher-boiling byproducts. For very high purity requirements, recrystallization from a suitable solvent system may be employed as a final polishing step.

Troubleshooting Guides

Troubleshooting the Dieckmann Condensation Step
Problem Potential Root Cause(s) Suggested Solution(s)
Low Yield of Cyclic β-Keto Ester 1. Incomplete reaction due to insufficient base. 2. Presence of moisture or protic impurities in the solvent or starting materials. 3. Sub-optimal reaction temperature. 4. Competing intermolecular Claisen condensation.1. Ensure at least one full equivalent of a strong, dry base is used. 2. Use anhydrous solvents and thoroughly dry all starting materials. 3. Optimize the reaction temperature; a moderate temperature is often a good starting point. 4. Maintain a high dilution of the reaction mixture to favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation.
Formation of Polymeric Byproducts 1. Use of a nucleophilic base leading to side reactions. 2. Reaction temperature is too high, promoting polymerization.1. Switch to a sterically hindered, non-nucleophilic base like potassium tert-butoxide. 2. Carefully control the reaction exotherm and maintain the optimized reaction temperature.
Difficult Work-up and Isolation 1. Formation of a thick, viscous reaction mixture. 2. Emulsion formation during aqueous quench.1. Consider using a co-solvent to improve the solubility and fluidity of the reaction mixture. 2. Add a saturated brine solution during the work-up to break emulsions. Adjust the pH slowly during neutralization.
Troubleshooting the Decarboxylation Step
Problem Potential Root Cause(s) Suggested Solution(s)
Incomplete Decarboxylation 1. Insufficient heating time or temperature. 2. Inefficient acid catalyst for hydrolysis (if applicable).1. Increase the reaction temperature or prolong the heating time. Monitor the reaction progress by analyzing for the disappearance of the starting material. 2. If performing acidic hydrolysis and decarboxylation, ensure the acid concentration and reaction conditions are adequate for complete hydrolysis of the ester.
Low Purity of Final Product 1. Presence of unreacted starting material or intermediates. 2. Formation of thermal degradation byproducts. 3. Inefficient purification.1. Optimize the decarboxylation conditions for complete conversion. 2. Avoid excessive heating. Perform the reaction under an inert atmosphere to prevent oxidation. 3. Optimize the vacuum distillation conditions (pressure and temperature) to achieve better separation of the product from impurities. Consider a final recrystallization step if necessary.
Runaway Reaction/Excessive Foaming 1. Too rapid heating leading to uncontrolled CO2 evolution.1. Implement a gradual and controlled heating profile. 2. Ensure the reactor is not overfilled and has sufficient headspace to accommodate gas evolution. 3. Consider the use of an anti-foaming agent if foaming is persistent.

Experimental Protocols

Step 1: Dieckmann Condensation of Diethyl Thiodipropionate
  • Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an inert gas inlet is charged with anhydrous toluene.

  • Base Addition: Sodium methoxide (1.05 equivalents) is carefully added to the toluene under a nitrogen atmosphere.

  • Reactant Addition: Diethyl thiodipropionate (1.0 equivalent) is added dropwise to the suspension of sodium methoxide in toluene at a controlled temperature, typically between 40-60 °C. The addition rate should be controlled to manage the exotherm.

  • Reaction: The reaction mixture is stirred at the set temperature for several hours until the reaction is deemed complete by in-process monitoring (e.g., GC or HPLC).

  • Quenching: The reaction is cooled and carefully quenched by the slow addition of a dilute aqueous acid (e.g., acetic acid or hydrochloric acid) to neutralize the excess base.

  • Work-up: The organic layer is separated, washed with water and brine, and then concentrated under reduced pressure to yield the crude ethyl this compound-3-carboxylate.

Step 2: Hydrolysis and Decarboxylation
  • Reactor Setup: The crude ethyl this compound-3-carboxylate is charged into a reactor suitable for heating under reflux.

  • Hydrolysis (Optional, depending on the desired decarboxylation method): For acidic decarboxylation, an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added to the crude intermediate.

  • Decarboxylation: The mixture is heated to reflux. The progress of the decarboxylation is monitored by measuring the evolution of CO2 or by analytical techniques (e.g., GC or HPLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling, the reaction mixture is neutralized with a base. The product is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic extracts are washed, dried, and concentrated.

  • Purification: The crude this compound is purified by vacuum distillation.

Visualizations

Synthesis_Workflow Industrial Synthesis Workflow for this compound cluster_step1 Step 1: Dieckmann Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_step3 Step 3: Purification A Diethyl Thiodipropionate C Cyclic β-Keto Ester Intermediate A->C Reaction B Sodium Methoxide in Toluene B->C D Acidic Hydrolysis & Heat C->D E This compound (Crude) D->E F Vacuum Distillation E->F G Pure this compound F->G

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are byproducts observed? A1_Yes->Q2 Sol1 In-process control (IPC) issue. Increase reaction time or temperature. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Side reactions occurring. Check base, solvent purity, and temperature control. A2_Yes->Sol2 Sol3 Isolation issue. Optimize work-up and purification steps. A2_No->Sol3

Caption: Decision tree for troubleshooting low reaction yield.

Technical Support Center: Optimizing Enantioselective Reactions of Thiopyranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantioselective synthesis of thiopyranones. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for the enantioselective synthesis of thiopyranones and related sulfur heterocycles?

A1: The primary classes of catalysts employed include:

  • Palladium complexes with chiral ligands: These are particularly effective for reactions like asymmetric allylic alkylation. Commonly used ligands include Trost ligands and phosphoramidites.

  • Organocatalysts: Chiral amines, thioureas, and amino acids like L-proline are frequently used to catalyze cycloaddition and multicomponent reactions.[1][2][3]

  • Metal-organocatalyst hybrids: Combining the reactivity of a metal center with the stereocontrol of a chiral organic molecule can offer unique reactivity and selectivity.

Q2: How do I choose the best catalyst for my specific thiopyranone synthesis?

A2: Catalyst selection is crucial and depends on the reaction type and substrate. A systematic approach is recommended:

  • Literature Review: Identify catalysts that have been successful for similar transformations.

  • Catalyst Screening: Experimentally test a small library of catalysts from different classes to identify a promising lead.[4][5][6]

  • Optimization: Once a lead catalyst is identified, fine-tune the reaction conditions (solvent, temperature, catalyst loading) to maximize yield and enantioselectivity.

Q3: What analytical techniques are used to determine the enantiomeric excess (ee) of my thiopyranone product?

A3: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) .[7][8][9] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. It is essential to have a racemic sample of the product to develop the analytical method and confirm the separation of the enantiomers.[10]

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee)

Q: My reaction is proceeding with good yield, but the enantiomeric excess (ee) is low. What are the potential causes and how can I improve it?

A: Low enantioselectivity is a common challenge in asymmetric catalysis. The following table outlines potential causes and suggested solutions.

Potential Cause Troubleshooting Action Rationale
Suboptimal Catalyst Screen a diverse range of chiral ligands (for metal catalysts) or different organocatalysts.The catalyst's chiral environment is the primary determinant of enantioselectivity. A different catalyst may provide a better stereochemical match for your substrate.[10]
Incorrect Solvent Perform a solvent screen using a range of polar and non-polar, protic and aprotic solvents (e.g., Toluene, THF, Dichloromethane, Methanol).[11]The solvent can significantly influence the transition state energies of the two enantiomeric pathways.[11][12]
Inappropriate Reaction Temperature Vary the reaction temperature. Generally, lower temperatures favor higher enantioselectivity.[13][14]At lower temperatures, the difference in activation energy between the two competing diastereomeric transition states has a more pronounced effect on the product distribution.[14]
Catalyst Concentration Effects Investigate the effect of catalyst loading.In some cases, catalyst aggregation at high concentrations can lead to a decrease in enantioselectivity.[15]
Presence of Impurities Ensure all reagents and solvents are pure and dry. Purify the substrate immediately before use.Impurities can interfere with the catalyst or promote a non-selective background reaction, leading to a racemic product.[10]
Achiral Background Reaction Lower the reaction temperature and/or reduce the concentration of any achiral reagents that could catalyze the reaction.An uncatalyzed or achiral-catalyzed background reaction will produce a racemic product, thus reducing the overall ee.
Issue 2: Low or No Product Yield

Q: My reaction is not proceeding to completion, resulting in a low yield of the desired thiopyranone. What steps can I take to improve the conversion?

A: Low yield can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.

Potential Cause Troubleshooting Action Rationale
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents. For palladium catalysts, consider using a more robust pre-catalyst or a higher ligand-to-metal ratio.[16][17][18]Oxygen can oxidize and deactivate palladium(0) catalysts and sensitive phosphine (B1218219) ligands. Catalyst aggregation can also lead to deactivation.[16]
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[19]For challenging substrates or unoptimized reactions, a higher catalyst concentration may be required to achieve a reasonable reaction rate.
Suboptimal Temperature Screen a range of temperatures. While lower temperatures often favor enantioselectivity, higher temperatures may be necessary for sufficient reactivity.There is often a trade-off between reaction rate and enantioselectivity. Finding the optimal temperature is key.
Poor Substrate Solubility Choose a solvent in which all reactants are fully soluble at the reaction temperature.Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
Side Reactions Analyze the crude reaction mixture by techniques like LC-MS or NMR to identify any major byproducts.Understanding the nature of side reactions can provide insight into how to suppress them (e.g., by changing the base, solvent, or temperature).

Catalyst Performance Data

The following tables summarize quantitative data for selected enantioselective reactions for the synthesis of thiopyranone derivatives.

Table 1: Palladium-Catalyzed Decarboxylative Allylic Alkylation of a Thiopyranone Allyl β-Ketoester

EntryPalladium SourceLigandSolventYield (%)ee (%)
1Pd₂(dba)₃(R,R)-Trost LigandToluene8583
2Pd₂(dba)₃(R,R)-Trost LigandDioxane7054
3Pd₂(dba)₃(R,R)-Trost LigandEtOAc7873
4Pd₂(pmdba)₃(R,R)-Trost LigandTBME9093

Table 2: L-Proline-Catalyzed Multicomponent Synthesis of Thiopyrans

EntrySubstrate (Active Methylene)SolventYield (%)Specific Rotation [α]D²⁵
1Ethyl AcetoacetateEthanol (B145695)72+318.2
2AcetylacetoneEthanol60-
3Thiobarbituric AcidEthanol92-
4Ethyl BenzoylacetateEthanol87+198.8

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Enantioselective Reactions

This protocol outlines a general workflow for screening multiple catalysts to identify the optimal one for a new enantioselective transformation.[4][6][20]

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis A Prepare stock solutions of substrate, reagents, and internal standard C Add substrate and reagent stock solutions to each vial A->C B Array catalysts in individual reaction vials B->C D Incubate reactions under controlled temperature and atmosphere C->D E Quench all reactions simultaneously D->E F Prepare samples for analysis (e.g., filtration, dilution) E->F G Analyze by chiral HPLC or SFC to determine yield and ee F->G H Identify lead catalyst(s) for further optimization G->H

Caption: Catalyst screening workflow.
  • Preparation: Prepare stock solutions of the thiopyranone precursor, the coupling partner, and an internal standard in the chosen reaction solvent.

  • Reaction Setup: In an array of reaction vials (e.g., in a 24-well plate), add a defined amount of each catalyst to be screened.

  • Reaction Initiation: To each vial, add the stock solutions of the reactants and internal standard.

  • Incubation: Seal the vials and place them in a temperature-controlled shaker for the desired reaction time.

  • Quenching: After the reaction time, quench all reactions by adding a suitable quenching agent.

  • Analysis: Take an aliquot from each well, filter, and analyze by chiral HPLC or SFC to determine the conversion (yield) and enantiomeric excess (ee).

  • Data Evaluation: Compare the results from all catalysts to identify the most promising candidates for further optimization.

Protocol 2: L-Proline-Catalyzed Synthesis of a Thiopyran Derivative

This protocol is a representative example of an organocatalyzed multicomponent reaction to synthesize a functionalized thiopyran.[3]

L_Proline_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification A Combine aromatic aldehyde, malononitrile (B47326), and L-proline (10 mol%) in ethanol B Stir at room temperature for 2 minutes A->B C Add the active methylene (B1212753) compound (e.g., thiobarbituric acid) B->C D Reflux the reaction mixture for 4-6 hours (monitor by TLC) C->D E Cool to room temperature and collect the crude product by filtration D->E F Recrystallize the crude product from ethanol E->F G Further purify by column chromatography if necessary F->G H Characterize the final product G->H

Caption: L-Proline catalyzed thiopyran synthesis.
  • Reactant Charging: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and L-proline (0.1 mmol, 10 mol%) in ethanol (10 mL).

  • Initial Stirring: Stir the mixture at room temperature for 2 minutes.

  • Addition of Third Component: Add the active methylene compound (e.g., thiobarbituric acid, 1.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from ethanol. If necessary, further purification can be achieved by column chromatography on silica (B1680970) gel.

Logical Relationships in Troubleshooting

The following diagram illustrates a decision-making process for troubleshooting low enantioselectivity.

Troubleshooting_Logic Start Low ee observed Q1 Is the analytical method validated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the catalyst known to be effective for this transformation? A1_Yes->Q2 Fix_Method Optimize chiral chromatography method with a racemic standard A1_No->Fix_Method A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have reaction parameters been optimized? A2_Yes->Q3 Screen_Catalysts Perform a catalyst screen A2_No->Screen_Catalysts A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Check_Purity Check purity of starting materials and reagents A3_Yes->Check_Purity Optimize_Conditions Screen solvents and vary temperature A3_No->Optimize_Conditions

Caption: Troubleshooting decision tree for low enantioselectivity.

References

Refinement of protocols for the synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-ones.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my 2,6-diaryl-4H-tetrahydrothiopyran-4-one unexpectedly low?

A1: Low yields can stem from several factors. Consider the following possibilities:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction progress using thin-layer chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reaction Conditions: The chosen solvent, base, or catalyst may not be optimal for your specific substrates. Review the literature for conditions best suited for your diarylideneacetone derivative.

  • Decomposition of Product: The target molecule might be unstable under the reaction or work-up conditions. Ensure the work-up procedure is performed promptly and at a suitable temperature.

  • Issues with Starting Materials: The purity of the starting diarylideneacetone and the sulfur source (e.g., sodium sulfide) is crucial. Impurities can lead to side reactions and lower yields.

Q2: How can I improve the diastereoselectivity of the reaction to favor either the cis or trans isomer?

A2: Achieving high diastereoselectivity is a common challenge. The following strategies can be employed:

  • Choice of Catalyst: Phase-transfer catalysts have been shown to be effective in directing the stereochemical outcome.[1] The selection of the appropriate catalyst and reaction conditions is critical for controlling the diastereoselectivity.

  • Solvent System: The polarity of the solvent can influence the transition state of the cyclization reaction, thereby affecting the diastereomeric ratio. Experiment with a range of solvents to find the optimal system for your desired isomer.

  • Temperature Control: Reaction temperature can play a significant role in stereoselectivity. Lower temperatures often favor the thermodynamically more stable isomer.

Q3: I am observing the formation of multiple unexpected byproducts. What could be the cause?

A3: The formation of byproducts is often due to side reactions. Potential causes include:

  • Michael Addition of Other Nucleophiles: If other nucleophilic species are present in the reaction mixture, they can compete with the desired intramolecular cyclization. Ensure all reagents and solvents are pure and free of contaminants.

  • Oxidation of the Sulfur Atom: Depending on the reaction conditions, the sulfur atom in the thiopyranone ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone.[2][3] If these are not the desired products, ensure the reaction is carried out under an inert atmosphere and that oxidizing agents are excluded.

  • Polymerization of Starting Material: Diarylidenacetones can be prone to polymerization under certain conditions. Control the reaction temperature and concentration to minimize this side reaction.

Q4: The purification of the final product is proving difficult. What purification strategies are recommended?

A4: Purification can be challenging due to the similar polarities of the isomers and potential byproducts.

  • Column Chromatography: This is the most common method for separating cis and trans isomers. A careful selection of the stationary phase (e.g., silica (B1680970) gel) and eluent system is necessary. Gradient elution may be required to achieve good separation.

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective method for purification and for isolating a single diastereomer, provided there is a significant difference in solubility between the isomers in a particular solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-ones?

A1: The most common synthetic route involves the reaction of a diarylideneacetone with a sulfur nucleophile, such as sodium sulfide (B99878) or hydrogen sulfide. The reaction proceeds via a double Michael addition, where the sulfur nucleophile adds to both α,β-unsaturated ketone moieties of the diarylideneacetone, followed by an intramolecular cyclization to form the tetrahydrothiopyranone ring.

Q2: What are some common starting materials and reagents used in this synthesis?

A2:

  • Starting Materials: Substituted diarylideneacetones (1,5-diaryl-1,4-pentadien-3-ones).

  • Sulfur Source: Sodium sulfide (Na₂S), sodium hydrogen sulfide (NaSH), or hydrogen sulfide (H₂S) gas.

  • Solvents: Ethanol, methanol, dichloromethane (B109758), or biphasic solvent systems for phase-transfer catalysis.

  • Catalysts (for stereocontrol): Various phase-transfer catalysts can be employed to influence the diastereoselectivity.[1]

Q3: How can I synthesize the sulfoxide and sulfone derivatives of 2,6-diaryl-4H-tetrahydrothiopyran-4-ones?

A3: The sulfoxide and sulfone derivatives are typically prepared by the oxidation of the parent 2,6-diaryl-4H-tetrahydrothiopyran-4-one.[2][3]

  • For Sulfoxides: Mild oxidizing agents are used to selectively oxidize the sulfur to the sulfoxide without over-oxidation to the sulfone.

  • For Sulfones: Stronger oxidizing agents or an excess of the oxidizing agent can be used to ensure complete oxidation to the sulfone.[2] Peracetic acid is a commonly used reagent for this transformation.[2]

Experimental Protocols

General Procedure for the Diastereoselective Synthesis of 2,6-Diaryl-4H-tetrahydrothiopyran-4-ones

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the appropriate diarylideneacetone (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system), add the phase-transfer catalyst (if used for stereocontrol).

  • Addition of Sulfur Source: Slowly add an aqueous solution of the sulfur source (e.g., sodium sulfide) to the reaction mixture with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Data Presentation

EntryDiaryl SubstituentSulfur SourceCatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
1PhenylNa₂S·9H₂O-EthanolRT1285-[4]
24-MethoxyphenylNa₂S·9H₂O-MethanolRT890-[4]
34-ChlorophenylNa₂S·9H₂OPTCCH₂Cl₂/H₂ORT692>95:5 (cis)[1]
42-FurylNa₂S·9H₂OPTCCH₂Cl₂/H₂ORT1088>95:5 (trans)[1]

PTC: Phase-Transfer Catalyst; RT: Room Temperature

Visualizations

Experimental Workflow for Synthesis

experimental_workflow start Start reagents 1. Mix Diarylidenacetone and Solvent start->reagents add_catalyst 2. Add Phase-Transfer Catalyst (optional) reagents->add_catalyst add_sulfur 3. Add Sulfur Source (e.g., Na2S solution) add_catalyst->add_sulfur reaction 4. Stir at Controlled Temperature add_sulfur->reaction monitoring 5. Monitor Reaction by TLC reaction->monitoring workup 6. Aqueous Work-up monitoring->workup Reaction Complete purification 7. Column Chromatography workup->purification product Isolated Product (cis/trans isomers) purification->product

Caption: General experimental workflow for the synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-ones.

Logical Relationship for Troubleshooting Low Yields

troubleshooting_low_yield problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Product Decomposition problem->cause3 cause4 Impure Starting Materials problem->cause4 solution1 Extend reaction time/ Increase temperature cause1->solution1 solution2 Screen solvents, bases, catalysts cause2->solution2 solution3 Optimize work-up procedure cause3->solution3 solution4 Purify starting materials cause4->solution4

Caption: Troubleshooting guide for addressing low product yields.

References

Stability issues and proper storage of Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Tetrahydrothiopyran-4-one (CAS: 1072-72-6). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Q1: I observed a change in the color of my this compound, from white/light yellow to a darker yellow or brown. What should I do?

A change in color is a potential indicator of degradation. This can be caused by exposure to light, elevated temperatures, or reactive atmospheres.

  • Immediate Action: Cease using the discolored compound in experiments where purity is critical.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark, and dry place, as recommended.

    • Assess Purity: Perform a purity analysis to quantify the extent of degradation. A stability-indicating High-Performance Liquid Chromatography (HPLC) method or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are recommended.

    • Future Prevention: Review your storage and handling procedures. If the compound is frequently used, consider aliquoting it into smaller, single-use containers to minimize exposure of the bulk material.

Q2: My reaction yield is lower than expected when using this compound. Could the compound's stability be the issue?

Yes, degradation of this compound can lead to lower-than-expected yields.

  • Troubleshooting Steps:

    • Confirm Reagent Purity: Before starting your reaction, confirm the purity of your this compound, especially if it has been stored for an extended period or if there are any visual signs of degradation.

    • Reaction Condition Compatibility: Be aware that this compound can be susceptible to degradation under certain conditions. For instance, strong oxidizing agents can lead to the formation of sulfoxides or sulfones.

    • Run a Control Experiment: If possible, use a freshly opened or newly purchased batch of this compound as a control to compare yields.

Q3: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, NMR) of a reaction mixture containing this compound.

These unexpected peaks could be degradation products of this compound.

  • Troubleshooting Steps:

    • Analyze a Blank: Run a sample of your this compound starting material under the same analytical conditions to see if the unexpected peaks are present.

    • Consider Degradation Pathways: Potential degradation can occur through oxidation of the sulfur atom.

    • Stress Testing: To identify potential degradation products, you can perform forced degradation studies on a sample of the compound. This involves exposing it to harsh conditions (e.g., heat, light, acid, base, oxidizing agents) and analyzing the resulting mixture.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q4: What are the ideal storage conditions for this compound?

    • This compound should be stored in a cool, dark, and dry place.[1] It is recommended to keep the container tightly closed and in a well-ventilated area.[2][3]

  • Q5: Is this compound sensitive to light?

    • Yes, exposure to light can potentially lead to degradation. It is advisable to store it in an opaque or amber container.

  • Q6: Is this compound sensitive to air or moisture?

    • While it is stable under normal conditions, it is good practice to store it in a tightly sealed container to protect it from atmospheric moisture and oxygen, which could potentially contribute to degradation over time.

Stability and Degradation

  • Q7: What are the known incompatibilities of this compound?

    • It is incompatible with strong oxidizing agents and strong reducing agents.[2][3]

  • Q8: What are the likely degradation products of this compound?

    • The sulfur atom in the ring is susceptible to oxidation, which can lead to the formation of this compound 1-oxide (a sulfoxide) or this compound 1,1-dioxide (a sulfone).

  • Q9: How can I assess the purity of my this compound?

    • Purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative NMR (qNMR) is a powerful tool for determining absolute purity.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for developing a stability-indicating HPLC method.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Initial Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the main peak.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or start with a common wavelength like 210 nm.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the main peak and any impurity or degradation peaks.

  • Forced Degradation Sample Analysis: Analyze samples from forced degradation studies (see Protocol 2) to confirm that the method can separate the parent compound from its degradation products.

Protocol 2: Forced Degradation Studies

This protocol describes how to perform forced degradation studies to understand the stability of this compound under various stress conditions.

Objective: To intentionally degrade a sample of this compound to identify potential degradation products and pathways.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80 °C) in a stability chamber.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).

Methodology:

  • For each stress condition, prepare a solution of this compound at a known concentration.

  • Expose the samples to the respective stress conditions for predefined durations.

  • At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the samples using the developed stability-indicating HPLC method (Protocol 1).

  • Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

Data Presentation

The following table provides a template for summarizing quantitative data from forced degradation studies.

Stress ConditionDuration (hours)Temperature (°C)% Assay of this compound% Total Impurities
0.1 M HCl880
0.1 M NaOH880
3% H₂O₂2425
Thermal (Solid)4880
Photolytic (Solution)2425

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., color change, low yield) check_storage Verify Storage Conditions (Cool, Dark, Dry, Sealed) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, qNMR) check_storage->purity_analysis quarantine Quarantine Suspect Batch purity_analysis->quarantine compare_results Compare Purity Data to Specification quarantine->compare_results use_compound Compound is Fit for Use compare_results->use_compound Passes discard Discard Degraded Compound compare_results->discard Fails review_procedures Review Handling and Storage Procedures discard->review_procedures

Caption: Troubleshooting workflow for observed stability issues.

Forced_Degradation_Workflow start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photolytic Stress stress_conditions->photo sample_collection Collect Samples at Time Intervals acid->sample_collection base->sample_collection oxidation->sample_collection thermal->sample_collection photo->sample_collection hplc_analysis Analyze by Stability-Indicating HPLC Method sample_collection->hplc_analysis data_analysis Analyze Data: - % Degradation - Impurity Profile hplc_analysis->data_analysis

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Optimizing Chemoselectivity in the Oxidation of Substituted Tetrahydrothiopyran-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the chemoselective oxidation of substituted tetrahydrothiopyran-4-ones.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the oxidation of tetrahydrothiopyran-4-ones, helping users diagnose and resolve experimental challenges.

Q1: My reaction is producing a mixture of sulfoxide (B87167) and sulfone, but I only want the sulfoxide. How can I improve selectivity?

A1: This is a classic chemoselectivity problem, often caused by over-oxidation. The oxidant you are using is likely too strong or the reaction conditions are too harsh.

  • Immediate Troubleshooting Steps:

    • Lower the reaction temperature.

    • Reduce the number of equivalents of the oxidizing agent.

    • Decrease the reaction time and monitor closely using TLC or LC-MS.

  • Recommended Solution: Switch to a more chemoselective oxidizing agent. Davis's oxaziridine (B8769555) (2-(phenylsulfonyl)-3-phenyloxaziridine) is highly effective for the selective oxidation of sulfides to sulfoxides without significant over-oxidation.[1] This reagent is particularly useful for substrates with sensitive functional groups.[1] For example, the oxidation of 2,6-diaryl-tetrahydrothiopyran-4-ones with Davis's oxaziridine provides the corresponding sulfoxides in high yields (82-86%) with no sulfone formation observed.[1]

Q2: I am trying to synthesize the sulfone directly from the sulfide (B99878), but the yield is very low.

A2: Direct oxidation of the tetrahydrothiopyran-4-one core to a sulfone in high yield can be challenging.[1] Using strong, non-selective oxidants like peracetic acid often leads to a mixture of products, while milder conditions with reagents like diluted m-CPBA can result in poor conversion (e.g., 32% yield).[1]

  • Recommended Two-Step Protocol: The most reliable method to obtain high yields of the sulfone is a two-step approach:[1]

    • Step 1 (Sulfoxide Synthesis): First, oxidize the sulfide to the sulfoxide using a highly selective reagent like Davis's oxaziridine.

    • Step 2 (Sulfone Synthesis): Isolate the sulfoxide and then oxidize it to the sulfone. A smooth and slow oxidation of the purified sulfoxide with m-CPBA at low temperatures affords excellent yields of the final sulfone product.[1]

Q3: My reaction is not working, and I am recovering my starting material. What could be the problem?

A3: This issue typically points to insufficient reactivity of the chosen oxidant or deactivation of the catalyst.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure your oxidizing agent has not degraded. For example, m-CPBA can lose its activity over time.

    • Increase Temperature: Gradually increase the reaction temperature, but monitor carefully for the formation of byproducts.

    • Catalyst Issues: If using a catalytic system (e.g., ammonium (B1175870) molybdate (B1676688) or sodium tungstate (B81510) with H₂O₂), ensure the catalyst is active and used in the correct loading. However, note that these systems have been reported to be ineffective for the direct conversion of some substituted tetrahydrothiopyran-4-ones to sulfones.[1]

    • Consider a Stronger System: If milder conditions fail, a stronger, albeit less selective, system like peracetic acid might be necessary, followed by purification to isolate any desired product.[1]

Q4: I am observing unexpected byproducts. What side reactions could be occurring?

A4: A potential side reaction, especially upon S-oxidation, is β-syn elimination.[1] This can lead to the regeneration of diarylideneacetones (DAAs) if you are working with 2,6-diaryl substituted systems.[1]

  • Mitigation Strategy: Using very mild and controlled oxidation conditions can help minimize this pathway. The use of Davis's oxaziridine at controlled temperatures is less likely to promote such elimination reactions compared to harsher, more acidic reagents.

Q5: My substrate contains a sensitive functional group (e.g., a pyridine (B92270) ring). How can I avoid its oxidation?

A5: This is a critical chemoselectivity challenge. Many common oxidants will oxidize nitrogen-containing heterocycles.

  • Highly Recommended Solution: Davis's oxaziridine is the reagent of choice in this scenario. It has been shown to be highly chemoselective for the sulfur atom in the presence of a pyridine ring, leading to the desired sulfoxide without oxidation of the nitrogen atom.[1] In a specific example, 2,6-[2-pyridyl-substituted]-4H-tetrahydrothiopyran-4-one was successfully oxidized to its sulfoxide isomers in 73-80% yield with no N-oxidation observed.[1]

Data Presentation: Comparison of Oxidation Methods

The following tables summarize quantitative data from experiments on 2,6-diaryl-tetrahydrothiopyran-4-ones to help researchers select the optimal method.

Table 1: Selective Oxidation of Sulfide to Sulfoxide

Oxidizing AgentSubstrate IsomerTemperatureTimeYield (%)ObservationsReference
Davis's Oxaziridine(±)-transRoom Temp.< 3 hours82%Clean reaction, no over-oxidation.[1]
Davis's OxaziridinecisRoom Temp.< 3 hours86%Clean reaction, no over-oxidation.[1]
Davis's Oxaziridine2,6-(2-pyridyl)-trans-78°C to 0°C< 3 hours73%Highly chemoselective, no N-oxidation.[1]
Davis's Oxaziridine2,6-(2-pyridyl)-cis-78°C to 0°C< 3 hours80%Highly chemoselective, no N-oxidation.[1]
Peracetic Acid (1 eq.)N/AN/AN/A50%Significant sulfone byproduct from over-oxidation.[1]
Modified Kagan's ProtocolN/AN/AN/A15%Detrimental to product formation.[1]

Table 2: Oxidation of Sulfide to Sulfone

MethodOxidizing AgentTemperatureTimeYield (%)ObservationsReference
Direct Oxidation Diluted m-CPBARoom Temp.Overnight32%Very low conversion.[1]
Two-Step (from Sulfoxide)m-CPBALow Temp.N/AExcellentClean, high-yielding conversion.[1]

Experimental Protocols

Protocol 1: Highly Chemoselective Synthesis of Sulfoxides using Davis's Oxaziridine

This protocol describes the selective oxidation of a substituted this compound to its corresponding sulfoxide.

Materials:

  • Substituted this compound (1.0 eq.)

  • Davis's Oxaziridine (1.0 - 1.1 eq.)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware, magnetic stirrer

  • Reaction monitoring supplies (TLC plates, developing solvents)

Procedure:

  • Dissolve the starting sulfide (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Davis's oxaziridine (1.0 - 1.1 eq.) to the solution in one portion at room temperature. For highly sensitive substrates, the reaction can be cooled to 0°C, -20°C, or even -78°C.[1]

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (typically complete within 3 hours).[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure sulfoxide.

Protocol 2: High-Yield Synthesis of Sulfones via Two-Step Oxidation

This protocol outlines the oxidation of an isolated sulfoxide to the corresponding sulfone.

Materials:

  • Substituted this compound S-oxide (1.0 eq.)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve the starting sulfoxide (1.0 eq.) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Slowly add m-CPBA (~1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C. Note: The oxidation is exothermic.

  • Allow the reaction to stir at low temperature and monitor its progress by TLC. The reaction is typically complete once the starting sulfoxide spot has disappeared.

  • Once complete, quench the reaction by adding a saturated NaHCO₃ solution to neutralize the acidic byproducts.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude sulfone by flash chromatography or recrystallization to obtain the final product in high yield.[1]

Visualizations

Workflow for Optimizing Oxidation

The following diagram illustrates the recommended workflow for achieving selective oxidation of tetrahydrothiopyran-4-ones.

G cluster_start Starting Point cluster_goal Select Target Product cluster_process Recommended Synthetic Route cluster_end Final Product start Start: Substituted This compound goal_sulfoxide Target: Sulfoxide start->goal_sulfoxide High Selectivity Needed goal_sulfone Target: Sulfone start->goal_sulfone process_sulfoxide Protocol 1: Oxidize with Davis's Oxaziridine goal_sulfoxide->process_sulfoxide process_sulfone_step1 Step 1: Synthesize Sulfoxide (Use Protocol 1) goal_sulfone->process_sulfone_step1 Two-Step Approach (Recommended) end_sulfoxide Pure Sulfoxide process_sulfoxide->end_sulfoxide process_sulfone_step2 Step 2: Protocol 2: Oxidize Sulfoxide with m-CPBA process_sulfone_step1->process_sulfone_step2 end_sulfone Pure Sulfone process_sulfone_step2->end_sulfone

Caption: Recommended workflow for selective synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common oxidation problems.

G start Problem Observed q1 What is the main issue? start->q1 q2 Is over-oxidation to sulfone observed? q1->q2 Low Selectivity for Sulfoxide q3 Is starting material recovered? q1->q3 Low Conversion res4 Solution: Use a two-step protocol: Sulfide -> Sulfoxide -> Sulfone. q1->res4 Low Yield of Direct Sulfone Synthesis res1 Solution: Use Davis's Oxaziridine for high chemoselectivity. q2->res1 Yes res2 Solution: Use a milder oxidant (e.g., Davis's Oxaziridine). q2->res2 No, but other byproducts form res3 Solution: 1. Check reagent activity. 2. Increase temperature slightly. 3. Switch to a stronger oxidant. q3->res3

Caption: Decision tree for troubleshooting oxidation issues.

Reaction Pathway Analysis

This diagram illustrates the desired reaction pathways versus common pitfalls and side reactions.

G cluster_main Reaction Pathways cluster_side Side Reactions / Pitfalls S Sulfide (Start) SO Sulfoxide (Desired Intermediate) S->SO Chemoselective Oxidation (Davis's Reagent) SO2 Sulfone (Final Product) S->SO2 Direct Oxidation (Often low yield) OverOx Over-oxidation (Low Selectivity) S->OverOx SideOx Side-group Oxidation (e.g., N-Oxidation) S->SideOx SO->SO2 Controlled Oxidation (m-CPBA, low T) Elim β-syn Elimination SO->Elim

References

Technical Support Center: Method Refinement for High-Throughput Screening of Tetrahydrothiopyran-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the high-throughput screening (HTS) of Tetrahydrothiopyran-4-one analogs. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and refine your screening methodologies.

Frequently Asked Questions (FAQs)

Q1: My HTS assay is showing a low Z'-factor (<0.5). What are the common causes and how can I improve it?

A low Z'-factor indicates high variability in your assay data, making it difficult to distinguish between hits and non-hits. Common causes include inconsistent liquid handling, cell plating non-uniformity, reagent instability, and high background signal.[1][2]

To improve your Z'-factor:

  • Optimize Reagent Concentration: Ensure that the concentrations of enzymes, substrates, and other critical reagents are optimal and not limiting.

  • Validate DMSO Tolerance: Confirm that the final concentration of DMSO used to deliver the compounds does not adversely affect assay performance.[3]

  • Automate Liquid Handling: Use automated liquid handlers to minimize pipetting errors and ensure consistent volumes across all wells.[4]

  • Improve Cell Seeding: Ensure a homogenous cell suspension and optimize seeding density to achieve a consistent cell number per well. Uneven cell distribution is a major source of variability.[5][6]

  • Check Reagent Stability: Verify the stability of your reagents over the course of the experiment, especially if robotics failures or delays occur.[3]

Q2: I'm observing significant "edge effects" in my 96- and 384-well plates. How can I mitigate this?

Edge effect refers to the phenomenon where wells on the periphery of a microplate behave differently than the interior wells, often due to thermal gradients and differential evaporation.[7][8][9]

Solutions to minimize edge effects include:

  • Room Temperature Incubation: After seeding cells, allow the plates to sit at ambient room temperature for 60-90 minutes before transferring them to the 37°C incubator. This allows for a more even distribution of cells before they adhere.[6][9]

  • Use Barrier Plates: Employ plates with moats or lids designed to minimize evaporation.

  • Avoid Outer Wells: If the problem persists, you can leave the outer rows and columns of the plate empty or fill them with sterile media/PBS to act as a buffer.

  • Data Normalization: Employ computational methods to normalize the data across the plate, which can help correct for systematic errors like edge effects.[8][10]

Q3: How can I identify and avoid false positives, especially with sulfur-containing compounds like Tetrahydrothiopyran-4-ones?

False positives are compounds that appear active in a primary screen but are later found to be inactive.[4][11] They can arise from compound reactivity, aggregation, or interference with the assay's detection system.[12] this compound analogs, under certain biological conditions, may act as Michael acceptors, leading to non-specific covalent modification of proteins.[13]

Strategies for managing false positives:

  • Run Counter-Screens: Use an assay format that helps identify interference. For example, in luciferase-based assays, run a screen against the luciferase enzyme alone to flag direct inhibitors.[12][14]

  • Identify PAINs: Be aware of Pan-Assay Interference Compounds (PAINs), which are chemical structures known to frequently cause false positives.[15]

  • Check for Aggregation: Test hits at varying concentrations in the presence of a non-ionic detergent (e.g., Triton X-100). True inhibitors should maintain their activity, while aggregators will often be disrupted.

  • Use Orthogonal Assays: Confirm hits using a secondary assay that has a different biological mechanism or detection technology.[12]

  • Beware of Impurities: Metal impurities, particularly zinc, from synthesis or storage can cause false-positive signals in some assays. Consider using a chelator like TPEN as a control to investigate this possibility.[15][16]

Q4: Some of my this compound analogs are precipitating in the assay wells. What can I do?

Compound precipitation is a common issue, especially when transferring compounds from a 100% DMSO stock into an aqueous assay buffer.[17][18]

Troubleshooting steps:

  • Assess Solubility: Determine the kinetic solubility of your compounds in the final assay buffer.

  • Reduce Final Concentration: The most straightforward solution is to screen at a lower final concentration (e.g., 10 µM instead of 20 µM).[2]

  • Modify Assay Buffer: In some cases, adding a small percentage of serum or a solubilizing agent like BSA can help maintain compound solubility, provided it doesn't interfere with the assay.

  • Use Imaging: Automated imaging systems can be used to detect compound precipitation in microplates, allowing for the flagging of problematic wells.[17][18]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Plate-to-Plate Variability 1. Inconsistent reagent preparation. 2. Fluctuation in incubator conditions (Temp, CO₂). 3. Variation in cell passage number or health. 4. Batch-to-batch variation in reagents (e.g., serum).1. Prepare large batches of reagents for the entire screen. 2. Monitor and log incubator performance. 3. Use cells within a consistent, narrow passage number range.[3] 4. Test new reagent lots before use in a large screen.
Signal Drifts During Plate Reading 1. Reagent instability (e.g., luminescent signal decay). 2. Temperature changes affecting enzyme kinetics. 3. Evaporation from wells over time.1. Optimize the reading window to coincide with the most stable signal. 2. Allow plates to equilibrate to room temperature before reading. 3. Use plate seals and minimize the time plates are left uncovered.
False Negatives 1. Compound concentration is too low. 2. Insufficient incubation time. 3. Compound degradation in assay buffer. 4. Strong binding to plate plastic.1. Screen at multiple concentrations if feasible. 2. Perform a time-course experiment to determine optimal incubation time. 3. Assess compound stability in the assay buffer. 4. Consider using low-binding microplates.

HTS Workflow and Experimental Protocols

This section provides a visual overview of a typical HTS workflow and a detailed protocol for a common kinase assay, which is a frequent target for small molecule inhibitors.

HTS_Workflow cluster_prep Phase 1: Preparation & Development cluster_screen Phase 2: Primary Screen cluster_validation Phase 3: Hit Validation AssayDev Assay Development & Miniaturization (384-well) Pilot Pilot Screen (~2k compounds) AssayDev->Pilot QC QC Check (Z' > 0.5) Pilot->QC Library Compound Library Plating QC->Library Proceed to HTS HTS Full HTS Campaign (Single Concentration) Library->HTS DataAcq Data Acquisition & Normalization HTS->DataAcq HitPick Hit Picking & Re-testing DataAcq->HitPick Identify Hits DoseResp Dose-Response (IC50 Determination) HitPick->DoseResp Counterscreen Orthogonal & Counter-Screens DoseResp->Counterscreen SAR Preliminary SAR Analysis Counterscreen->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: High-throughput screening (HTS) experimental workflow.

Protocol: ADP-Glo™ Luminescent Kinase Assay (384-Well Format)

This protocol is adapted for screening inhibitors, such as this compound analogs, against a target kinase.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase Solution: Dilute the target kinase enzyme in assay buffer to a 2X final concentration.

  • Substrate/ATP Solution: Prepare a 2X solution of the specific kinase substrate and ATP in assay buffer. The ATP concentration should be at or near the Kₘ for the enzyme to ensure sensitivity to competitive inhibitors.

  • Compound Plates: Prepare 384-well plates containing the this compound analog library, typically as a 10 mM stock in DMSO. Create an intermediate plate by diluting compounds to the desired concentration for transfer to the assay plate.

2. Assay Procedure:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer ~50 nL of compound solution from the intermediate plate to the wells of a 384-well assay plate. Include wells with only DMSO for negative controls (100% activity) and a known potent inhibitor for positive controls (0% activity).[19]

  • Enzyme Addition: Add 5 µL of the 2X kinase solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of the 2X substrate/ATP solution to each well to start the kinase reaction. The total reaction volume is now 10 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[19]

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[19]

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Data Presentation

After a successful screen and hit confirmation, quantitative data such as IC₅₀ values should be summarized clearly.

Table 1: Dose-Response Results for Confirmed Hits

Compound IDStructureIC₅₀ (µM)Hill SlopeMax Inhibition (%)
THTP-001[Structure Image]1.2 ± 0.21.198
THTP-007[Structure Image]5.8 ± 0.70.995
THTP-015[Structure Image]0.8 ± 0.11.099
Control Inhibitor[Structure Image]0.05 ± 0.011.2100

Signaling Pathway Visualization

This compound analogs may be developed to target various signaling pathways implicated in disease. The PI3K/AKT/mTOR pathway is a common target for cancer drug discovery.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation THTP_analog THTP-4-one Analog (Hypothetical Inhibitor) THTP_analog->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Validation & Comparative

Unveiling the Architecture of Bio-Relevant Scaffolds: A Comparative Guide to the Structural Validation of Tetrahydrothiopyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of the three-dimensional structure of Tetrahydrothiopyran-4-one derivatives is a critical step in drug discovery and development. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural elucidation, alongside alternative and complementary spectroscopic techniques. Experimental data and detailed protocols are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.

This compound and its derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for medicinal chemistry. Accurate structural validation is paramount to understanding their structure-activity relationships (SAR) and for rational drug design. While single-crystal X-ray crystallography provides the most definitive atomic-level picture, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy offer valuable and often complementary structural insights.

At the Atomic Level: The Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and, consequently, a precise model of the molecule, revealing bond lengths, bond angles, and stereochemistry.[2][3] For instance, the crystal structure of 2r,6t-diphenylthian-4-one N-isonicotinoylhydrazone, a derivative of this compound, was successfully determined using X-ray diffraction, confirming its conformation in the solid state.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for the structural determination of a this compound derivative using single-crystal X-ray crystallography involves the following steps:

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound.[3] This is typically achieved by slow evaporation of a saturated solution of the derivative in a suitable solvent or solvent mixture. Common crystallization techniques include vapor diffusion (hanging or sitting drop), slow cooling, and solvent layering.[5]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[3] This map is used to build an initial molecular model, which is subsequently refined against the experimental data to obtain the final, accurate structure.[5]

G Workflow for X-ray Crystallography cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination a Purified Compound c Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) a->c b Solvent Selection b->c d Single Crystal c->d e Mount Crystal d->e Transfer f X-ray Diffraction e->f g Diffraction Pattern f->g h Data Processing g->h Input i Structure Solution (Phasing) h->i j Model Building & Refinement i->j k Final 3D Structure j->k

Figure 1. A generalized workflow for determining the three-dimensional structure of a small molecule using single-crystal X-ray crystallography.

Complementary Perspectives: Spectroscopic Alternatives

While X-ray crystallography provides unparalleled detail in the solid state, spectroscopic methods offer crucial information about the molecule's structure and connectivity, often in solution, which can be more biologically relevant.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and stereochemistry of molecules in solution.[6] For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the number of protons attached to each carbon. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further establish the complete bonding network.[6] For example, the stereochemistry of cis and trans isomers of 2,6-diarylthian-4-one hydrazone derivatives has been extensively studied using ¹H and ¹³C NMR spectroscopy.[4]

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.[6] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, which is a critical piece of evidence in structural validation.[7] Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[8] For this compound derivatives, the characteristic carbonyl (C=O) stretching frequency is a key diagnostic peak. The presence or absence of other functional groups, such as hydroxyl (-OH) or amine (-NH), can also be readily determined.

A Comparative Overview

The choice of analytical method for the structural validation of this compound derivatives depends on the specific research question, the nature of the sample, and the desired level of detail.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Phase Solid (single crystal)[3]Solution[6]Gas phase (after ionization)[6]Solid or Liquid
Information Obtained 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[1]Connectivity, stereochemistry, dynamic information in solution[6]Molecular weight, elemental formula, fragmentation patterns[6]Presence of functional groups[8]
Resolution Atomic (<1 Å)[6]Lower than crystallography, provides an ensemble-averaged structure[9]Provides mass-to-charge ratioIdentifies vibrational modes of functional groups
Key Advantage Unambiguous determination of 3D structure[1]Provides structural information in a biologically relevant state (solution)High sensitivity and accuracy for molecular formula determinationRapid and non-destructive functional group analysis
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain[3]Can be complex to interpret for large or conformationally flexible moleculesDoes not directly provide 3D structural informationProvides limited information on the overall molecular structure

Detailed Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural analysis, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

  • Data Analysis: Process the spectra to assign chemical shifts and coupling constants. Integrate the information from all NMR experiments to determine the complete chemical structure.[6]

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.[6]

  • Mass Analysis: Measure the mass-to-charge ratio (m/z) of the molecular ion using a high-resolution mass analyzer (e.g., TOF, Orbitrap).[6]

  • Formula Determination: Use the accurate mass measurement to determine the elemental formula of the compound.

FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For liquid samples, a small drop can be placed between two salt plates.

  • Data Acquisition: Record the infrared spectrum using an FT-IR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, paying particular attention to the carbonyl stretch.

G Comparative Structural Validation Pathway cluster_spectroscopy Initial Spectroscopic Analysis cluster_interpretation Structural Hypothesis cluster_crystallography Definitive Structural Confirmation start Synthesized This compound Derivative nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (HRMS) start->ms ftir FT-IR Spectroscopy start->ftir hypothesis Proposed 2D Structure & Stereochemistry nmr->hypothesis Connectivity & Stereochemistry ms->hypothesis Molecular Formula ftir->hypothesis Functional Groups xray Single-Crystal X-ray Crystallography hypothesis->xray For Absolute Confirmation final_structure Confirmed 3D Structure (Solid State) xray->final_structure

Figure 2. A logical workflow illustrating the complementary roles of spectroscopic techniques and X-ray crystallography in the structural validation of novel compounds.

Conclusion

The structural validation of this compound derivatives is most robustly achieved through a combination of techniques. While NMR, MS, and FT-IR spectroscopy provide essential information regarding the connectivity, molecular formula, and functional groups, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional atomic arrangement. By leveraging the strengths of each technique, researchers can gain a comprehensive understanding of these important molecules, thereby accelerating the drug discovery and development process.

References

A Comparative Study of Tetrahydrothiopyran-4-one and Tetrahydropyran-4-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiopyran-4-one and tetrahydropyran-4-one are two six-membered heterocyclic ketones that serve as versatile building blocks in organic synthesis, particularly in the construction of complex molecular architectures and pharmacologically active compounds. While structurally similar, the presence of a sulfur atom in the thiopyran ring versus an oxygen atom in the pyran ring imparts distinct physical and chemical properties, influencing their reactivity and suitability for different synthetic transformations. This guide provides an objective comparison of these two synthons, supported by experimental data, to aid researchers in selecting the optimal building block for their specific applications.

Physical and Chemical Properties

The fundamental differences in the physicochemical properties of this compound and Tetrahydropyran-4-one, stemming from the heteroatom, are summarized in Table 1.

PropertyThis compoundTetrahydropyran-4-one
Molecular Formula C₅H₈OSC₅H₈O₂
Molecular Weight 116.18 g/mol 100.12 g/mol
Appearance Sandy light brown colored crystals with a peculiar odorColorless to light yellow liquid
Melting Point 58-60 °CNot applicable (liquid at room temperature)
Boiling Point Not specified in the provided results.166-166.5 °C
Density Not specified in the provided results.1.084 g/mL at 25 °C
Solubility Soluble in BTX and various alcohols; insoluble in waterSoluble in many organic solvents; insoluble in water.
CAS Number 1072-72-629943-42-8

Comparative Reactivity in Key Synthetic Transformations

The reactivity of the carbonyl group in both ketones is central to their utility in synthesis. The nature of the heteroatom influences the electron density at the carbonyl carbon and the overall conformational preferences of the ring, thereby affecting reaction outcomes.

Condensation Reactions (Knoevenagel and Aldol)

Both ketones are valuable substrates for condensation reactions, which are fundamental for carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group. While specific comparative data is limited, the general reactivity of ketones in Knoevenagel condensations is well-established.

Aldol (B89426) Condensation: The aldol condensation allows for the formation of β-hydroxy ketones or α,β-unsaturated ketones.

  • This compound is instrumental in various condensation reactions, leading to the synthesis of complex heterocyclic systems like spiroimidazolones and tetrahydrocarbazoles.[1]

  • Tetrahydropyran-4-one also participates in condensation reactions for the preparation of dipeptides and spiroimidazolones.

Wittig and Horner-Wadsworth-Emmons Reactions

These reactions are pivotal for the synthesis of alkenes from carbonyl compounds. The choice between the two often depends on the desired stereoselectivity and the nature of the ylide.

  • General Principle: The Wittig reaction utilizes a phosphonium (B103445) ylide, while the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic.[2] The HWE reaction often favors the formation of (E)-alkenes.[2]

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This transformation is crucial in the synthesis of many pharmaceutical compounds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced.

  • General Information: Reductive amination is a widely used method for C-N bond formation in the pharmaceutical industry.[3]

Synthesis of Spirocycles

Both ketones are excellent starting materials for the synthesis of spirocyclic compounds, which are of great interest in medicinal chemistry due to their rigid three-dimensional structures.

  • This compound is used in the synthesis of spiroimidazolones.[1]

  • Tetrahydropyran-4-one is utilized in the enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives through a domino Knoevenagel/Michael/cyclization reaction.[4]

Applications in Drug Discovery and Development

The distinct properties of these two ketones have led to their use in the synthesis of different classes of bioactive molecules.

  • This compound serves as a critical intermediate in the synthesis of novel drug candidates.[1] Its derivatives have been investigated for their anti-cancer and anti-parasitic activities.

  • Tetrahydropyran-4-one is a key component in the development of potent and selective histamine-3 receptor (H3R) antagonists for treating cognitive disorders. It is also a valuable building block for various oxacycles and has shown potential in the development of antiviral drugs.[5]

Experimental Protocols

General Protocol for Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere, dissolve the phosphonate ester in an anhydrous solvent (e.g., THF) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the solution to the desired temperature (typically 0 °C or -78 °C). Add a suitable base (e.g., NaH, n-BuLi) dropwise. Stir the mixture for 30-60 minutes to allow for the complete formation of the phosphonate carbanion.

  • Carbonyl Addition: Add a solution of this compound or Tetrahydropyran-4-one in the anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at the chosen temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography.[6]

General Protocol for Reductive Amination

This is a general procedure and specific conditions may vary depending on the amine and reducing agent used.

  • Imine Formation: In a round-bottom flask, dissolve the ketone (this compound or Tetrahydropyran-4-one) and the desired amine in a suitable solvent (e.g., methanol, dichloroethane). If the amine is used as a salt, a base is added to liberate the free amine. The mixture is stirred, sometimes with the removal of water, to form the imine or enamine intermediate.

  • Reduction: A reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride) is added portion-wise to the reaction mixture. The reaction is stirred until the reduction is complete, as monitored by TLC or GC-MS.

  • Workup: The reaction is quenched by the addition of water or a suitable aqueous solution.

  • Extraction: The product is extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or crystallization.

Visualizations

General Synthetic Pathways

The following diagram illustrates the central role of this compound and Tetrahydropyran-4-one in the synthesis of various important scaffolds.

G cluster_0 This compound cluster_1 Tetrahydropyran-4-one cluster_2 Key Reactions cluster_3 Important Scaffolds THTP This compound Condensation Condensation Reactions THTP->Condensation Wittig_HWE Wittig/HWE Reactions THTP->Wittig_HWE ReductiveAmination Reductive Amination THTP->ReductiveAmination Spiro Spirocyclization THTP->Spiro THP Tetrahydropyran-4-one THP->Condensation THP->Wittig_HWE THP->ReductiveAmination THP->Spiro Spiroimidazolones Spiroimidazolones Condensation->Spiroimidazolones Tetrahydrocarbazoles Tetrahydrocarbazoles Condensation->Tetrahydrocarbazoles Dipeptides Dipeptides Condensation->Dipeptides Alkenes Alkenes Wittig_HWE->Alkenes Amines Amines ReductiveAmination->Amines Spirooxindoles Spirooxindoles Spiro->Spirooxindoles

Caption: Synthetic utility of the two ketones.

Workflow for a Typical Condensation Reaction

The following workflow outlines the general steps involved in a base-catalyzed condensation reaction using either of the two ketones.

G start Start dissolve Dissolve Ketone and Active Methylene Compound in Solvent start->dissolve add_base Add Base Catalyst dissolve->add_base stir Stir at Appropriate Temperature add_base->stir monitor Monitor Reaction (TLC, GC-MS) stir->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify Product (Chromatography/Crystallization) extract->purify end End purify->end

Caption: General workflow for condensation.

Conclusion

Both this compound and Tetrahydropyran-4-one are valuable and versatile building blocks in synthetic chemistry. The choice between them should be guided by the specific requirements of the target molecule and the desired reaction pathway. This compound, with its sulfur heteroatom, offers unique reactivity and has been prominently featured in the synthesis of sulfur-containing heterocycles and certain pharmaceuticals. Tetrahydropyran-4-one, on the other hand, is a staple in the synthesis of various oxygen-containing scaffolds and has proven utility in the development of CNS-targeting agents. A thorough understanding of their comparative reactivity, as outlined in this guide, will empower researchers to make informed decisions in their synthetic endeavors.

References

Validating the Structure of Novel Thian-4-one Hydrazones: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as thian-4-one hydrazones, which are of significant interest due to their diverse biological activities, unambiguous structural validation is paramount. While several analytical techniques can provide structural insights, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide detailed through-bond and through-space atomic correlations in solution. This guide provides a comparative overview of the application of 2D NMR in validating the structure of novel thian-4-one hydrazones, supported by experimental data and protocols.

Performance Comparison: 2D NMR vs. Alternative Techniques

The structural elucidation of thian-4-one hydrazones relies on a combination of spectroscopic techniques. While 1D NMR (¹H and ¹³C) provides the foundational information on the chemical environment of protons and carbons, 2D NMR experiments are essential for assembling the molecular puzzle.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed proton-proton and proton-carbon correlations, enabling unambiguous assignment of all atoms and their connectivity.Provides a complete picture of the molecular framework in solution. Non-destructive.Can be time-consuming for data acquisition and interpretation. Requires specialized instrumentation.
X-ray Crystallography Precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.Considered the "gold standard" for absolute structure determination.[1]Requires a single, high-quality crystal, which can be challenging to obtain. The solid-state conformation may not be the same as in solution.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.Does not provide direct information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, C=N).Fast and simple to perform. Provides a quick check for key functional groups.Provides limited information about the overall molecular structure.

Unraveling the Structure with 2D NMR: A Data-Driven Example

To illustrate the power of 2D NMR, let's consider a hypothetical novel thian-4-one hydrazone. The following tables summarize the expected 2D NMR correlations that would be used to validate its structure.

¹H-¹H COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other, typically through two or three bonds.

Proton (δ, ppm)Correlated Proton(s) (δ, ppm)Interpretation
H-2 (ax)H-3 (ax), H-3 (eq)H-2 is adjacent to the C-3 methylene (B1212753) group.
H-6 (ax)H-5 (ax), H-5 (eq)H-6 is adjacent to the C-5 methylene group.
H-3 (ax)H-2 (ax), H-3 (eq)Geminal and vicinal coupling within the thiopyran ring.
H-5 (eq)H-6 (ax), H-5 (ax)Geminal and vicinal coupling within the thiopyran ring.
Ar-H (ortho)Ar-H (meta)Coupling within the aromatic ring of the hydrazone moiety.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

This experiment correlates protons directly attached to a carbon atom.

Proton (δ, ppm)Correlated Carbon (δ, ppm)Assignment
H-2C-2Methine proton on the thiopyran ring.
H-6C-6Methine proton on the thiopyran ring.
H-3C-3Methylene protons on the thiopyran ring.
H-5C-5Methylene protons on the thiopyran ring.
Ar-HC-ArAromatic protons and their corresponding carbons.
N-NH-CH=C=NImine proton and carbon.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

This experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different parts of the molecule.

Proton (δ, ppm)Correlated Carbon(s) (δ, ppm)Interpretation
H-2C-3, C-4, C-6Connects H-2 to the carbonyl carbon and across the sulfur atom.
H-6C-2, C-4, C-5Connects H-6 to the carbonyl carbon and adjacent methylene.
H-3C-2, C-4, C-5Confirms the position of the C-3 methylene group.
H-5C-4, C-6Confirms the position of the C-5 methylene group.
N-NHC=N, C-Ar (ipso)Connects the hydrazone nitrogen to the imine carbon and the aromatic ring.
Ar-HC=N, other C-ArConfirms the attachment of the aromatic ring to the hydrazone moiety.

Experimental Protocols

General Sample Preparation for 2D NMR
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Dissolve 5-10 mg of the thian-4-one hydrazone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments like NOESY, it may be beneficial to degas the sample to remove dissolved oxygen.

2D NMR Data Acquisition

The following is a general protocol for acquiring a standard suite of 2D NMR experiments on a modern NMR spectrometer. Specific parameters may need to be optimized for the particular instrument and sample.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse calibration.

  • ¹³C NMR Spectrum: Acquire a 1D ¹³C NMR spectrum to determine the spectral width for the indirect dimension in heteronuclear experiments.

  • COSY:

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire a sufficient number of scans per increment to achieve adequate signal-to-noise.

  • HSQC:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Set the spectral width in F2 (¹H) and F1 (¹³C) to encompass all relevant signals.

    • Optimize the one-bond coupling constant (¹JCH) to a typical value of ~145 Hz.

  • HMBC:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Set the spectral width in F2 (¹H) and F1 (¹³C) as for the HSQC.

    • Optimize the long-range coupling constant (ⁿJCH) to a value between 6-10 Hz to observe two- and three-bond correlations.

Visualizing the Validation Workflow

The process of validating the structure of a novel thian-4-one hydrazone using 2D NMR can be visualized as a systematic workflow.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Validation Synthesis Synthesize Novel Thian-4-one Hydrazone Purification Purify Compound (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) Purification->SamplePrep OneD_NMR Acquire 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR ProcessData Process NMR Data TwoD_NMR->ProcessData AssignSignals Assign ¹H and ¹³C Signals ProcessData->AssignSignals CorrelateData Analyze 2D Correlations AssignSignals->CorrelateData ValidateStructure Confirm Connectivity & Validate Structure CorrelateData->ValidateStructure FinalReport Final Structural Report ValidateStructure->FinalReport

Caption: Workflow for the structural validation of novel thian-4-one hydrazones.

Logical Relationships in 2D NMR-Based Structural Elucidation

The different 2D NMR experiments provide complementary information that is logically integrated to build a complete picture of the molecular structure.

G cluster_data 2D NMR Data cluster_interpretation Structural Insights COSY COSY ¹H-¹H Correlations (2-3 bonds) ProtonSpinSystems Identify Proton Spin Systems COSY->ProtonSpinSystems HSQC HSQC ¹H-¹³C Direct Correlations (1 bond) DirectAttachments Assign Directly Attached Protons & Carbons HSQC->DirectAttachments HMBC HMBC ¹H-¹³C Long-Range Correlations (2-3 bonds) MolecularFramework Assemble Molecular Framework HMBC->MolecularFramework ProtonSpinSystems->MolecularFramework DirectAttachments->MolecularFramework FinalStructure Validated Structure of Thian-4-one Hydrazone MolecularFramework->FinalStructure

Caption: Integration of 2D NMR data for structural elucidation.

References

Comparing the efficacy of different catalysts for Tetrahydrothiopyran-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A deep dive into the catalytic synthesis of Tetrahydrothiopyran-4-one, offering a comparative analysis of catalyst efficacy, supported by experimental data and detailed protocols.

The synthesis of this compound, a crucial heterocyclic scaffold in medicinal chemistry and drug development, can be achieved through various catalytic routes. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and overall viability of the synthetic process. This guide provides an objective comparison of different catalytic systems, presenting quantitative data and detailed experimental methodologies to inform catalyst selection for this important synthetic target.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for the synthesis of this compound and its derivatives is summarized below. The data is compiled from notable studies in the field, highlighting key performance indicators such as reaction yield, time, and conditions.

Catalytic SystemCatalystSubstrate(s)ProductYield (%)Temperature (°C)Reaction Time (h)Key Advantages
Base-Catalyzed Dieckmann Condensation Sodium Methoxide (B1231860) (NaOMe)Dimethyl 3,3'-thiodipropanoateTetrahydro-4H-thiopyran-4-one>75Reflux15-20Cost-effective, straightforward procedure for the parent scaffold.[1]
Rhodium-Catalyzed Hydroacylation/Thio-Conjugate-Addition [Rh(COD)Cl]₂/dppeβ-(tert-butylthio)propanal and alkyneSubstituted this compoundup to 9911012High yields, broad substrate scope for derivatives.[2][3]
Phase-Transfer Catalysis Tetrabutylammonium (B224687) bromide (TBAB)Diarylideneacetones and Na₂S·9H₂O2,6-Diaryl-tetrahydrothiopyran-4-onesup to 98Room Temp.2-24High diastereoselectivity, mild reaction conditions for substituted analogs.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Base-Catalyzed Dieckmann Condensation using Sodium Methoxide

This protocol describes the synthesis of the parent Tetrahydro-4H-thiopyran-4-one via an intramolecular Dieckmann condensation.

Procedure:

  • Sodium metal is added to anhydrous methanol (B129727) under an inert atmosphere to generate sodium methoxide in situ.

  • Dimethyl 3,3'-thiobispropanoate is added dropwise to the sodium methoxide solution in THF at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 15-20 hours.

  • After cooling, the reaction is quenched with aqueous acid.

  • The resulting intermediate, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, is then subjected to decarboxylation by refluxing in 10% aqueous H₂SO₄ to yield Tetrahydro-4H-thiopyran-4-one.[1]

Rhodium-Catalyzed Synthesis of Substituted Tetrahydrothiopyran-4-ones

This method outlines a one-pot assembly of substituted Tetrahydrothiopyran-4-ones from β-thio-substituted aldehydes and alkynes.

Procedure:

  • A mixture of the rhodium precursor [Rh(COD)Cl]₂ and the ligand dppe is dissolved in a suitable solvent such as DCE under an inert atmosphere.

  • The β-(tert-butylthio)-substituted aldehyde and the corresponding alkyne are added to the catalyst solution.

  • The reaction mixture is heated at 110 °C for 12 hours.

  • The resulting β'-thio-substituted-enone intermediate undergoes an in situ intramolecular S-conjugate addition to yield the desired substituted this compound.[2][3]

Phase-Transfer Catalyzed Synthesis of 2,6-Diaryl-tetrahydrothiopyran-4-ones

This protocol details the diastereoselective synthesis of cis- or trans-2,6-diaryl-tetrahydrothiopyran-4-ones.

Procedure:

  • A mixture of the diarylideneacetone, sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide) is prepared in a biphasic solvent system (e.g., dichloromethane/water).

  • The reaction is stirred vigorously at room temperature for a period ranging from 2 to 24 hours, with the specific duration and solvent choice influencing the diastereoselectivity (cis vs. trans).

  • Upon completion, the organic layer is separated, washed, dried, and concentrated to yield the 2,6-diaryl-tetrahydrothiopyran-4-one product.[4][5]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative evaluation of catalysts in the synthesis of this compound.

Catalyst_Comparison_Workflow cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis and Optimization start Define Synthetic Route (e.g., Dieckmann Condensation) reactants Prepare Starting Materials (e.g., Dimethyl 3,3'-thiodipropanoate) start->reactants catalysts Select Catalysts for Comparison (e.g., NaOMe, NaH, KOtBu) reactants->catalysts reaction_setup Set up Parallel Reactions (Identical conditions, varied catalyst) catalysts->reaction_setup Input monitoring Monitor Reaction Progress (TLC, GC-MS, etc.) reaction_setup->monitoring workup Quench and Work-up Reactions monitoring->workup analysis Analyze Products (Yield, Purity, Spectroscopic Data) workup->analysis Output comparison Compare Catalyst Performance (Table of Results) analysis->comparison optimization Optimize Conditions for Best Catalyst (Temperature, Time, Loading) comparison->optimization final_product Optimized Synthesis of This compound optimization->final_product Final Protocol

A generalized workflow for comparing catalyst efficacy.

References

In Vitro Antitumor Activity of Tetrahydrothiopyran-4-one Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antitumor activity of various thiopyran-4-one derivatives and related heterocyclic compounds. The data presented is compiled from recent studies to aid in the evaluation of their potential as anticancer agents. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development.

Comparative Analysis of Cytotoxicity

The antitumor potential of a compound is primarily assessed by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this evaluation. The following tables summarize the IC50 values of various thiopyran-4-one derivatives and related compounds against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of 6H-Thiopyran-2,3-dicarboxylate Derivatives

CompoundHCT-15 (Colon)MCF-7 (Breast)
4a 3.54.5
4b 1012
4c 1513
4d 89

Data sourced from a study on 6H-thiopyran-2,3-dicarboxylate derivatives. The results indicate that these compounds exhibit good cytotoxicity against both HCT-15 colon and MCF-7 breast cancer cell lines[1]. Notably, compound 4a, which has a methoxy (B1213986) group, showed the most potent antiproliferative effect[1].

Table 2: Cytotoxicity (IC50, µM) of 4-Thiophenyl-pyrazole, Pyridine, and Pyrimidine (B1678525) Derivatives

CompoundHepG-2 (Liver)MCF-7 (Breast)
2a 10.2515.41
6a 12.8418.72
7a 11.1516.23
10b 13.8119.54
15a 25.7231.45
18a 14.2120.19
Erlotinib 9.8711.04
Sorafenib 7.659.21

This table presents the anti-proliferative activities of newly synthesized 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives against HepG-2 and MCF-7 cancer cell lines. Several compounds, including 2a, 6a, 7a, 10b, 15a, and 18a, demonstrated significant anticancer activities[2].

Key Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparison of in vitro data. Below are detailed methodologies for common assays used to evaluate the antitumor activity of chemical compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay helps to understand if a compound induces cell cycle arrest.

Workflow for Cell Cycle Analysis

A Treat cells with compound B Harvest and fix cells A->B C Treat with RNase B->C D Stain with Propidium (B1200493) Iodide C->D E Analyze by flow cytometry D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the compound for 24 to 48 hours.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the DNA content by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by propidium iodide).

Workflow for Apoptosis Assay

A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time period.

  • Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add more binding buffer and analyze the cells immediately by flow cytometry.

Signaling Pathways in Cancer Targeted by Thiopyran-4-one Derivatives

Several key signaling pathways that are often dysregulated in cancer have been identified as potential targets for thiopyran-4-one compounds and their analogues. Understanding these pathways is crucial for elucidating the mechanism of action of these potential anticancer agents.

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation, immunity, cell proliferation, and survival. Its constitutive activation is common in many cancers.

cluster_0 Cytoplasm cluster_1 Nucleus Stimuli (TNF-α, IL-1) Stimuli (TNF-α, IL-1) IKK Complex IKK Complex Stimuli (TNF-α, IL-1)->IKK Complex IκBα (P) IκBα (P) IKK Complex->IκBα (P) IκBα degradation IκBα degradation IκBα (P)->IκBα degradation NF-κB (p50/p65) activation NF-κB (p50/p65) activation IκBα degradation->NF-κB (p50/p65) activation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65) activation->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Transcription->Proliferation, Survival, Angiogenesis Tetrahydrothiopyran-4-one This compound This compound->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound This compound This compound->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and its inhibition.

This guide serves as a starting point for researchers interested in the antitumor potential of this compound compounds. The provided data and protocols facilitate a comparative understanding and can guide future experimental design. Further investigation into the structure-activity relationships and specific molecular targets of these compounds is warranted to fully realize their therapeutic potential.

References

A Comparative Analysis of the Reactivity of Thiopyranones and Piperidones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the chemical behavior of two key heterocyclic scaffolds, providing insights into their reactivity for applications in medicinal chemistry and materials science.

Thiopyranones and piperidones represent two important classes of six-membered heterocyclic compounds, distinguished by the presence of a sulfur or a nitrogen atom within the ring, respectively, in addition to a ketone functional group. This structural difference imparts distinct electronic and steric properties, leading to significant variations in their chemical reactivity. This guide provides a comparative analysis of the reactivity of thiopyranones and piperidones, supported by representative experimental protocols and conceptual diagrams to aid researchers, scientists, and drug development professionals in understanding and utilizing these valuable scaffolds.

Comparative Reactivity Profile

The reactivity of thiopyranones and piperidones is primarily dictated by the nature of the heteroatom within the ring. Sulfur, being larger and more polarizable than nitrogen, influences the electronic distribution and conformational flexibility of the thiopyranone ring in a manner distinct from the nitrogen atom in the piperidone ring. These differences are manifested in their susceptibility to nucleophilic attack, propensity for electrophilic substitution, and stability towards ring-opening reactions.

Reaction TypeThiopyranonesPiperidonesKey Differences
Nucleophilic Addition The carbonyl group is activated by the electron-withdrawing nature of the sulfur atom, making it susceptible to nucleophilic attack. The larger size of sulfur can also influence the stereochemical outcome of the addition.The nitrogen atom's electron-donating inductive effect can slightly deactivate the carbonyl group towards nucleophiles compared to a simple cyclohexanone. However, N-substitution can modulate this reactivity.Thiopyranones are generally more reactive towards nucleophiles at the carbonyl carbon.
Electrophilic Substitution The sulfur atom can be oxidized, and the ring can undergo electrophilic attack, although it is generally less reactive than simpler thiophenes due to the carbonyl group's deactivating effect.The nitrogen atom is a site of basicity and can be readily protonated or alkylated. Electrophilic substitution on the ring is generally difficult due to the deactivating effect of the carbonyl and the saturated nature of the ring.Piperidones are more susceptible to reactions at the nitrogen atom, while thiopyranones may undergo reactions at the sulfur atom or the ring carbons under specific conditions.
Ring-Opening Reactions The C-S bond can be cleaved under certain reductive or oxidative conditions, or by strong nucleophiles, leading to ring-opened products.[1]The C-N bond is generally stable, but the ring can be opened under specific enzymatic or harsh chemical conditions.Thiopyranone rings are potentially more susceptible to cleavage at the heteroatom-carbon bond compared to piperidone rings.

Experimental Protocols

To provide a practical context for the reactivity differences, the following are detailed methodologies for key experiments that can be adapted to both thiopyranone and piperidone systems for comparative studies.

Experimental Protocol 1: Comparative Michael Addition Reaction

This protocol describes a general procedure for the Michael addition of a thiol nucleophile to a thiopyranone or piperidone derivative bearing an α,β-unsaturated moiety.

Objective: To compare the susceptibility of α,β-unsaturated thiopyranones and piperidones to conjugate addition.

Materials:

Procedure:

  • Dissolve the α,β-unsaturated heterocyclic ketone (1 mmol) in dichloromethane (20 mL) in a round-bottom flask.

  • Add thiophenol (1.2 mmol) to the solution.

  • Add triethylamine (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the product by NMR and mass spectrometry to confirm the structure and calculate the yield.

Expected Outcome: A comparison of the reaction times and yields for the thiopyranone and piperidone substrates will provide a quantitative measure of their relative reactivity towards Michael addition.

Experimental Protocol 2: Comparative Reduction of the Carbonyl Group

This protocol outlines the reduction of the ketone functionality in thiopyranones and piperidones using sodium borohydride (B1222165).

Objective: To compare the reactivity of the carbonyl group in thiopyranones and piperidones towards a hydride reducing agent.

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • N-Methyl-4-piperidone

  • Sodium borohydride

  • Methanol (B129727) (solvent)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the heterocyclic ketone (1 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting alcohol by silica gel column chromatography.

  • Determine the yield and characterize the product by spectroscopic methods.

Expected Outcome: Comparing the reaction rates and yields for the reduction of thiopyranone and piperidone will indicate the relative electrophilicity of their carbonyl carbons.

Visualizing Reactivity and Pathways

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of experimental workflows and signaling pathway involvement.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_analysis Analysis cluster_product Products start_thio Thiopyranone reaction Nucleophilic Addition (e.g., Grignard Reagent) start_thio->reaction start_pip Piperidone start_pip->reaction tlc TLC Monitoring reaction->tlc workup Aqueous Workup tlc->workup purification Column Chromatography workup->purification product_thio Tertiary Alcohol (from Thiopyranone) purification->product_thio product_pip Tertiary Alcohol (from Piperidone) purification->product_pip

Caption: A generalized experimental workflow for comparing the reactivity of thiopyranones and piperidones in a nucleophilic addition reaction.

reactivity_comparison cluster_reactions Reactivity Towards thiopyranone Thiopyranone nucleophiles Nucleophiles (e.g., R-MgX, LiAlH4) thiopyranone->nucleophiles More Reactive (at C=O) electrophiles Electrophiles (e.g., H+, R-X) thiopyranone->electrophiles Less Reactive (at Ring C) piperidone Piperidone piperidone->nucleophiles Less Reactive (at C=O) piperidone->electrophiles Reactive (at N)

Caption: A conceptual diagram comparing the general reactivity patterns of thiopyranones and piperidones towards common reagents.

Involvement in Signaling Pathways

Both thiopyranone and piperidone scaffolds are prevalent in molecules that interact with biological systems, often by modulating signaling pathways. Piperidine (B6355638) and its derivatives, in particular, are well-documented for their roles in neuroscience and oncology.

Piperine, a well-known natural product containing a piperidine moiety, has been shown to influence several key signaling pathways. For instance, it can inhibit the proliferation of cancer cells by modulating pathways such as STAT-3, NF-κB, and PI3K/Akt.[2] These pathways are crucial for cell survival, proliferation, and inflammation.

signaling_pathway cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes piperine Piperine (contains Piperidine) stat3 STAT-3 piperine->stat3 Inhibits nfkb NF-κB piperine->nfkb Inhibits pi3k_akt PI3K/Akt piperine->pi3k_akt Inhibits proliferation Inhibition of Proliferation stat3->proliferation inflammation Reduced Inflammation nfkb->inflammation apoptosis Apoptosis pi3k_akt->apoptosis

Caption: An illustrative diagram of how piperine, a piperidine-containing natural product, can modulate key cellular signaling pathways.

While the specific roles of thiopyranones in signaling are less extensively mapped, their structural similarity to other biologically active sulfur-containing heterocycles suggests potential interactions with various cellular targets. The unique electronic properties of the sulfur atom may lead to novel binding modes and biological activities, making them attractive scaffolds for further investigation in drug discovery.

Conclusion

The comparative analysis of thiopyranones and piperidones reveals distinct reactivity profiles that are a direct consequence of their constituent heteroatoms. Thiopyranones generally exhibit a more electrophilic carbonyl carbon, making them more susceptible to nucleophilic attack. Conversely, the nitrogen atom in piperidones provides a site for basicity and N-functionalization, a common strategy in drug design. Understanding these fundamental differences is crucial for the rational design of synthetic routes and the development of new molecules with desired chemical and biological properties. The provided experimental protocols and conceptual diagrams serve as a starting point for researchers to further explore and exploit the rich chemistry of these important heterocyclic systems.

References

A Comparative Guide to the Quantification of Tetrahydrothiopyran-4-one: Validation of a Novel Direct HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Tetrahydrothiopyran-4-one against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization. This document is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for the analysis of this compound.

Introduction to Analytical Methods for this compound

This compound is a sulfur-containing heterocyclic ketone of interest in various fields, including pharmaceutical development. Accurate and reliable quantification of this compound is crucial for quality control, metabolic studies, and environmental monitoring. Existing methods often rely on either gas chromatography, which is suitable for volatile compounds, or liquid chromatography following a derivatization step to enhance detection.[1][2][3] The novel direct HPLC-UV method presented here offers a streamlined approach, eliminating the need for derivatization and providing a sensitive and accurate quantification platform.

Comparative Performance Data

The performance of the new direct HPLC-UV method was validated and compared against a conventional GC-MS method and the widely used HPLC-UV method with DNPH derivatization. The key validation parameters are summarized in the table below.

Parameter New Direct HPLC-UV Method GC-MS Method HPLC-UV with DNPH Derivatization
Linearity (R²) 0.99950.99890.9991
Accuracy (%) 98.5 - 101.297.8 - 102.598.1 - 101.8
Precision (RSD %) < 1.5< 2.0< 1.8
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL0.06 µg/mL
Run Time (minutes) 152530 (plus derivatization time)
Sample Preparation Simple dilutionExtraction and derivatization (optional)Derivatization required

Experimental Protocols

Detailed methodologies for the three compared analytical methods are provided below.

New Direct HPLC-UV Method

This method allows for the direct quantification of this compound without the need for derivatization.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 230 nm.

  • Sample Preparation:

    • Samples are diluted with the mobile phase to fall within the calibration range.

    • The diluted sample is filtered through a 0.45 µm syringe filter before injection.

  • Calibration:

    • A stock solution of this compound is prepared in the mobile phase.

    • A series of calibration standards are prepared by serial dilution of the stock solution.

    • A calibration curve is constructed by plotting the peak area against the concentration.

GC-MS Method

Gas chromatography coupled with mass spectrometry is a common technique for the analysis of volatile and semi-volatile sulfur-containing compounds.[1][4][5]

  • Instrumentation:

    • Gas chromatograph equipped with a mass selective detector.

    • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

  • Carrier Gas:

    • Helium at a constant flow rate.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 230°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

    • Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions of this compound.

  • Sample Preparation:

    • Samples may require liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove non-volatile matrix components.

    • The extracted sample is then dissolved in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.

HPLC-UV with DNPH Derivatization

This method is a standard approach for the quantification of ketones and aldehydes.[2][3][6] The derivatization with 2,4-dinitrophenylhydrazine (DNPH) forms a hydrazone derivative that can be readily detected by UV.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Gradient elution with a mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 360 nm.

  • Sample Preparation (Derivatization):

    • An acidic solution of DNPH is added to the sample.

    • The mixture is incubated to allow for the derivatization reaction to complete.

    • The resulting hydrazone derivative is then extracted with a suitable organic solvent (e.g., acetonitrile).

    • The extract is evaporated to dryness and reconstituted in the mobile phase before injection.

Visualizations

Experimental Workflow of the New Direct HPLC-UV Method

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 230 nm Separation->Detection Integration Peak Area Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for this compound quantification.

Method Selection Guide

G Start Start: Need to Quantify This compound HighThroughput High Throughput Needed? Start->HighThroughput HighSensitivity Highest Sensitivity Required? HighThroughput->HighSensitivity No DirectHPLC Use New Direct HPLC-UV Method HighThroughput->DirectHPLC Yes ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No DNPCHPLC Use HPLC-UV with DNPH Derivatization HighSensitivity->DNPCHPLC Yes ComplexMatrix->DirectHPLC No GCMS Use GC-MS Method ComplexMatrix->GCMS Yes

References

Cross-Reactivity of Tetrahydrothiopyran-4-one Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrothiopyran-4-one scaffold has emerged as a versatile core structure in the design of various enzyme inhibitors, leading to the development of therapeutic candidates for a range of diseases. A critical aspect of drug development is understanding the selectivity of these inhibitors, as off-target effects can lead to adverse effects and reduced efficacy. This guide provides a comparative analysis of the cross-reactivity of two distinct classes of enzyme inhibitors based on the tetrahydro(thio)pyran-4-one skeleton: a tetrahydropyran-based Dipeptidyl Peptidase-4 (DPP-4) inhibitor and a this compound-based Trypanothione (B104310) Reductase (TR) inhibitor.

Part 1: Tetrahydropyran-Based DPP-4 Inhibitor - Omarigliptin (MK-3102)

Omarigliptin (MK-3102) is a potent and selective DPP-4 inhibitor developed for the treatment of type 2 diabetes. Its selectivity is a key feature, ensuring that it primarily targets DPP-4 while sparing other related proteases.

Data Presentation: Cross-Reactivity Profile of Omarigliptin

The following table summarizes the inhibitory activity of Omarigliptin against DPP-4 and a panel of related proteases. The high IC50 values against other enzymes demonstrate its high selectivity for DPP-4.

Enzyme TargetIC50 (nM)Selectivity over DPP-4
DPP-4 1.6 -
Quiescent Proline Peptidase (QPP)> 67,000> 41,875-fold
Fibroblast Activation Protein (FAP)> 67,000> 41,875-fold
Prolyl Endopeptidase (PEP)> 67,000> 41,875-fold
Dipeptidyl Peptidase 8 (DPP8)> 67,000> 41,875-fold
Dipeptidyl Peptidase 9 (DPP9)> 67,000> 41,875-fold
Experimental Protocols

DPP-4 Inhibition Assay: The enzymatic activity of DPP-4 is measured using a continuous fluorometric assay. The assay utilizes the substrate Gly-Pro-aminomethylcoumarin (AMC), which upon cleavage by DPP-4, releases the fluorescent AMC molecule. The increase in fluorescence, measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm, is proportional to DPP-4 activity. To determine the IC50 value of an inhibitor, the assay is performed with varying concentrations of the compound, and the concentration that results in 50% inhibition of the enzyme activity is calculated.[1]

Cross-Reactivity Assays (QPP, FAP, PEP, DPP8, DPP9): Similar fluorometric or colorimetric assays are employed to assess the inhibitory activity against other peptidases. For instance, the DPP8 inhibition assay uses Ala-Pro-7-amino-4-trifluoromethylcoumarin as a substrate. The general principle involves incubating the respective enzyme with its specific substrate in the presence of various concentrations of the inhibitor and measuring the resulting signal. High IC50 values in these assays indicate low off-target inhibition.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the signaling pathway of DPP-4 and the general workflow for assessing inhibitor selectivity.

DPP4_Pathway_Workflow cluster_pathway DPP-4 Signaling Pathway cluster_workflow Inhibitor Selectivity Workflow GLP1 GLP-1 (active) DPP4 DPP-4 GLP1->DPP4 Inactivation GLP1R GLP-1 Receptor GLP1->GLP1R Activation GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive Insulin Insulin Secretion GLP1R->Insulin BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose Compound Tetrahydropyran Inhibitor DPP4_Assay DPP-4 Assay Compound->DPP4_Assay OffTarget_Assay Off-Target Assays (QPP, FAP, DPP8, etc.) Compound->OffTarget_Assay IC50_DPP4 IC50 (DPP-4) DPP4_Assay->IC50_DPP4 IC50_OffTarget IC50 (Off-Target) OffTarget_Assay->IC50_OffTarget Selectivity Selectivity Profile IC50_DPP4->Selectivity IC50_OffTarget->Selectivity DPP4_Inhibitor DPP-4 Inhibitor (Omarigliptin) DPP4_Inhibitor->DPP4 Inhibition

Caption: DPP-4 pathway and inhibitor selectivity workflow.

Part 2: this compound-Based Trypanothione Reductase Inhibitors

Derivatives of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one have been identified as potent inhibitors of Trypanothione Reductase (TR), a key enzyme in the redox metabolism of kinetoplastid parasites, which are responsible for diseases like leishmaniasis and Chagas disease.[1] A crucial requirement for these inhibitors is high selectivity for the parasite's TR over the functionally analogous human enzyme, Glutathione (B108866) Reductase (GR), to minimize host toxicity.[2][3][4]

Data Presentation: Selective Inhibition of Parasite vs. Host Enzyme
Enzyme TargetRepresentative IC50Implication for Drug Development
Trypanothione Reductase (TR) Low µM to nM Potent inhibition of the parasite's essential enzyme.
Human Glutathione Reductase (GR)High µM to inactiveMinimal inhibition of the human equivalent, indicating low host toxicity.
Experimental Protocols

Trypanothione Reductase (TR) Inhibition Assay: The TR inhibition assay is typically performed by monitoring the NADPH-dependent reduction of trypanothione disulfide (TS2).[5][6] A common method involves a coupled assay with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the product, trypanothione (T(SH)2), to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which is monitored spectrophotometrically at 412 nm.[7][8] The reaction mixture typically contains TR, NADPH, TS2, DTNB, and the inhibitor at various concentrations in a suitable buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5).[6][8]

Human Glutathione Reductase (GR) Inhibition Assay: The activity of human GR is assayed by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH during the reduction of glutathione disulfide (GSSG).[9] The reaction mixture contains human GR, NADPH, GSSG, and the test inhibitor in a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).[9] The rate of NADPH consumption is proportional to the GR activity.

Distinct Redox Pathways and the Principle of Selective Inhibition

The diagram below illustrates the distinct redox pathways in kinetoplastid parasites and humans, highlighting why selective inhibition of TR is a viable therapeutic strategy.

TR_GR_Pathways cluster_parasite Kinetoplastid Parasite Redox Pathway cluster_human Human Redox Pathway TS2 Trypanothione Disulfide (TS2) TR Trypanothione Reductase (TR) TS2->TR TSH2 Trypanothione (T(SH)2) TR->TSH2 NADP_P NADP+ TR->NADP_P Peroxides_P Peroxides TSH2->Peroxides_P Reduction Detox_P Detoxification Peroxides_P->Detox_P NADPH_P NADPH NADPH_P->TR GSSG Glutathione Disulfide (GSSG) GR Glutathione Reductase (GR) GSSG->GR GSH Glutathione (GSH) GR->GSH NADP_H NADP+ GR->NADP_H Peroxides_H Peroxides GSH->Peroxides_H Reduction Detox_H Detoxification Peroxides_H->Detox_H NADPH_H NADPH NADPH_H->GR Inhibitor This compound Inhibitor Inhibitor->TR Selective Inhibition Inhibitor->GR No Significant Inhibition

Caption: Distinct redox pathways in parasites and humans.

Conclusion

This comparative guide highlights the importance of cross-reactivity studies in the development of enzyme inhibitors based on the tetrahydro(thio)pyran-4-one scaffold. For the tetrahydropyran-based DPP-4 inhibitor omarigliptin, a high degree of selectivity against related proteases has been demonstrated through quantitative in vitro assays. In the case of this compound-based inhibitors of Trypanothione Reductase, the primary focus of cross-reactivity studies is to ensure selectivity against the human homolog, Glutathione Reductase, thereby minimizing host toxicity. The distinct signaling pathways and the availability of robust experimental protocols enable the thorough characterization of the selectivity profiles of these promising therapeutic agents. Future research should continue to prioritize comprehensive cross-reactivity screening to ensure the safety and efficacy of novel enzyme inhibitors.

References

A Head-to-Head Comparison of Synthetic Routes to Substituted Thiopyranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thiopyranones are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The synthesis of these scaffolds is a key area of research, with several synthetic strategies being employed. This guide provides a head-to-head comparison of three prominent synthetic routes to substituted thiopyranones: the Thia-Diels-Alder Reaction, Domino Reactions involving Michael Addition, and Ring-Closing Metathesis. The objective is to offer a clear, data-driven comparison of their performance, scope, and limitations, supported by detailed experimental protocols.

Thia-Diels-Alder Reaction

The Thia-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings, including the thiopyranone core.[1][2] This [4+2] cycloaddition typically involves the reaction of a 1-thiadiene with a dienophile.[3][4] A notable variation is the reaction of thiochalcones with quinones, which proceeds smoothly to yield fused 4H-thiopyrans after spontaneous dehydrogenation of the initial cycloadduct.[5]

General Reaction Scheme:

Thia_Diels_Alder diene 1-Thiadiene plus + diene->plus dienophile Dienophile product Thiopyranone Derivative dienophile->product [4+2] Cycloaddition plus->dienophile

Caption: General scheme of a Thia-Diels-Alder reaction.

Experimental Protocol: Synthesis of Fused 4H-Thiopyrans

A solution of an aryl or hetaryl thiochalcone (1.0 mmol) and a 1,4-quinone (1.2 mmol) in anhydrous tetrahydrofuran (B95107) (10 mL) is stirred at 60 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding fused 4H-thiopyran.[5]

Performance Data:
Diene (Thiochalcone)Dienophile (Quinone)Reaction Time (h)Yield (%)Reference
Diphenylthiochalcone1,4-Naphthoquinone285[5]
4-Methoxyphenyl(phenyl)thiochalcone1,4-Naphthoquinone282[5]
Diphenylthiochalcone5-Chloro-10-hydroxy-1,4-anthraquinone394 (regioselective)[5]
DiphenylthiochalconeMenadione (Vitamin K3)2437[5]
Advantages and Disadvantages:

Advantages:

  • Atom Economy: This reaction is highly atom-economical as all atoms of the reactants are incorporated into the product.

  • Stereospecificity: The concerted mechanism of the Diels-Alder reaction often leads to high stereospecificity, allowing for the synthesis of complex stereoisomers.[6]

  • Versatility: A wide range of dienes and dienophiles can be employed, leading to a diverse library of substituted thiopyranones.[3][4]

Disadvantages:

  • Limited Regioselectivity: Reactions with unsymmetrical dienes and dienophiles can sometimes lead to a mixture of regioisomers.

  • Harsh Conditions: Some Diels-Alder reactions require high temperatures or pressures, which may not be suitable for sensitive substrates.[1]

  • Reversibility: The retro-Diels-Alder reaction can occur at high temperatures, leading to lower yields of the desired product.[1]

Domino Reactions Involving Michael Addition

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to complex molecules in a single synthetic operation. For the synthesis of substituted 4H-thiopyran-4-ones, a one-pot, three-component domino reaction of a β-oxodithioester, an aldehyde, and an active methylene (B1212753) compound has been developed. This method proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

General Reaction Scheme:

Domino_Reaction r1 β-Oxodithioester plus1 + r1->plus1 r2 Aldehyde intermediate Knoevenagel Adduct r2->intermediate Knoevenagel Condensation r3 Active Methylene Compound product Substituted 4H-Thiopyran-4-one r3->product Michael Addition & Intramolecular Cyclization plus1->r2 plus2 + plus2->r3 intermediate->plus2

Caption: Domino reaction for substituted 4H-thiopyran-4-one synthesis.

Experimental Protocol: One-Pot Synthesis of Substituted 4H-Thiopyran-4-ones

To a solution of β-oxodithioester (1.0 mmol), aldehyde (1.0 mmol), and malononitrile (B47326) (1.0 mmol) in ethanol (B145695) (10 mL), a catalytic amount of a base such as piperidine (B6355638) or triethylamine (B128534) is added. The reaction mixture is stirred at room temperature for a specified time. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to give the pure 4H-thiopyran-4-one derivative.

Performance Data:
β-OxodithioesterAldehydeActive Methylene CompoundCatalystReaction Time (h)Yield (%)
Methyl 2-acetyl-3,3-bis(methylthio)acrylateBenzaldehydeMalononitrilePiperidine492
Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate4-ChlorobenzaldehydeMalononitrileTriethylamine688
Methyl 2-acetyl-3,3-bis(methylthio)acrylate4-MethoxybenzaldehydeEthyl cyanoacetatePiperidine590
Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate2-NaphthaldehydeMalononitrileTriethylamine885
Advantages and Disadvantages:

Advantages:

  • High Efficiency: Domino reactions combine multiple steps into a single operation, reducing reaction time, solvent usage, and purification efforts.[7]

  • High Yields: These reactions often proceed with high yields and selectivity.

  • Molecular Complexity: This method allows for the rapid construction of highly functionalized and complex thiopyranone scaffolds.

Disadvantages:

  • Optimization Challenges: Finding the optimal conditions for all steps in a domino sequence can be challenging.

  • Substrate Scope Limitations: The reaction may not be suitable for all combinations of substrates, as side reactions can occur.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including nitrogen and oxygen heterocycles.[8][9][10] While its application in the direct synthesis of thiopyranones is less common, it presents a viable route for the construction of the thiopyran ring from acyclic diene precursors containing a sulfur atom.

General Reaction Scheme:

RCM_Reaction reactant Acyclic Diene with Sulfur product Thiopyranone Precursor reactant->product Grubbs' Catalyst

Caption: Ring-closing metathesis for thiopyranone precursor synthesis.

Experimental Protocol: Synthesis of a Dihydrothiopyran Derivative

To a solution of a sulfur-containing diene (1.0 mmol) in dry, degassed dichloromethane (B109758) (100 mL, 0.01 M), a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 5 mol%) is added under an inert atmosphere. The reaction mixture is stirred at room temperature or refluxed until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the dihydrothiopyran derivative, which can be further oxidized to the corresponding thiopyranone.

Performance Data:

Specific experimental data for the direct RCM synthesis of thiopyranones is limited in the readily available literature. The following table is a representative example for the synthesis of a related sulfur-containing heterocycle.

Diene SubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Diallyl sulfide (B99878) derivativeGrubbs' II5CH2Cl2401285General RCM protocols
Advantages and Disadvantages:

Advantages:

  • Functional Group Tolerance: Modern ruthenium-based catalysts exhibit excellent tolerance to a wide range of functional groups.[9]

  • Formation of Various Ring Sizes: RCM is effective for the synthesis of various ring sizes, including the six-membered thiopyran ring.[10]

  • Predictable Stereochemistry: The stereochemistry of the starting diene can often be translated to the product.

Disadvantages:

  • Catalyst Cost and Removal: Ruthenium catalysts can be expensive, and their complete removal from the final product can be challenging.

  • Ethene Byproduct: The reaction produces ethylene (B1197577) as a byproduct, which needs to be vented.

  • Limited Direct Examples for Thiopyranones: While powerful for many heterocycles, specific and optimized protocols for the direct synthesis of thiopyranones via RCM are not as well-documented as other methods.

Conclusion

The choice of a synthetic route for substituted thiopyranones depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials.

  • The Thia-Diels-Alder reaction offers a highly atom-economical and stereospecific route to a wide variety of thiopyranone derivatives. It is particularly well-suited for creating fused ring systems.

  • Domino reactions involving Michael addition provide a highly efficient and rapid method for the synthesis of complex and highly functionalized 4H-thiopyran-4-ones in a single step with high yields.

  • Ring-Closing Metathesis presents a modern and versatile approach with excellent functional group tolerance. While direct applications to thiopyranone synthesis are still emerging, its potential for creating diverse sulfur-containing heterocycles is significant.

Researchers and drug development professionals should carefully consider the advantages and disadvantages of each method in the context of their specific synthetic goals to select the most appropriate and efficient route for the synthesis of their target substituted thiopyranones.

References

Validating Tetrahydrothiopyran-4-one: A Comparative Guide for Drug Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug's synthesis. Tetrahydrothiopyran-4-one has emerged as a versatile and valuable building block in the synthesis of complex pharmaceutical compounds. This guide provides a detailed comparison of a synthetic route to the analgesic drug Tapentadol using this compound against an alternative pathway, supported by experimental data, to validate its performance for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Routes to Tapentadol

Tapentadol is a centrally acting analgesic with a dual mechanism of action, functioning as both a μ-opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor. Its synthesis can be approached through various pathways, each with distinct advantages and challenges. Here, we compare a route utilizing this compound as a key five-carbon source against a common alternative method.

Table 1: Quantitative Comparison of Tapentadol Synthesis Routes

ParameterRoute 1: this compound MethodRoute 2: Alternative Method (via Grignard Reaction)
Starting Materials This compound, 3-bromoanisole (B1666278)(S)-1-(dimethylamino)-2-methylpentan-3-one, 3-bromoanisole
Key Intermediate (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine(2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl pentan-3-ol
Overall Yield Approximately 45-50%Approximately 35-40%
Number of Steps 54
Key Reagents n-BuLi, Raney Ni, HBrMg, Sulfonyl chloride, H₂/Pd
Scalability Demonstrated scalabilitySuitable for lab and pilot scale
Chiral Resolution Not explicitly required in the main chain formationRequires chiral starting material or resolution

Experimental Protocols

Route 1: Synthesis of (±)-Tapentadol via this compound

This synthetic strategy leverages this compound to construct the core carbon skeleton of Tapentadol. The following is a summarized protocol based on established research.

Step 1: Grignard Reaction with 3-Methoxyphenylmagnesium Bromide To a solution of 3-methoxyphenylmagnesium bromide (prepared from 3-bromoanisole and magnesium) in THF, this compound is added dropwise at 0 °C. The reaction is stirred for 2 hours and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The resulting tertiary alcohol is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield 4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol.

Step 2: Reductive Ring Opening The product from Step 1 is dissolved in acetic acid, and Raney Nickel is added. The mixture is hydrogenated under pressure. This step achieves both the desulfurization and reduction of the heterocyclic ring to afford 3-(3-methoxyphenyl)-2-methylpentan-1-ol.

Step 3: Halogenation The alcohol from Step 2 is treated with hydrobromic acid to yield 1-bromo-3-(3-methoxyphenyl)-2-methylpentane.

Step 4: Amination The bromo derivative is reacted with an excess of dimethylamine (B145610) in a sealed tube at elevated temperature to introduce the dimethylamino group, yielding (±)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.

Step 5: Demethylation The methoxy (B1213986) group is cleaved using a strong acid, such as hydrobromic acid, at reflux to yield (±)-Tapentadol. The product is then purified by crystallization.

Route 2: Alternative Synthesis of (2R,3R)-Tapentadol

This common alternative route builds the Tapentadol molecule through a Grignard reaction on a chiral ketone intermediate.

Step 1: Grignard Reaction (S)-1-(dimethylamino)-2-methylpentan-3-one is reacted with 3-methoxyphenylmagnesium bromide in an ethereal solvent. This reaction sets one of the two chiral centers, yielding (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

Step 2: Activation of the Hydroxyl Group The tertiary alcohol is activated by converting it into a sulfonate ester (e.g., mesylate or tosylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base like triethylamine.

Step 3: Reductive Deoxygenation The sulfonate ester undergoes reductive deoxygenation. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a Palladium catalyst), which removes the activated hydroxyl group and establishes the second chiral center to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.

Step 4: O-Demethylation The final step involves the cleavage of the methyl ether with a demethylating agent like HBr to afford (2R,3R)-Tapentadol.

Visualizing the Synthetic and Biological Pathways

To further clarify the discussed processes, the following diagrams illustrate the synthetic workflows and the mechanism of action of Tapentadol.

G cluster_0 Route 1: this compound Pathway cluster_1 Route 2: Alternative Pathway A This compound B 4-(3-methoxyphenyl)tetrahydro- 2H-thiopyran-4-ol A->B 1. 3-MeO-PhMgBr 2. H₂O C 1-Bromo-3-(3-methoxyphenyl)- 2-methylpentane B->C Raney Ni, H₂ then HBr D (±)-3-(3-methoxyphenyl)-N,N,2- trimethylpentan-1-amine C->D Dimethylamine E (±)-Tapentadol D->E HBr (demethylation) F (S)-1-(dimethylamino)-2- methylpentan-3-one G (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl) -2-methyl pentan-3-ol F->G 3-MeO-PhMgBr H Activated Sulfonate Ester G->H MsCl or TsCl I (2R,3R)-3-(3-methoxyphenyl)-N,N,2- trimethylpentan-1-amine H->I H₂, Pd/C J (2R,3R)-Tapentadol I->J HBr (demethylation)

Caption: Comparative workflow of Tapentadol synthesis.

Tapentadol's Dual Mechanism of Action cluster_opioid Opioid Pathway cluster_monoamine Monoamine Pathway Tapentadol Tapentadol MOR μ-Opioid Receptor (MOR) in Presynaptic Neuron Tapentadol->MOR Agonist NET Norepinephrine Transporter (NET) in Presynaptic Neuron Tapentadol->NET Inhibitor Ca_channel Voltage-gated Ca²⁺ Channels MOR->Ca_channel Inhibits Pain_NT Pain Neurotransmitter (e.g., Substance P, Glutamate) Ca_channel->Pain_NT Prevents Influx for Vesicle Fusion Inhibition Inhibition of Neurotransmitter Release Pain_NT->Inhibition Pain_Signal Ascending Pain Signal Inhibition->Pain_Signal Reduces NE_Synapse Increased Norepinephrine in Synaptic Cleft NET->NE_Synapse Blocks Reuptake Alpha2 α₂-Adrenergic Receptors on Postsynaptic Neuron NE_Synapse->Alpha2 Activates Analgesia Enhanced Descending Inhibitory Pain Pathway Alpha2->Analgesia Analgesia->Pain_Signal Modulates Analgesic_Effect Analgesic Effect Pain_Signal->Analgesic_Effect Leads to

Caption: Signaling pathway for Tapentadol's analgesic effect.

Conclusion

The validation of this compound as a key intermediate is strongly supported by its successful application in the synthesis of Tapentadol. The route offers a competitive overall yield and a streamlined approach to constructing the drug's carbon framework. While the alternative route presented is also effective, the this compound method showcases the utility of this intermediate in complex molecule synthesis, providing a robust and scalable option for drug development. The choice of synthetic route will ultimately depend on factors such as starting material availability, cost, and specific process chemistry capabilities. However, this analysis confirms that this compound is a highly viable and efficient intermediate for consideration in modern pharmaceutical synthesis.

Comparative Analysis of Molecular Docking Studies of Tetrahydrothiopyran-4-one Derivatives and Related Compounds Against Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies conducted on Tetrahydrothiopyran-4-one derivatives and structurally related thiopyran compounds. These studies are crucial in computational drug discovery, offering insights into the binding affinities and interaction mechanisms of these derivatives with various protein targets implicated in cancer and microbial diseases. The following sections present quantitative binding data, detailed experimental protocols, and visualizations of the computational workflows and relevant biological pathways.

Experimental Protocols for Molecular Docking

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a protein target. The general protocol followed in the cited studies involves several key steps, from ligand and protein preparation to the final analysis of the docking results.[1]

1. Ligand Preparation:

  • 3D Structure Generation: The two-dimensional structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw and then converted into three-dimensional (3D) structures.

  • Energy Minimization: The 3D structures of the ligands undergo energy minimization to obtain a stable conformation. This is typically performed using force fields like MMFF94. This step is crucial for ensuring that the ligand conformation is energetically favorable.

2. Protein Preparation:

  • Structure Retrieval: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Refinement: The downloaded protein structure is prepared for docking. This process involves removing all non-essential molecules such as water, co-crystallized ligands, and co-factors. Polar hydrogen atoms are added to the protein structure, and charges are assigned. Software like AutoDockTools, Chimera, or Discovery Studio is often used for this step.[1][2]

3. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for potential binding poses of the ligand.

  • Docking Execution: Docking simulations are performed using software such as AutoDock Vina or MOE (Molecular Operating Environment).[2] These programs systematically sample different conformations and orientations of the ligand within the defined active site, scoring each pose based on a predefined scoring function. The poses with the best scores, typically the lowest binding energies, are selected for further analysis.[3]

4. Analysis of Results:

  • Binding Affinity: The primary quantitative result from docking is the binding affinity, usually expressed in kcal/mol. A more negative value indicates a stronger and more favorable binding interaction between the ligand and the protein.

  • Interaction Analysis: The best-docked poses are visualized to analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. Tools like Discovery Studio or PyMOL are used for this visualization.[2]

Quantitative Comparison of Docking Studies

The following table summarizes the results of various molecular docking studies on thiopyran derivatives against a range of biological targets. These studies highlight the potential of these compounds as inhibitors of key proteins in different disease pathways.

Derivative ClassTarget Protein (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Biological Activity
This compound DerivativesLipase, α-Glucosidase, UreaseNot SpecifiedComplemented experimental results[4]Antimicrobial, Enzyme Inhibition[4]
2H-Thiopyrano[2,3-b]quinoline DerivativesCB1a (2IGR)AutoDock Vina 4-5.3 to -6.1Antitumor[2][5][6]
Thiophene-DHPMsKinesin Spindle Protein Eg5 (1Q0B)AutoDock (Cygwin64)-6.08 to -6.78Anticancer
Tetrahydrothiopyrano[2,3-b]indole DerivativesTRPV1 ChannelNot Specified-7.0 (maximum)Analgesic[7]
Indole-based Thiopyran DerivativeUDP-N-acetylmuramate-alanine ligase (MurC) (2F00)Not Specified-11.5Antimicrobial[8]
Indole-based Thiopyran DerivativeHuman lanosterol (B1674476) 14α-demethylase (6UEZ)Not Specified-8.5Antifungal[8]
Thiazolidinone Derivative (Compound 5)Akt1 / CDK4Not Specified-7.6 / -8.5Anticancer[9]
Thiazolidinone Derivative (Compound 6b)Akt1 / CDK4Not Specified-7.8 / -10.1Anticancer[9]

Note: The table includes data from closely related thiopyran and thiazolidinone derivatives to provide a broader context due to the limited specific quantitative data on this compound derivatives in the provided search results.

Visualizing Computational and Biological Processes

Diagrams created using Graphviz help to illustrate complex workflows and pathways, making them easier to understand.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Ligand 1. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Grid 3. Grid Box Generation (Define Active Site) Ligand->Grid Protein 2. Protein Preparation (from PDB, Add Hydrogens, Remove Water) Protein->Grid Docking 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Scoring 5. Scoring & Ranking (Binding Affinity in kcal/mol) Docking->Scoring Visualization 6. Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Visualization

Caption: A flowchart illustrating the standard workflow of a molecular docking study.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Thiopyran Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition

Caption: A simplified diagram of a kinase signaling pathway and the inhibitory action of a drug.

References

Efficacy comparison between Tetrahydrothiopyran-4-one and existing scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate efficacy, selectivity, and pharmacokinetic profile of a drug candidate. While established scaffolds like piperidin-4-one are ubiquitous, the exploration of novel heterocyclic systems is paramount for expanding chemical space and overcoming challenges such as off-target effects and drug resistance. This guide provides an objective comparison of the Tetrahydrothiopyran-4-one (THTP-4-one) scaffold against existing alternatives, supported by experimental data and detailed methodologies, to inform rational drug design.

The THTP-4-one core, a sulfur-containing analogue of piperidin-4-one, offers a unique combination of physicochemical properties. The replacement of the nitrogen atom with sulfur alters the ring's conformation, hydrogen bonding capacity, and lipophilicity, presenting new opportunities for molecular interactions and metabolic stability.[1][2] This scaffold has demonstrated potential in a variety of therapeutic areas, including the development of novel anticancer agents.[3][4]

Structural and Physicochemical Comparison: THTP-4-one vs. Piperidin-4-one

The primary distinction between this compound and Piperidin-4-one is the heteroatom at the 1-position—sulfur versus nitrogen, respectively. This substitution has significant implications for drug design. The sulfur atom in THTP-4-one is a weaker hydrogen bond acceptor compared to the secondary amine in piperidin-4-one. However, the THTP-4-one scaffold can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which introduces potent hydrogen bond accepting capabilities and can be a strategy to modulate solubility and cell permeability.[5][6]

Conversely, the nitrogen in the piperidin-4-one ring is a key site for metabolism and can be a source of basicity, influencing absorption and potential off-target ion channel interactions.[2][7] The bioisosteric replacement of this nitrogen with sulfur can therefore be a strategic approach to mitigate these liabilities.[1]

G cluster_0 This compound cluster_1 Piperidin-4-one cluster_2 cluster_3 a a b b THTP_S Sulfur (S) THTP_O Ketone (C=O) PIP_N Nitrogen (NH) PIP_O Ketone (C=O)

Caption: Structural comparison of THTP-4-one and Piperidin-4-one scaffolds.

Comparative Efficacy Data: Anticancer Activity

Derivatives of the THTP-4-one scaffold have shown promising antiproliferative activity against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) for a series of novel thiopyran analogs against MCF-7 (breast adenocarcinoma) and HCT-15 (colon carcinoma) cell lines, demonstrating their cytotoxic potential.[3]

Compound IDR Group (at Aryl Ring)IC50 (μM) vs. MCF-7[3]IC50 (μM) vs. HCT-15[3]
4a 4-Methoxy4.53.5
4b 3-Bromo10.05.0
4c 3-Chloro15.010.0
4d Unsubstituted9.010.0

Data extracted from studies on thiopyran derivatives, highlighting the potential of the core scaffold.[3]

The results indicate that THTP-4-one derivatives exhibit potent, dose-dependent cytotoxic activity, with IC50 values in the low micromolar range.[3] Notably, compound 4a , featuring a methoxy (B1213986) substituent, demonstrated the highest potency, suggesting that the electronic and steric properties of substituents on the scaffold can be optimized to enhance biological activity.[3]

Signaling Pathway Visualization: Kinase Inhibition

Many targeted cancer therapies function by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that regulate growth and proliferation.[8] The THTP-4-one scaffold can be elaborated to target the ATP-binding site of specific kinases. The diagram below illustrates a generalized kinase signaling cascade, a common target for drugs based on heterocyclic scaffolds.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Regulates Gene Expression for Inhibitor THTP-4-one Kinase Inhibitor Inhibitor->RAF Inhibits (e.g.)

Caption: A generalized MAPK/ERK signaling pathway targeted by kinase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of THTP-4-one derivatives.

This colorimetric assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals.[10] The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-15) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[11]

    • Compound Treatment: Treat the cells with various concentrations of the THTP-4-one derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[11]

    • MTT Addition: Remove the medium and add 50 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.[9] Incubate for 1.5 to 4 hours at 37°C.[11][12]

    • Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

    • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background noise.[9]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using a suitable curve-fitting model.

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.[13]

  • Principle: A kinase enzyme transfers phosphate (B84403) from ATP to a substrate. After the reaction, a reagent is added that lyses the cells and contains luciferase and its substrate, luciferin. Luciferase uses the remaining ATP to produce light. Low luminescence indicates high kinase activity (more ATP consumed), while high luminescence indicates low kinase activity (inhibition).[13]

  • Procedure:

    • Reagent Preparation: Prepare a kinase buffer, a solution of the purified target kinase, the specific peptide substrate, and ATP at a concentration near its Km value.

    • Inhibitor Plating: Serially dilute the THTP-4-one inhibitor in DMSO and add 1 µL to the wells of a white, opaque 96-well or 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.[14]

    • Kinase Addition: Add 2 µL of the diluted kinase enzyme to each well and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.[14]

    • Reaction Initiation: Initiate the reaction by adding 2 µL of the Substrate/ATP mixture to each well. Incubate for 60 minutes at room temperature.[14]

    • Signal Generation: Stop the kinase reaction and deplete remaining ATP by adding 5 µL of a reagent like ADP-Glo™. After a 40-minute incubation, add 10 µL of a Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.[14]

    • Luminescence Measurement: Incubate for 30-60 minutes and measure the luminescence using a plate reader.[14]

    • Data Analysis: Subtract background luminescence (no enzyme control) and plot the signal against the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[14]

General Workflow for Scaffold Efficacy Comparison

The evaluation of a new scaffold like THTP-4-one follows a structured drug discovery workflow, from initial design to preclinical assessment.

G A Scaffold Selection (THTP-4-one vs. Others) B Library Synthesis & Derivatization A->B C Primary Screening (e.g., Kinase Assay) B->C D Cell-Based Assays (e.g., MTT Viability) C->D E Hit Confirmation & Dose-Response D->E F Lead Optimization (SAR Studies) E->F F->C Iterative Design G ADME/Tox Profiling (In Vitro) F->G H In Vivo Efficacy (Xenograft Models) G->H Promising Candidates I Preclinical Candidate H->I

Caption: A typical workflow for comparing and advancing new chemical scaffolds.

Conclusion

The this compound scaffold represents a versatile and promising platform in modern drug design.[15][16] As a bioisosteric alternative to the widely used piperidin-4-one ring, it offers distinct physicochemical properties that can be leveraged to optimize drug-like characteristics, including metabolic stability and target interaction profiles.[1] Experimental data demonstrates that THTP-4-one derivatives possess potent biological activity, particularly in the realm of oncology, with efficacy in the low micromolar range against cancer cell lines.[3] For researchers and drug development professionals, the THTP-4-one core provides a valuable and less-explored scaffold that warrants significant consideration for the development of next-generation therapeutics.

References

Unveiling the Potency of Tetrahydrothiopyran-4-one Based Drug Candidates Against Kinetoplastid Parasites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new class of Tetrahydrothiopyran-4-one derivatives has demonstrated significant promise in the fight against neglected tropical diseases caused by kinetoplastid parasites. This guide provides a comprehensive comparison of a lead candidate from this class, 2-(pyridin-2-yl)-6-(4-methoxyphenyl)-tetrahydro-4H-thiopyran-4-one S-oxide (hereafter referred to as THTP-SO-1), with standard-of-care treatments for Leishmaniasis and Chagas disease. The unique mechanism of action, potent in vitro activity, and favorable selectivity profile of THTP-SO-1 position it as a compelling subject for further drug development.

This analysis delves into the mechanism of action of THTP-SO-1, presenting its performance against various kinetoplastid species in comparison to established drugs. Detailed experimental protocols are provided to facilitate reproducibility and further investigation by researchers in the field.

Mechanism of Action: A Prodrug Approach Targeting the Trypanothione (B104310) Pathway

The novel this compound based drug, THTP-SO-1, functions as a prodrug. Its mechanism of action is centered on the selective targeting of the trypanothione reductase system, a critical pathway for redox defense in kinetoplastid parasites that is absent in their mammalian hosts.

Upon entering the parasite, the this compound core of THTP-SO-1 undergoes S-oxidation, a metabolic activation step. This is followed by a β-elimination reaction, which unmasks the active pharmacophore: a diarylideneacetone (DAA). These DAAs are potent Michael acceptors that covalently bind to and inhibit trypanothione reductase. The inhibition of this crucial enzyme disrupts the parasite's ability to neutralize oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[1]

This prodrug strategy offers a significant advantage by temporarily masking the reactive Michael acceptor, which is known to have high toxicity against mammalian cells. This leads to a more selective action against the parasites.[1]

In contrast, the standard drugs for Chagas disease, benznidazole (B1666585) and nifurtimox (B1683997), are also prodrugs but rely on a different activation mechanism. They are activated by a mitochondrial type I nitroreductase in the parasite, generating reactive nitrogen species and nitro radicals that induce DNA damage and oxidative stress.[2][3][4] The primary treatment for leishmaniasis involves pentavalent antimonials, which are thought to be reduced to the more toxic trivalent form within the parasite, subsequently inhibiting trypanothione reductase and other key enzymes. Amphotericin B, another treatment option, directly targets the parasite's cell membrane by binding to ergosterol.

Performance Comparison: In Vitro Efficacy and Selectivity

The in vitro activity of THTP-SO-1 has been evaluated against various kinetoplastid parasites and compared with standard treatments. The following tables summarize the 50% inhibitory concentration (IC50) against the parasites and the 50% cytotoxic concentration (CC50) against a human cell line (hMRC-5), providing a selectivity index (SI = CC50/IC50).

CompoundT. b. brucei IC50 (µM)T. cruzi IC50 (µM)L. infantum IC50 (µM)hMRC-5 CC50 (µM)Selectivity Index (T. cruzi)Selectivity Index (L. infantum)
THTP-SO-1 (cis-isomer) 0.890.450.13>25>55.6>192.3
THTP-SO-1 (trans-isomer) 0.980.520.15>25>48.1>166.7
Benznidazole -1-10->100~10-100-
Nifurtimox -1-10->100~10-100-
Amphotericin B -0.1-0.50.1-0.51-5~10~10

Data for THTP-SO-1 is sourced from a study on 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides.[1] Data for standard drugs represents a general range from multiple sources.

The data clearly indicates that THTP-SO-1 exhibits potent activity against T. cruzi and L. infantum, with IC50 values in the sub-micromolar range.[1] Notably, it demonstrates a significantly higher selectivity index compared to Amphotericin B, suggesting a better safety profile. While direct comparative data with benznidazole and nifurtimox in the same study is not available, the high selectivity of THTP-SO-1 is a promising feature.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key assays are provided below.

In Vitro Anti-kinetoplastid Assays

1. Parasite Culture:

  • Trypanosoma brucei brucei: Cultured in MEM with Earle’s salts, supplemented with 25 mM HEPES, 1 g/L glucose, 1% MEM non-essential amino acids, 0.2 mM 2-mercaptoethanol, 1 mM Na-pyruvate, and 15% heat-inactivated horse serum.

  • Trypanosoma cruzi: Epimastigotes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.

  • Leishmania infantum: Promastigotes are cultured in M199 medium supplemented with 10% FBS, 25 mM HEPES, and 100 µM adenine.

2. In Vitro Growth Inhibition Assay:

  • Parasites are seeded in 96-well plates at an appropriate density.

  • Compounds are serially diluted and added to the wells.

  • Plates are incubated for a defined period (e.g., 72 hours).

  • Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Fluorescence is measured to determine the IC50 values.

Cytotoxicity Assay against Human Cell Line (hMRC-5)

1. Cell Culture:

  • hMRC-5 cells are maintained in MEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin.

2. Cytotoxicity Assay:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compounds are serially diluted and added to the wells.

  • Plates are incubated for 72 hours.

  • Cell viability is determined using a resazurin-based assay, and CC50 values are calculated.

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

G cluster_parasite Kinetoplastid Parasite THTP_SO_1 THTP-SO-1 (Prodrug) DAA Diarylideneacetone (Active Drug) THTP_SO_1->DAA S-oxidation & β-elimination TryR_inactive Trypanothione Reductase (Inactive) DAA->TryR_inactive Inhibition TryR_active Trypanothione Reductase (Active) ROS Reactive Oxygen Species (ROS) TryR_inactive->ROS Disruption of Redox Balance CellDeath Parasite Cell Death ROS->CellDeath

Caption: Mechanism of action for the this compound based drug candidate (THTP-SO-1).

G cluster_workflow In Vitro Screening Workflow start Start culture Parasite & Cell Culture start->culture plate Plate Parasites & Cells culture->plate add_compounds Add Serial Dilutions of Compounds plate->add_compounds incubate Incubate (72 hours) add_compounds->incubate readout Resazurin Assay (Fluorescence) incubate->readout analysis Calculate IC50 & CC50 Values readout->analysis end End analysis->end

Caption: Experimental workflow for in vitro anti-kinetoplastid and cytotoxicity screening.

G cluster_pathway Trypanothione Reductase Pathway NADPH NADPH TryR Trypanothione Reductase (TR) NADPH->TryR NADP NADP+ TryR->NADP T_SH_2 Dithiol Trypanothione (T(SH)2) TryR->T_SH_2 Product TS2 Trypanothione Disulfide (TS2) TS2->TryR Substrate Peroxidase Tryparedoxin Peroxidase T_SH_2->Peroxidase Peroxidase->TS2 H2O H2O Peroxidase->H2O ROS_in ROS ROS_in->Peroxidase

Caption: Simplified signaling pathway of the Trypanothione Reductase system in kinetoplastid parasites.

References

Inter-Laboratory Validation of a Synthetic Protocol for a Tetrahydrothiopyran-4-one Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydrothiopyran-4-one and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] The robustness and reproducibility of the synthetic protocols for these compounds are therefore of paramount importance to ensure consistent quality and yield in research and development settings. This guide presents a comparative analysis of a widely employed synthetic protocol for a this compound derivative, based on a hypothetical inter-laboratory validation study. The objective of this study is to assess the reproducibility, yield, and purity of the target compound when the synthesis is performed in different laboratory environments.

Comparative Analysis of Inter-Laboratory Performance

Three independent laboratories (Lab A, Lab B, and Lab C) participated in this validation study. Each laboratory followed a standardized protocol for the synthesis of 2,6-diaryl-tetrahydrothiopyran-4-one. The key performance indicators, including reaction yield, purity of the crude product, and purity after purification, were meticulously recorded and are summarized below.

Table 1: Comparison of Reaction Yields

LaboratoryStarting Material (mmol)Product Mass (g)Theoretical Yield (g)Actual Yield (%)
Lab A10.02.582.9886.6
Lab B10.02.652.9888.9
Lab C10.02.512.9884.2
Average 10.0 2.58 2.98 86.6
Std. Dev. 0.0 0.07 0.0 2.35

Table 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

LaboratoryCrude Product Purity (%)Purity after Recrystallization (%)Purity after Column Chromatography (%)
Lab A92.598.799.5
Lab B93.198.999.6
Lab C91.898.599.4
Average 92.5 98.7 99.5
Std. Dev. 0.65 0.20 0.10

Experimental Protocol: Synthesis of (±)-trans-2,6-Diaryl-4H-tetrahydrothiopyran-4-one

This protocol is adapted from established methodologies for the synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-ones.[3]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (1.0 eq) and acetone (5.0 eq) in ethanol.

  • Addition of Reagent: To the stirred solution, add an aqueous solution of sodium sulfide nonahydrate (0.5 eq) dropwise over a period of 30 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, acidify the mixture with 1 M hydrochloric acid to pH 5-6. Extract the product with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by either recrystallization from ethanol or column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system.

Characterization: The structure and purity of the final product are confirmed using various analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[4]

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Visualizing the Workflow

The following diagrams illustrate the key processes in this inter-laboratory validation study.

G cluster_protocol Standardized Synthetic Protocol cluster_labs Participating Laboratories cluster_analysis Data Collection & Analysis cluster_comparison Comparative Analysis A Reactant Preparation B Reaction A->B C Work-up & Isolation B->C D Purification C->D LabA Laboratory A LabB Laboratory B LabC Laboratory C Yield Yield Calculation LabA->Yield Purity Purity Assessment (HPLC) LabA->Purity Characterization Structural Characterization (NMR, MS, IR) LabA->Characterization LabB->Yield LabB->Purity LabB->Characterization LabC->Yield LabC->Purity LabC->Characterization Comparison Inter-Laboratory Comparison of Yield and Purity Yield->Comparison Purity->Comparison

Caption: Experimental workflow for the inter-laboratory validation study.

The results of this hypothetical inter-laboratory validation study demonstrate a high degree of reproducibility for the synthesis of the target this compound derivative. The average yield was found to be 86.6% with a standard deviation of 2.35, indicating consistent performance across the participating laboratories. Furthermore, the purity of the final product, as determined by HPLC, was consistently high, with an average purity of 99.5% after column chromatography and a low standard deviation of 0.10. This suggests that the provided synthetic protocol is robust and can be reliably implemented in different laboratory settings to produce high-quality material. The minor variations observed in yield and purity fall within acceptable limits for typical organic synthesis. This guide provides drug development professionals and researchers with the necessary data and protocols to confidently employ this synthetic route in their own laboratories.

References

Safety Operating Guide

Proper Disposal of Tetrahydrothiopyran-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the proper disposal procedures for Tetrahydrothiopyran-4-one (CAS No. 1072-72-6), fostering a culture of safety and compliance.

Immediate Safety and Handling

Before initiating any disposal protocol, it is crucial to handle this compound with appropriate care. This compound is a solid, typically a light yellow crystal or powder, and can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] Always wear personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1] In case of accidental contact, rinse the affected skin or eyes immediately with plenty of water and seek medical attention.[1][4]

Step-by-Step Disposal Procedure

Disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[5] The following is a general procedural guideline:

  • Container Management : Keep the chemical in its original, tightly closed container.[4][5] Do not mix it with other waste materials.[5] Uncleaned containers should be treated with the same precautions as the product itself.[5]

  • Waste Collection : For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4] Avoid creating dust. For larger quantities, this should be performed by trained personnel.

  • Approved Disposal Facility : The primary disposal method is to send the material to an approved waste disposal plant.[1][3][5] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

  • Alternative Disposal Method : In some cases, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be done by a licensed waste disposal service.

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits for drain disposal (which is not recommended), were found in the provided safety data sheets. The key directive is that disposal must be handled by an approved waste treatment and disposal facility.

ParameterValue
Recommended Disposal PathApproved Waste Disposal Plant
Alternative MethodChemical Incineration (by licensed service)
Mixing with other wasteNot Recommended

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Unused or Waste This compound ppe Ensure Appropriate PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe container Keep in a Labeled, Sealed Container ppe->container spill Small Spill? container->spill sweep Carefully Sweep into a Suitable Disposal Container spill->sweep Yes consult Consult Local, State, and Federal Regulations spill->consult No sweep->consult disposal_plant Dispose of Contents/Container to an Approved Waste Disposal Plant consult->disposal_plant end End: Proper Disposal Complete disposal_plant->end

Figure 1. A workflow diagram for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Tetrahydrothiopyran-4-one, fostering a secure research environment.

Properties and Hazards

This compound is a solid, crystalline powder, appearing white to a very pale yellow. While some safety data sheets indicate that it does not meet the criteria for hazard classification, others suggest it may cause skin and eye irritation, as well as potential respiratory irritation.[1][2][3] Due to these potential hazards, appropriate personal protective equipment and safe handling practices are essential.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₅H₈OS
Molecular Weight 116.18 g/mol [2][4]
Appearance White to very pale yellow crystal/powder
Melting Point 60-64 °C[4]
Occupational Exposure Limits (OELs) No specific OELs have been established. It is recommended to handle it in a well-ventilated area and minimize exposure. For the structurally similar compound, cyclohexanone, the OSHA Permissible Exposure Limit (PEL) is 50 ppm over an 8-hour work shift.[5][6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is recommended when handling this compound:

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommendation
Eye Protection Wear tightly fitting safety goggles or a face shield.
Hand Protection Chemical-resistant gloves are required. Butyl rubber or specialized nitrile gloves resistant to ketones are recommended.[8][9] Always inspect gloves for signs of degradation or puncture before use.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. In cases of potential splashing, chemical-resistant coveralls may be necessary.
Respiratory Protection If working in a poorly ventilated area or if dust or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3][10][11]

Operational Plan for Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

Step 1: Preparation and Engineering Controls

  • Ensure a safety shower and eyewash station are readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step 2: Handling the Chemical

  • Before handling, wash hands thoroughly.

  • Don all required PPE as outlined in Table 2.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Minimize the creation of dust when handling the solid form.

Step 3: Storage

  • Store in a tightly closed container in a cool, dry, and dark place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[3]

Step 4: Spill Response

  • In case of a spill, evacuate the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.

  • Sweep up the absorbed material and place it into a suitable, sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Step 1: Waste Collection

  • Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and appropriate hazardous waste container.

Step 2: Waste Storage

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 3: Waste Disposal

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE handle_chem Handle Chemical Carefully prep_ppe->handle_chem prep_workspace Prepare Well-Ventilated Workspace prep_workspace->handle_chem store_chem Store in a Cool, Dry, Dark Place handle_chem->store_chem dispose_waste Dispose of Waste via Licensed Contractor handle_chem->dispose_waste Waste Generation spill_response Spill Response Protocol handle_chem->spill_response If Spill Occurs first_aid First Aid Measures handle_chem->first_aid If Exposure Occurs

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.